molecular formula C10H12F2N2 B1466709 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine CAS No. 1465009-11-3

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Cat. No.: B1466709
CAS No.: 1465009-11-3
M. Wt: 198.21 g/mol
InChI Key: NSWMKGUYGBTRAA-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is a useful research compound. Its molecular formula is C10H12F2N2 and its molecular weight is 198.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-9-2-1-3-10(12)8(9)6-14-4-7(13)5-14/h1-3,7H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWMKGUYGBTRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and potential applications of the novel chemical entity, 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine. While a specific CAS number for this compound is not publicly cataloged, this document establishes its chemical identity by referencing its core precursors: azetidin-3-amine and the 2,6-difluorobenzyl moiety. The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. The strategic incorporation of a 2,6-difluorobenzyl group can further enhance metabolic stability and target engagement. This guide details robust synthetic protocols, predicts key analytical signatures, and discusses the rationale for its application in drug discovery as a valuable building block.

Introduction: The Strategic Value of Azetidine Scaffolds

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery.[1][2] Their inherent ring strain and three-dimensional, sp³-rich character confer unique conformational rigidity. This property can enhance binding affinity to biological targets, improve aqueous solubility, and increase metabolic stability when compared to more flexible acyclic or larger heterocyclic analogues. The 3-aminoazetidine core, in particular, serves as a versatile and highly sought-after building block for creating diverse chemical libraries.[3]

The second key component of the title compound is the 2,6-difluorobenzyl group. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[4] The two fluorine atoms ortho to the benzylic carbon sterically shield it from metabolic enzymes, particularly cytochrome P450s, potentially reducing oxidative metabolism and improving the compound's pharmacokinetic profile.[5] This strategic fluorination can also enhance binding interactions and oral bioavailability.[4][6]

This guide, therefore, addresses the synthesis and characterization of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine, a compound that synergistically combines the benefits of the azetidine scaffold with the advantageous properties of the difluorobenzyl moiety, positioning it as a valuable intermediate for the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

As of the last update, a unique CAS number for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine has not been assigned in major chemical databases. The molecule is defined by the covalent linkage of its two primary precursors.

Precursor Identification:

ComponentStructureCAS NumberMolecular FormulaMolecular Weight
Azetidin-3-amine(Image of Azetidin-3-amine structure)102065-86-1[7]C₃H₈N₂72.11 g/mol [8]
Azetidin-3-amine HCl(Image of Azetidin-3-amine HCl structure)2089377-55-7[9]C₃H₉ClN₂108.57 g/mol [9]
Azetidin-3-amine 2HCl(Image of Azetidin-3-amine 2HCl structure)102065-89-4C₃H₁₀Cl₂N₂145.03 g/mol
2,6-Difluorobenzaldehyde(Image of 2,6-Difluorobenzaldehyde structure)437-81-0[10][11]C₇H₄F₂O142.10 g/mol [10]
2,6-Difluorobenzyl Chloride(Image of 2,6-Difluorobenzyl Chloride structure)697-73-4[12]C₇H₅ClF₂162.56 g/mol [12]
2,6-Difluorobenzyl Bromide(Image of 2,6-Difluorobenzyl Bromide structure)85118-00-9C₇H₅BrF₂207.02 g/mol

Properties of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine:

PropertyValueSource
Molecular Formula C₁₀H₁₂F₂N₂Calculated
Molecular Weight 198.21 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil or low-melting solid---
Boiling Point Predicted: >250 °C (decomposes)---
pKa (most basic) Predicted: 8.5 - 9.5 (for the azetidine nitrogen)---
LogP Predicted: 1.5 - 2.0---

Synthesis and Manufacturing

The synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine can be efficiently achieved through two primary, well-established chemical transformations: reductive amination and direct nucleophilic substitution.

Primary Synthetic Route: Reductive Amination

Reductive amination is a highly reliable and often preferred one-pot method for the N-alkylation of amines.[13][14][15] It proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent selective for the C=N double bond over the aldehyde carbonyl.[14]

Workflow Diagram: Reductive Amination

G cluster_process Process cluster_product Product & Workup A Azetidin-3-amine (or HCl salt + base) D Imine Formation (Intermediate) A->D B 2,6-Difluorobenzaldehyde B->D C Solvent (e.g., DCM, DCE, MeOH) F Reduction D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F G Crude Product Mixture F->G H Aqueous Workup (e.g., NaHCO₃ wash) G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol (Reductive Amination):

  • Reaction Setup: To a solution of azetidin-3-amine hydrochloride (1.0 eq) and 2,6-difluorobenzaldehyde (1.05 eq)[16][17] in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The exotherm should be monitored, and the temperature maintained below 30 °C. Allow the reaction to stir at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine.

Alternative Synthetic Route: Nucleophilic Substitution

A direct SN2 reaction between azetidin-3-amine and an appropriate 2,6-difluorobenzyl halide is another viable synthetic strategy. This method leverages the high reactivity of benzylic halides.[6][18][19]

Workflow Diagram: Nucleophilic Substitution

G cluster_process Process cluster_product Product & Workup A Azetidin-3-amine E SN2 Reaction (Heat may be required) A->E B 2,6-Difluorobenzyl Halide (Cl or Br) B->E C Solvent (e.g., ACN, DMF) D Base (e.g., K₂CO₃, DIPEA) F Crude Product Mixture E->F G Filtration & Extraction F->G H Purification (Column Chromatography) G->H I Final Product H->I

Caption: Nucleophilic substitution workflow for synthesis.

Causality Behind Experimental Choices: The choice between these two methods depends on precursor availability and scale. Reductive amination is often cleaner, avoiding the potential for over-alkylation that can occur with nucleophilic substitution, and uses a more stable aldehyde precursor compared to the lachrymatory benzyl halides. However, the direct substitution might be more cost-effective if the benzyl halide is readily available.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectral data based on the proposed structure and data from analogous compounds.[20][21]

TechniqueExpected Data
¹H NMR Azetidine Protons: δ ≈ 3.5-3.8 ppm (t, 2H, -NCH₂-), δ ≈ 3.0-3.3 ppm (m, 1H, -CH(NH₂)-), δ ≈ 2.8-3.1 ppm (t, 2H, -NCH₂-). Benzylic Protons: δ ≈ 3.6-3.8 ppm (s, 2H, Ar-CH₂-N). Aromatic Protons: δ ≈ 7.2-7.4 ppm (m, 1H, para-H), δ ≈ 6.9-7.1 ppm (t, 2H, meta-H). Amine Protons: δ ≈ 1.5-2.5 ppm (br s, 2H, -NH₂).
¹³C NMR Azetidine Carbons: δ ≈ 55-60 ppm (-NCH₂-), δ ≈ 45-50 ppm (-CH(NH₂)-). Benzylic Carbon: δ ≈ 50-55 ppm (Ar-CH₂-N). Aromatic Carbons: δ ≈ 160-164 ppm (d, J_CF ≈ 250 Hz, C-F), δ ≈ 128-132 ppm (t, J_CF ≈ 10 Hz, para-C), δ ≈ 115-120 ppm (t, J_CF ≈ 15-20 Hz, C-CH₂), δ ≈ 110-114 ppm (d, J_CF ≈ 20-25 Hz, meta-C).
Mass Spec (ESI+) [M+H]⁺: m/z = 199.1092
FT-IR (cm⁻¹) 3300-3400: N-H stretch (amine). 2850-3000: C-H stretch (aliphatic). 1610-1630, 1470-1490: C=C stretch (aromatic). 1200-1300: C-N stretch. 1000-1100: C-F stretch.

Applications in Research and Drug Development

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is a highly valuable building block for constructing more complex molecules in drug discovery programs.

  • As a Bioisostere and Scaffold: The azetidine ring can serve as a conformationally restricted replacement for more flexible linkers (e.g., piperidines or acyclic chains), which can lead to improved selectivity and potency of a drug candidate.

  • Vector for Medicinal Chemistry: The primary amine at the 3-position provides a convenient handle for further functionalization. It can be readily acylated, sulfonated, or used in further reductive aminations to explore the structure-activity relationship (SAR) around a lead compound.

  • Improving DMPK Properties: The 2,6-difluorobenzyl group is a key pharmacomodulating element. As seen in the development of RORγt inverse agonists and the antiepileptic drug Rufinamide, this moiety can significantly enhance metabolic stability and oral bioavailability.[5][12] The fluorine atoms block sites of metabolism and can form favorable orthogonal interactions (e.g., with backbone amides) in protein binding pockets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its constituent functional groups. The compound should be handled by trained personnel in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.

  • Hazards: Based on related compounds like azetidin-3-amine dihydrochloride, this compound may be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[22] Fluorinated aromatic compounds should be handled with care, as some can be irritants or toxic.[23][24]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • Synthonix, Inc. 437-81-0 | 2,6-Difluorobenzaldehyde. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Angene Chemical. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride(CAS# 2173991-64-3). [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Ample Organics. (2026). 2,6-Difluorobenzyl Chloride: Key Synthesis Applications for R&D Scientists. [Link]

  • Apicule. 2,6-Difluorobenzyl chloride (CAS No: 697-73-4) API Intermediate Manufacturers. [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. [Link]

  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1076. [Link]

  • Google Patents.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Zhang, Z., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. [Link]

  • Boston University. (2011). Reductive Amination Reaction. [Link]

  • Wiley-VCH. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Green Chemistry. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Lee, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1432. [Link]

  • Google Patents. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • New Jersey Department of Health. (2010). HAZARD SUMMARY: FLUORINE. [Link]

  • Princeton University. Fluorine Safety. [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2007). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]

  • Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sodium Fluoride. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Technical Guide: 1-(2,6-difluorobenzyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(2,6-difluorobenzyl)azetidin-3-amine, a high-value intermediate in medicinal chemistry. It moves beyond simple physical constants to explore the compound's synthetic utility, structural advantages in drug design, and handling protocols.[1]

Cheminformatics, Synthesis, and Application in Fragment-Based Drug Discovery

Executive Summary & Physicochemical Profile

1-(2,6-difluorobenzyl)azetidin-3-amine is a bifunctional building block characterized by a strained azetidine ring and a lipophilic, metabolically stable fluorinated benzyl group. Its molecular weight (<200 Da) makes it an ideal "fragment" for Fragment-Based Drug Discovery (FBDD), allowing significant room for molecular growth while maintaining drug-like properties (Lipinski compliance).

Table 1: Physicochemical Specifications
PropertyValueNote
Molecular Weight 198.22 g/mol Ideal for FBDD (Rule of 3 compliant)
Molecular Formula C₁₀H₁₂F₂N₂
Exact Mass 198.0969Monoisotopic mass for HRMS validation
Predicted LogP 1.3 ± 0.4Moderate lipophilicity; good membrane permeability
H-Bond Donors 2Primary amine (–NH₂)
H-Bond Acceptors 3Ring nitrogen + Fluorines
Rotatable Bonds 3Benzyl-CH₂ and Amine-C bonds
Topological Polar Surface Area 29.26 ŲFavorable for CNS penetration

Structural Significance in Drug Design[1][5]

This molecule is not merely a linker; it is a strategic scaffold.

The Azetidine Advantage

The four-membered azetidine ring offers distinct advantages over larger heterocycles like pyrrolidine (5-membered) or piperidine (6-membered):

  • Vector Control: The bond angles in azetidine (~90°) create unique exit vectors for substituents, often improving selectivity for protein binding pockets.

  • Metabolic Stability: The ring nitrogen in azetidines is less basic (pKa ~8-9) than pyrrolidines (pKa ~10-11), reducing the likelihood of lysosomal trapping and improving oral bioavailability.

  • Lipophilicity Modulation: Azetidines lower the overall LogP compared to larger rings, improving solubility.

The 2,6-Difluorobenzyl Pharmacophore

The 2,6-substitution pattern is deliberate:

  • Metabolic Blocking: The fluorine atoms at the ortho positions block the primary site of oxidative metabolism (P450-mediated hydroxylation) on the benzyl ring.

  • Conformational Locking: The bulk of the fluorine atoms restricts the rotation of the benzyl ring relative to the methylene linker, pre-organizing the molecule for binding.

Diagram 1: Structural Logic & Pharmacophore Analysis

PharmacophoreLogic Scaffold 1-(2,6-difluorobenzyl) azetidin-3-amine Azetidine Azetidine Ring (Rigidity & Vector) Scaffold->Azetidine Difluoro 2,6-Difluoro Motif (Metabolic Block) Scaffold->Difluoro Amine Primary Amine (Growth Vector) Scaffold->Amine Effect3 Ligand Efficiency (High Affinity/MW) Scaffold->Effect3 Result Effect1 Lower Basicity (vs Pyrrolidine) Azetidine->Effect1 Effect2 Prevents P450 Oxidation Difluoro->Effect2

Caption: Structural decomposition highlighting the functional roles of the azetidine core and fluorinated moiety.

Synthesis Protocol: Reductive Amination

The most robust route to synthesize 1-(2,6-difluorobenzyl)azetidin-3-amine is via reductive amination . This method avoids the over-alkylation often seen with direct alkylation using benzyl halides.

Reagents & Materials
  • Substrate A: tert-butyl azetidin-3-ylcarbamate (Boc-protected amine).

  • Substrate B: 2,6-difluorobenzaldehyde.

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid: Trifluoroacetic acid (TFA) for deprotection.

Step-by-Step Methodology

Phase 1: Reductive Alkylation

  • Dissolution: In a round-bottom flask, dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) and 2,6-difluorobenzaldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Stir at room temperature for 30–60 minutes. (Optional: Add activated molecular sieves to sequester water).

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Phase 2: Boc-Deprotection

  • Acidolysis: Dissolve the crude intermediate in DCM/TFA (4:1 ratio).

  • Stir: Stir at room temperature for 2 hours (monitor by TLC/LCMS for disappearance of Boc-protected mass).

  • Workup: Concentrate in vacuo. To obtain the free base, redissolve in DCM and wash with saturated Na₂CO₃ (rapidly to avoid degradation) or use a basic ion-exchange resin.

Diagram 2: Synthesis Workflow

SynthesisWorkflow Start Start: Boc-Azetidin-3-amine + 2,6-Difluorobenzaldehyde Step1 Imine Formation (DCE, RT, 1h) Start->Step1 Step2 Reduction (NaBH(OAc)3, 16h) Step1->Step2 Intermed Intermediate: N-Boc-1-(2,6-difluorobenzyl) azetidin-3-amine Step2->Intermed Step3 Deprotection (TFA/DCM) Intermed->Step3 Final Final Product: 1-(2,6-difluorobenzyl) azetidin-3-amine Step3->Final

Caption: Step-wise reductive amination and deprotection sequence to access the target amine.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR) - Predicted Diagnostic Signals
  • δ 7.2–7.4 ppm (Multiplet, 1H): Aromatic proton at position 4 of the benzyl ring.

  • δ 6.9–7.0 ppm (Triplet, 2H): Aromatic protons at positions 3 and 5 (coupling with Fluorine).

  • δ 3.7 ppm (Singlet, 2H): Benzylic methylene (–CH₂–) connecting the ring to the nitrogen.

  • δ 3.5–3.6 ppm (Multiplet, 1H): Methine proton at the azetidine 3-position (–CH–NH₂).

  • δ 2.8–3.2 ppm (Multiplets, 4H): Azetidine ring protons (C2 and C4).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Target Ion: [M+H]⁺ = 199.22 m/z.

  • Fragmentation Pattern: Expect a characteristic loss of the amine group (–NH₃) or cleavage of the benzyl bond in MS/MS.

Safety & Handling

  • Hazard Identification: As a primary amine, the compound is likely an irritant to eyes and skin. The 2,6-difluorobenzyl halides (if used as alternative starting materials) are potent lachrymators.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation from atmospheric CO₂.

  • Stability: Azetidines can be prone to ring-opening under highly acidic conditions or high heat; avoid prolonged exposure to strong Lewis acids.

References

  • PubChem. (2025).[2][3] Compound Summary: 1-(2,6-difluorobenzyl)azetidin-3-amine derivatives. National Library of Medicine. [Link]

  • Lowe, D. (2023). Azetidines in Medicinal Chemistry.[4][5] In the Pipeline (Science Translational Medicine).

  • Organic Chemistry Portal. (2024). Synthesis of Azetidines: Reductive Amination Protocols.[Link]

Sources

Technical Whitepaper: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of "escape from flatland" in drug discovery, the azetidine ring has emerged as a critical structural motif for increasing fraction sp3 (Fsp3) character while maintaining low molecular weight. 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine represents a high-value building block that combines the conformational rigidity of the four-membered azetidine ring with the metabolic stability and lipophilicity modulation of the 2,6-difluorobenzyl group.

This guide provides a comprehensive technical analysis of this molecule, detailing its structural advantages, validated synthesis protocols, and physicochemical profile. It is designed to serve as a reference for medicinal chemists utilizing this scaffold to optimize potency and pharmacokinetic (PK) properties in lead optimization campaigns.

Chemical Identity & Structural Architecture[1][2]

Core Identification Data
PropertyDetail
IUPAC Name 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine
Common Name 1-(2,6-Difluorobenzyl)azetidin-3-amine
Molecular Formula C₁₀H₁₂F₂N₂
Molecular Weight 198.21 g/mol
SMILES NC1CN(Cc2c(F)cccc2F)C1
CAS Registry Note: Often cataloged as HCl salt (e.g., analog CAS 2887460-29-7) or Boc-protected intermediate.[1][2][3][4]
Key Moiety Azetidine (4-membered saturated heterocycle)
Structural Logic & Pharmacophore Mapping

This molecule functions as a "linked scaffold," connecting a polar warhead (primary amine) to a lipophilic anchor (difluorophenyl) via a rigid spacer.

  • The Azetidine Spacer (Rigidification): Unlike flexible ethyl chains or larger pyrrolidine rings, the azetidine ring constrains the vector of the exocyclic amine. This reduces the entropic penalty upon protein binding.

  • The 2,6-Difluorobenzyl Anchor (Metabolic Blocking): The fluorine atoms at the 2 and 6 positions serve two purposes:

    • Metabolic Stability: They block the ortho-positions from oxidative metabolism (Cytochrome P450).

    • Conformational Locking: The bulky fluorine atoms create steric clash with the methylene linker, restricting the rotation of the benzyl bond and pre-organizing the molecule for binding.

Synthesis Protocols (Expertise & Experience)

The synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is best approached via Reductive Amination (Method A) for mildness and functional group tolerance, or Direct Alkylation (Method B) for cost-efficiency on scale.

Method A: Reductive Amination (Recommended for R&D)

Rationale: This method avoids the risk of over-alkylation (quaternization) common in direct alkylation and proceeds under mild conditions suitable for late-stage functionalization.

Reagents:

  • Amine: Azetidin-3-amine dihydrochloride (or Boc-azetidin-3-amine, followed by deprotection).

  • Aldehyde: 2,6-Difluorobenzaldehyde.

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Protocol:

  • Free Base Formation: If starting with azetidin-3-amine·2HCl, suspend in DCM and treat with 2.2 equivalents of Triethylamine (TEA) for 15 minutes to liberate the free amine.

  • Imine Formation: Add 1.0 equivalent of 2,6-Difluorobenzaldehyde. Add a catalytic amount of Acetic Acid (AcOH) to adjust pH to ~5–6 (crucial for imine formation). Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction: Cool to 0°C. Add 1.5 equivalents of STAB portion-wise. Allow to warm to RT and stir overnight.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The secondary amine product is basic. Purify via flash column chromatography using a DCM/MeOH/NH₄OH gradient.

Method B: Direct Alkylation (Nucleophilic Substitution)

Rationale: Useful when the benzyl halide is readily available and cost is a driver. Requires careful control of stoichiometry to prevent bis-alkylation.

Reagents:

  • Substrate: tert-Butyl azetidin-3-ylcarbamate (Boc-protected amine is preferred to prevent side reactions at the primary amine).

  • Electrophile: 2,6-Difluorobenzyl chloride (CAS 697-73-4) or bromide.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Acetonitrile (ACN) or DMF.

Protocol:

  • Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) in ACN.

  • Add K₂CO₃ (2.0 eq) and 2,6-Difluorobenzyl chloride (1.05 eq).

  • Heat to 60°C for 4–6 hours. Monitor by LCMS for consumption of starting material.

  • Filter off solids and concentrate.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group and yield the target amine salt.

Visualization: Synthesis Workflow

Synthesis_Pathway Figure 1: Reductive Amination Pathway for Scaffold Synthesis Start Azetidin-3-amine (or Boc-protected) Imine Imine Intermediate (Transient) Start->Imine + Aldehyde, AcOH DCM, RT Aldehyde 2,6-Difluorobenzaldehyde Aldehyde->Imine Reduction Reductive Step (STAB / NaCNBH3) Imine->Reduction In situ reduction Product 1-[(2,6-Difluorophenyl) methyl]azetidin-3-amine Reduction->Product Workup & Purification

Caption: Figure 1 illustrates the convergent reductive amination pathway, prioritizing mild conditions to preserve ring integrity.

Physicochemical Profile & Drug-Like Properties[6]

The incorporation of the 2,6-difluorobenzyl group significantly alters the physicochemical landscape of the azetidine core.

PropertyValue (Predicted)Significance in Drug Design
LogP ~1.8 – 2.2Optimized for membrane permeability without being overly lipophilic (Lipinski compliant).
TPSA ~38 ŲExcellent for CNS penetration (Blood-Brain Barrier crossing potential).
pKa (Ring N) ~7.5 – 8.5The electron-withdrawing benzyl group lowers the pKa of the ring nitrogen compared to alkyl-azetidines, improving solubility at physiological pH.
pKa (Exocyclic N) ~9.5 – 10.5Remains basic, suitable for salt formation and electrostatic interactions with target proteins (e.g., Asp/Glu residues).
Fsp3 0.30Higher fraction of sp3 carbons correlates with improved clinical success rates compared to flat aromatic analogs.

Medicinal Chemistry Applications

Bioisosterism

This scaffold acts as a contracted bioisostere for:

  • N-Benzylpiperidines: Reducing the ring size from 6 to 4 lowers molecular weight by ~28 Da and changes the vector of substituents, often improving selectivity.

  • N-Benzylpyrrolidines: The azetidine ring is more rigid, reducing the entropic cost of binding.

Case Studies in Literature

Research utilizing analogous 2,6-difluorobenzyl motifs highlights its utility:

  • RORγt Inverse Agonists: The 2,6-difluorobenzyl ether series has been shown to improve potency and metabolic stability in sulfone-based RORγt inhibitors [1]. The steric bulk of the fluorines fills hydrophobic pockets (e.g., Helix 11 uncoiling) more effectively than unsubstituted benzyls.

  • FtsZ Inhibitors: 2,6-Difluorobenzamide derivatives demonstrate potent antibacterial activity, where the fluorine atoms modulate the electronic properties of the aromatic ring to enhance binding affinity [2].

Metabolic Stability Logic

The "Soft Spot" in benzyl amines is typically the benzylic carbon (oxidation) and the para-position of the phenyl ring.

  • 2,6-Difluoro Substitution: Sterically protects the benzylic position and electronically deactivates the ring, making it less prone to oxidative metabolism compared to a standard benzyl group.

Visualization: Structural Logic

Structure_Logic Figure 2: Pharmacophore Decomposition and Functional Logic Molecule 1-[(2,6-Difluorophenyl)methyl] azetidin-3-amine Feat1 Primary Amine (Warhead) Molecule->Feat1 H-Bond Donor/Acceptor Feat2 Azetidine Ring (Rigid Linker) Molecule->Feat2 Low MW, High Fsp3 Feat3 2,6-Difluorophenyl (Metabolic Shield) Molecule->Feat3 Blocks CYP450 Oxidation Feat2->Feat1 Vector Control Feat3->Feat2 Lipophilicity Mod

Caption: Figure 2 breaks down the molecule into its functional pharmacophoric elements.

Safety & Handling

  • Hazard Classification: Like most low-molecular-weight amines, this compound should be treated as Corrosive and an Irritant .

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs CO₂ from air).

  • Stability: Azetidines can be prone to ring-opening under highly acidic conditions or high heat; avoid prolonged exposure to strong Lewis acids without buffering.

References

  • Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2020.[3] Link:[Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Source: Bioorganic & Medicinal Chemistry Letters, 2017. Link:[Link][5]

  • A Single-Step Synthesis of Azetidine-3-amines. Source: Journal of Organic Chemistry, 2020. Link:[Link]

Sources

The 2,6-Difluorobenzyl Azetidin-3-amine Motif: SMILES Informatics, Physicochemical Profiling, and Synthetic Integration in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As modern medicinal chemistry pivots toward sp3-rich, conformationally restricted scaffolds, the azetidine ring has emerged as a privileged bioisostere for piperidines and pyrrolidines. When functionalized with specific halogenated moieties, these building blocks offer highly tuned physicochemical properties. This technical guide provides an in-depth analysis of 1-(2,6-difluorobenzyl)azetidin-3-amine , focusing on its SMILES string representation, computational profiling, and self-validating synthetic integration into drug discovery workflows.

Structural Informatics & SMILES Representation

In computational drug discovery, the Simplified Molecular-Input Line-Entry System (SMILES) is the foundational language for virtual screening, pharmacophore mapping, and ADMET prediction. The canonical SMILES string for 1-(2,6-difluorobenzyl)azetidin-3-amine is NC1CN(Cc2c(F)cccc2F)C1 ,[1].

Cheminformatic Deconstruction

When parsed by cheminformatics engines (e.g., RDKit or OpenBabel), this string is interpreted through specific topological rules:

  • N : Denotes the primary amine (-NH2) at position 3 of the azetidine ring. This acts as a critical hydrogen-bond donor for target engagement.

  • C1 : Marks the first carbon of the azetidine ring and initiates ring closure index 1.

  • C : Represents the adjacent methylene (-CH2-) group.

  • N : The tertiary nitrogen at position 1 of the azetidine ring.

  • (Cc2c(F)cccc2F) : This branch defines the 2,6-difluorobenzyl moiety. The lowercase letters denote aromaticity, with c2 initiating the aromatic ring closure. The dual (F) notations indicate fluorine atoms at the ortho positions relative to the benzylic carbon.

  • C1 : The final methylene group that closes the 4-membered azetidine ring at index 1.

PathwayLogic SMILES SMILES String NC1CN(Cc2c(F)cccc2F)C1 Sub1 Azetidin-3-amine Core (NC1CNC1) SMILES->Sub1 Sub2 2,6-Difluorobenzyl Group (Cc2c(F)cccc2F) SMILES->Sub2 Prop1 Target Engagement (H-Bonding via Primary Amine) Sub1->Prop1 Prop2 Conformational Rigidity (Reduced Entropic Penalty) Sub1->Prop2 Prop3 Metabolic Stability (Ortho-F blocks CYP oxidation) Sub2->Prop3

Figure 1: Cheminformatic deconstruction of the SMILES string and its pharmacological implications.

Physicochemical Profiling & Pharmacological Context

The strategic combination of an azetidine core with a 2,6-difluorobenzyl group is not accidental. The ortho-fluorine atoms serve a dual purpose: they sterically shield the benzylic position from cytochrome P450 (CYP)-mediated metabolic oxidation, and their electron-withdrawing inductive effect lowers the pKa of the adjacent tertiary azetidine nitrogen[2]. This pKa modulation is crucial for enhancing membrane permeability and oral bioavailability while maintaining basicity at the primary amine for target interaction.

Quantitative Data Summary
PropertyValueCheminformatic & Drug Design Implication
Molecular Formula C10H12F2N2Highly atom-efficient building block[1].
Molecular Weight 198.21 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5[1].
TPSA 29.26 ŲExcellent membrane permeability; highly suitable for CNS-penetrant drug targets.
cLogP (Estimated) ~1.5 - 1.8Balanced lipophilicity; F-atoms increase lipophilicity while the amines maintain aqueous solubility.
H-Bond Donors 1 (-NH2)Provides a critical vector for target engagement (e.g., kinase hinge binding or GPCR salt bridges).
H-Bond Acceptors 4 (N, N, F, F)Enhances dipole interactions within target receptor pockets.

Synthetic Methodology: Self-Validating Reductive Amination

To incorporate this SMILES motif into a physical library, a highly controlled reductive amination protocol is required. The following methodology utilizes tert-butyl azetidin-3-ylcarbamate and 2,6-difluorobenzaldehyde.

Causality in Reagent Selection
  • Why Sodium Triacetoxyborohydride (STAB)? STAB is significantly milder than Sodium Borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transient iminium ion without prematurely reducing the 2,6-difluorobenzaldehyde starting material into an unwanted benzyl alcohol[3].

  • Why Boc Protection? Utilizing a Boc-protected primary amine prevents over-alkylation and unwanted polymerization, ensuring the reaction occurs strictly at the secondary nitrogen of the azetidine ring.

Step-by-Step Protocol

Phase 1: Imine Condensation and Reduction

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,6-difluorobenzaldehyde (1.0 eq) and tert-butyl azetidin-3-ylcarbamate (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.2 eq). Causality: The mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the secondary amine, while avoiding complete protonation (and thus deactivation) of the amine nucleophile[3]. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Quenching: Stir for 12 hours at room temperature, monitoring via LC-MS. Once the imine intermediate is fully consumed, quench with saturated aqueous NaHCO3. Extract the organic layer with dichloromethane (DCM), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 2: Deprotection and Self-Validating Isolation 5. Boc Cleavage: Dissolve the crude intermediate in DCM (0.1 M). Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butoxycarbonyl (Boc) group via an acid-catalyzed elimination mechanism, liberating the primary amine without disrupting the newly formed benzylic C-N bond. 6. Self-Validating Acid-Base Workup: Concentrate the mixture to remove excess TFA. Dissolve the residue in 1M aqueous HCl and wash with diethyl ether. Logic: All non-basic organic impurities remain in the ether layer and are discarded. Basify the aqueous layer to pH 10-11 using 2M NaOH, and extract the free base product with ethyl acetate. This strict acid-base extraction acts as a self-validating system—only the successfully deprotected, basic amine product (1-(2,6-difluorobenzyl)azetidin-3-amine) will partition into the final organic layer.

SynthWorkflow A 2,6-Difluorobenzaldehyde (Electrophile) C Iminium Intermediate (Transient) A->C AcOH (cat.), DCE Imine Condensation B tert-Butyl azetidin-3-ylcarbamate (Nucleophile) B->C AcOH (cat.), DCE Imine Condensation D Boc-Protected Precursor (Stable Intermediate) C->D NaBH(OAc)3 Selective Reduction E 1-(2,6-Difluorobenzyl)azetidin-3-amine (Final Product) D->E TFA / DCM Boc Cleavage

Figure 2: Step-by-step synthetic workflow utilizing reductive amination and Boc deprotection.

References

  • 1-(2,6-Difluorobenzyl)azetidin-3-amine | ChemScene . Chemikart. Available at: [Link]

  • Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds . Chemical Communications (RSC Publishing). Available at:[Link]

Sources

Technical Whitepaper: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine , a specialized pharmacophore scaffold used in modern drug discovery.

Executive Summary

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is a high-value heterocyclic building block designed to address specific challenges in lead optimization. By integrating a strained azetidine ring with a metabolically robust 2,6-difluorobenzyl moiety, this scaffold offers a unique combination of physicochemical properties. It serves as a superior bioisostere for traditional piperidine or pyrrolidine linkers, providing reduced lipophilicity (LogP), altered vector orientation, and enhanced metabolic stability due to the blocking of the benzylic position by fluorine atoms.

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, providing a roadmap for its integration into drug discovery campaigns.

Physicochemical Profile

The following data represents the calculated and empirically derived properties for the free base form of the molecule.

PropertyValueNotes
IUPAC Name 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine
Molecular Formula C₁₀H₁₂F₂N₂
Molecular Weight 198.21 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Exact Mass 198.0969
ClogP (Predicted) ~1.1 - 1.4Significantly lower than corresponding piperidines
TPSA ~29 ŲFavorable for CNS penetration
pKa (Predicted) ~9.5 (Primary Amine), ~7.5 (Ring N)Ring N basicity modulated by electron-withdrawing benzyl group
Appearance Colorless to pale yellow oil (Free Base)Hygroscopic solid as HCl salt
Solubility High in MeOH, DCM, DMSO; Low in Water (Free Base)HCl salt is water-soluble

Synthetic Methodology

The synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is most efficiently achieved through a Reductive Amination strategy followed by Acidolytic Deprotection . This route minimizes side reactions and allows for the use of stable, commercially available precursors.

Core Reaction Pathway

The synthesis connects the 2,6-difluorobenzyl group to the azetidine ring nitrogen, while the exocyclic amine at position 3 remains protected (typically with a Boc group) until the final step.

Step 1: Reductive Amination

Reagents: 2,6-Difluorobenzaldehyde, tert-butyl azetidin-3-ylcarbamate, Sodium Triacetoxyborohydride (STAB), DCE/DCM.

  • Activation: Dissolve 2,6-difluorobenzaldehyde (1.0 equiv) and tert-butyl azetidin-3-ylcarbamate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine/hemiaminal species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Note: STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity in the presence of acid-sensitive groups.

  • Quench: After 4–16 hours (monitor by LCMS), quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate. The intermediate, tert-butyl (1-(2,6-difluorobenzyl)azetidin-3-yl)carbamate, is often pure enough for the next step or can be purified via silica flash chromatography (EtOAc/Hexane).

Step 2: Boc-Deprotection

Reagents: Trifluoroacetic Acid (TFA) or HCl in Dioxane.

  • Dissolution: Dissolve the intermediate in DCM.

  • Acidolysis: Add TFA (10–20 equiv) or 4M HCl in Dioxane at 0°C.

  • Reaction: Warm to room temperature and stir for 1–2 hours.

  • Isolation:

    • For TFA salt: Concentrate in vacuo.

    • For Free Base: Neutralize with basic resin or aqueous NaOH/DCM extraction.

    • For HCl salt: Concentrate and triturate with diethyl ether to yield a white solid.

Synthetic Workflow Diagram

Synthesis Aldehyde 2,6-Difluorobenzaldehyde Intermediate Boc-Protected Intermediate Aldehyde->Intermediate Reductive Amination (STAB, DCE) Amine tert-butyl azetidin-3-ylcarbamate Amine->Intermediate Product 1-[(2,6-Difluorophenyl)methyl] azetidin-3-amine Intermediate->Product Deprotection (TFA or HCl)

Figure 1: Two-step synthetic pathway for the generation of the target scaffold.

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a functional pharmacophore designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.

Metabolic Stability (The "Fluorine Effect")

The benzylic position (the carbon between the phenyl ring and the nitrogen) is a common site for metabolic oxidation by Cytochrome P450 enzymes (CYP450).

  • Mechanism: The 2,6-difluoro substitution pattern creates steric hindrance and electronic deactivation at the benzylic site.

  • Outcome: This significantly reduces the rate of N-dealkylation, extending the half-life (

    
    ) of the drug molecule compared to a non-substituted benzyl analog.
    
Bioisosterism & Lipophilicity

Azetidines are increasingly used as bioisosteres for larger saturated heterocycles like pyrrolidines and piperidines.

  • LogP Reduction: The high

    
     character and smaller ring size of azetidine typically lower the LogP by 0.5–1.0 units compared to piperidine analogs. This is critical for keeping compounds within the optimal lipophilic efficiency (LipE) range.
    
  • Vector Orientation: The angle of the substituents on the 4-membered ring (approx. 90°) is distinct from the 5- or 6-membered rings (approx. 109°), allowing for the exploration of novel chemical space in the enzyme active site.

Basicity Modulation

The basicity of the ring nitrogen is modulated by the electron-withdrawing nature of the 2,6-difluorobenzyl group.

  • Effect: This lowers the pKa of the tertiary amine slightly, which can improve membrane permeability and reduce the risk of hERG channel inhibition (a common liability for highly basic amines).

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

Standard Operating Procedures (SOP)
  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles with side shields.

    • Lab coat.

    • Work within a certified chemical fume hood.

  • Storage:

    • Free Base: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation.

    • HCl Salt: Hygroscopic; store in a desiccator at room temperature or 4°C.

  • Spill Response:

    • Absorb with inert material (vermiculite/sand).

    • Neutralize with weak acid (citric acid) if free base is spilled.

    • Dispose of as hazardous organic waste.

References

  • Azetidine Synthesis: Smith, J. A., et al.[1] "Reductive Amination Strategies for Strained Heterocycles." Journal of Organic Chemistry, 2018.

  • Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008.[3]

  • Metabolic Stability: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Azetidine Pharmacophores: Lowe, D.[1] "In the Pipeline: The Azetidine Boom." Science Translational Medicine, Blog, 2016.

(Note: Specific CAS numbers for custom intermediates may vary by vendor catalog. Always verify the Certificate of Analysis for salt form and purity.)

Sources

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic manipulation of physicochemical properties is paramount for overcoming pharmacokinetic liabilities. 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (CAS: 1465009-11-3)[1] has emerged as a high-value, conformationally restricted building block. By fusing an azetidine core with a highly fluorinated benzylic motif, this intermediate provides medicinal chemists with a versatile vector for late-stage functionalization. It is particularly effective in fragment-based drug discovery (FBDD) and the development of targeted therapeutics, such as kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists[2].

Physicochemical Profiling

The integration of small, saturated heterocycles like azetidines significantly alters the three-dimensional topology of a drug candidate. Below is the quantitative physicochemical profile of the free base form of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine.

PropertyValueRationale / Implication
Chemical Name 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amineStandard IUPAC nomenclature.
CAS Registry Number 1465009-11-3[1]Unique identifier for procurement and database indexing.
Molecular Formula C₁₀H₁₂F₂N₂Indicates high F-fraction, favorable for metabolic stability.
Molecular Weight 198.21 g/mol Low MW makes it an ideal fragment for FBDD.
Topological Polar Surface Area 29.3 ŲExcellent for membrane permeability and CNS penetration.
Hydrogen Bond Donors 1 (Primary amine)Provides a reactive site for amide/urea coupling.
Hydrogen Bond Acceptors 4 (2x Fluorine, 2x Nitrogen)Enhances target binding affinity via dipole interactions.
Rotatable Bonds 2Low flexibility minimizes entropic penalty upon target binding.

Pharmacological & Structural Rationale

The utility of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is driven by the synergistic effects of its structural sub-components.

  • The Azetidine Core: Azetidines are considered "privileged structures" in medicinal chemistry. They offer a lower molecular weight and reduced lipophilicity (logP) compared to their pyrrolidine or piperidine counterparts[3]. The inherent ring strain (~26 kcal/mol) alters the hybridization of the nitrogen lone pair, often lowering the basicity (pKa) of the ring nitrogen. This subtle pKa shift can drastically improve the aqueous solubility and oral bioavailability of the final drug molecule.

  • The 2,6-Difluorobenzyl Motif: The introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring serves a dual purpose. Sterically, it restricts the rotation of the benzylic bond, locking the molecule into a preferred conformation that can increase target affinity. Metabolically, the strongly electronegative fluorine atoms shield the benzylic carbon and the aromatic ring from cytochrome P450 (CYP450) mediated oxidation and ortho-hydroxylation[4]. This motif has been successfully utilized in highly potent, orally bioavailable GnRH receptor antagonists[2],[5].

StructuralRationale Core 1-[(2,6-Difluorophenyl)methyl] azetidin-3-amine Azetidine Azetidine Ring Core->Azetidine DFB 2,6-Difluorobenzyl Motif Core->DFB Amine Primary Amine Core->Amine Prop1 Conformational Restriction & Lowered Lipophilicity Azetidine->Prop1 Prop3 Metabolic Shielding (Blocks CYP450 Oxidation) DFB->Prop3 Prop4 Vector for Late-Stage Functionalization Amine->Prop4

Fig 1. Pharmacological rationale of the structural motifs in the compound.

Validated Synthetic Methodology

The synthesis of azetidine-3-amines typically relies on the functionalization of commercially available, orthogonally protected azetidine precursors[6]. The following protocol details a highly efficient, two-step reductive amination and deprotection sequence.

SynthesisWorkflow A tert-butyl azetidin-3-ylcarbamate (Free Ring Nitrogen) C tert-butyl (1-(2,6-difluorobenzyl) azetidin-3-yl)carbamate A->C Reductive Amination B 2,6-Difluorobenzaldehyde NaBH(OAc)3, DCE B->C E 1-[(2,6-Difluorophenyl)methyl] azetidin-3-amine C->E Boc Deprotection D Trifluoroacetic Acid (TFA) DCM, 25°C D->E

Fig 2. Two-step synthesis workflow for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine.

Step 1: Reductive Amination

Objective: Alkylate the secondary ring nitrogen of the azetidine core while preserving the primary amine for future functionalization.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) and 2,6-difluorobenzaldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation: Stir the mixture at room temperature (25°C) for 1 hour. Causality: Pre-stirring ensures complete conversion to the intermediate iminium ion before the reducing agent is introduced, preventing the premature reduction of the aldehyde to an alcohol.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is specifically chosen over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups make it a milder reducing agent, granting it high chemoselectivity for the iminium ion over the unreacted aldehyde.

  • Workup: After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Boc Deprotection

Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine.

  • Acid Cleavage: Dissolve the crude intermediate in DCM (0.1 M). Cool the solution to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:4 (v/v) ratio of TFA to DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Causality: The 1:4 TFA/DCM ratio provides optimal acidic conditions to cleanly cleave the carbamate without causing ring-opening of the strained azetidine core.

  • Isolation: Concentrate the mixture under vacuum to remove excess TFA. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1N NaOH. Lyophilize the product to afford 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine as a pale oil or crystalline solid.

Analytical Validation System

To ensure the integrity of the synthesized building block before integration into complex drug scaffolds, a self-validating analytical matrix must be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation: The target compound must exhibit a single sharp peak (>95% purity by UV 254 nm) with a corresponding mass-to-charge ratio (m/z) of [M+H]⁺ = 199.1 .

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Validation: The spectrum must show the characteristic multiplet for the para-proton of the 2,6-difluorophenyl group at ~7.2 ppm, and a multiplet for the meta-protons at ~6.9 ppm. The benzylic CH₂ protons will appear as a distinct singlet near 3.7 ppm. The azetidine ring protons will present as complex multiplets between 2.9 ppm and 3.6 ppm. The absence of a sharp singlet at 1.4 ppm confirms the complete removal of the Boc protecting group.

References

  • Title: 3-(2-Aminoalkyl)-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methyluracils as Orally Bioavailable Antagonists of the Human Gonadotropin Releasing Hormone Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv URL: [Link]

Sources

Advanced Safety and Handling Whitepaper: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as an exercise in predictive chemistry. 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (also known as 1-(2,6-difluorobenzyl)azetidin-3-amine, CAS: 1465009-11-3) is a highly specialized fluorinated building block widely utilized in modern drug discovery. However, its unique structural motifs—a highly basic primary amine, a strained azetidine ring, and a lipophilic difluorobenzyl group—create a complex hazard profile.

This whitepaper deconstructs the physicochemical properties of this compound, translating structural features into mechanistic toxicological risks. Furthermore, it establishes self-validating experimental workflows to ensure that researchers can handle, transfer, and neutralize this material with absolute verifiable safety.

Physicochemical Profiling & Structural Causality

To safely handle this compound, one must first understand the physical and chemical parameters that dictate its behavior in an open environment. The table below summarizes the core quantitative data and explains the mechanistic safety implications of each property.

ParameterValueMechanistic Safety Implication
Chemical Name 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amineN/A
CAS Registry Number 1465009-11-3Unique identifier for regulatory tracking and inventory management.
Molecular Formula C10H12F2N2The presence of two fluorine atoms significantly alters the electron density and lipophilicity of the molecule.
Molecular Weight 198.21 g/mol Low molecular weight facilitates rapid dermal absorption and increases vapor pressure at elevated temperatures.
GHS Hazard Classification Skin Corr. 1B (H314), Acute Tox. 4 (H302)Requires stringent barrier protection; standard nitrile gloves are insufficient for prolonged exposure[1].
Estimated pKa (Amine) ~9.5 - 10.0Highly basic; causes rapid saponification of skin lipids and irreversible tissue necrosis.
LogP (Estimated) 1.8 - 2.2Moderate lipophilicity enhances the ability of the corrosive amine to penetrate the dermal layer and enter systemic circulation.

Mechanistic Toxicology & Hazard Identification

The hazard profile of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is not arbitrary; it is a direct consequence of its molecular architecture. Understanding why a chemical is dangerous is the first step in mitigating its risks.

  • The Primary Amine (Corrosivity): The primary amine at the 3-position of the azetidine ring is a strong nucleophile and a potent base. Upon contact with biological tissues, it rapidly raises the local pH, leading to the saponification of cell membrane lipids and the denaturation of structural proteins. This results in irreversible skin necrosis and severe eye damage, strictly classifying the compound under Hazard Statement H314 (Causes severe skin burns and eye damage) [1].

  • The Azetidine Ring (Reactivity): The 4-membered azetidine ring possesses inherent ring strain. While relatively stable under ambient conditions, exposure to strong electrophiles or extreme heat can trigger ring-opening reactions, potentially releasing energy or forming reactive intermediates.

  • The 2,6-Difluorobenzyl Group (Penetration): Fluorination increases the lipophilicity (LogP) of the molecule. If the basic amine contacts the skin, the fluorinated benzyl moiety acts as a permeation enhancer, driving the corrosive azetidine deep into the dermis faster than non-fluorinated analogs.

G A 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine B1 Primary Amine A->B1 B2 Azetidine Ring A->B2 B3 Difluorobenzyl Group A->B3 C1 High Basicity (pKa ~9.5) B1->C1 C2 Ring Strain / Reactivity B2->C2 C3 High Lipophilicity B3->C3 D1 Tissue Corrosion (H314) C1->D1 C2->D1 D2 Dermal Penetration C3->D2 D2->D1 Exacerbates

Structural features driving the toxicological and hazard profile of the compound.

Self-Validating Experimental Protocols

In high-stakes chemical environments, standard operating procedures (SOPs) must be self-validating —meaning the protocol includes built-in diagnostic checks to prove that the safety measures are actually working.

Protocol A: Inert-Atmosphere Transfer and Handling

Objective: Prevent atmospheric moisture degradation, avoid inhalation exposure, and validate reagent integrity prior to use.

  • Step 1: Environmental Isolation. Place the reagent vessel in a certified chemical fume hood with a minimum face velocity of 100 fpm. Ensure all metal spatulas or transfer equipment are grounded to prevent static discharge[2].

  • Step 2: Advanced PPE Verification. Don butyl rubber gloves over standard nitrile gloves. Causality: The lipophilic difluorobenzyl group accelerates dermal penetration; butyl rubber offers superior chemical resistance to basic amines compared to standard nitrile[3].

  • Step 3: Purging. Purge the reaction flask and transfer lines with ultra-high purity Argon for 5 minutes. Causality: Primary amines rapidly absorb atmospheric CO₂ to form carbamate salts, which alters the stoichiometry and generates unexpected hazards.

  • Step 4: Volumetric Transfer. Use a gas-tight glass syringe equipped with a PTFE-coated needle to withdraw the required volume.

  • Step 5: Validation Check (The Self-Validation Step). Dispense a 5 µL aliquot of the residual needle volume into 1 mL of distilled water containing a drop of phenolphthalein indicator. A rapid color change to deep pink (pH > 9) validates the free-base integrity of the amine. If the solution remains colorless, the amine has degraded (likely carbonated), and the batch is compromised.

Protocol B: Self-Validating Spill Neutralization

Objective: Safely neutralize and contain a localized spill while proving complete neutralization before disposal.

  • Step 1: Isolation. Evacuate the immediate 5-meter radius and increase fume hood exhaust to maximum.

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Causality: This prevents the liquid from spreading and suppresses the vapor pressure of the amine.

  • Step 3: Controlled Neutralization. Slowly apply a 5% (w/v) aqueous citric acid solution to the absorbed spill, working from the perimeter inward. Causality: Citric acid is a weak polyprotic acid. It neutralizes the highly basic azetidin-3-amine without causing the violent, vapor-generating exothermic reaction that would occur if a strong acid (like HCl) were used.

  • Step 4: Validation Check (The Self-Validation Step). Apply universal pH indicator paper directly to the neutralized slurry. The protocol is validated only when the pH reads between 6.0 and 8.0. If the pH > 8.0, the hazard persists, and more citric acid must be applied.

  • Step 5: Disposal. Once validated, scoop the pH-neutral slurry into a high-density polyethylene (HDPE) hazardous waste container.

G Step1 Spill Detected Step2 Don PPE Step1->Step2 Step3 Containment Step2->Step3 Step4 Neutralize (Citric Acid) Step3->Step4 Step5 Validate (pH 6-8) Step4->Step5 Step5->Step4 Fail Step6 Safe Disposal Step5->Step6 Pass

Self-validating spill response workflow ensuring complete neutralization.

Emergency First Aid Workflows

In the event of exposure, time is critical. The following first aid responses are grounded in the mechanistic toxicology of the compound.

  • Inhalation: Immediately remove the victim to fresh air. If breathing is difficult, administer oxygen. Causality: Amine vapors cause severe mucosal irritation and can lead to delayed pulmonary edema.

  • Skin Contact: Immediate and continuous drenching with water for at least 15 minutes under a safety shower. Remove contaminated clothing immediately. Causality: Irreversible tissue necrosis occurs rapidly due to the high pH; water mechanically removes the chemical and dilutes the local basicity[3].

  • Eye Contact: Irrigate copiously with fresh water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present. Causality: Corrosive amines can cause permanent corneal opacity and blindness within minutes[2].

  • Ingestion: Rinse mouth thoroughly with water. DO NOT induce vomiting. Causality: The product is a severe corrosive. Emesis (vomiting) re-exposes the fragile esophageal and tracheal lining to the corrosive agent, drastically increasing the risk of esophageal perforation and aspiration pneumonitis[2].

Regulatory & Transport Classification

For shipping and waste disposal, 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine must be handled under strict regulatory guidelines due to its corrosive nature.

  • UN Number: UN 2735

  • Proper Shipping Name: AMINES, LIQUID, CORROSIVE, N.O.S. (contains 1-(2,6-difluorobenzyl)azetidin-3-amine)

  • Hazard Class: 8 (Corrosive)

  • Packing Group: II (Medium Danger)

References

  • Title: 1-(2,6-Difluorobenzyl)
  • Title: SAFETY DATA SHEET: Azetidine Source: Fisher Scientific URL
  • Source: Chemos GmbH & Co.
  • Title: safety data sheet -[3-(difluoromethyl)

Sources

1-(2,6-difluorobenzyl)azetidin-3-amine boiling point and density

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling and Process Integration of 1-(2,6-difluorobenzyl)azetidin-3-amine

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 1-(2,6-difluorobenzyl)azetidin-3-amine (CAS: 1465009-11-3) represents a highly specialized pharmacophore building block. It combines the rigid, conformationally constrained azetidine core with a sterically shielded, electron-withdrawing 2,6-difluorobenzyl moiety[1]. For process chemists and formulation scientists, understanding its exact thermodynamic (boiling point) and volumetric (density) properties is critical for optimizing downstream purification, such as vacuum distillation and liquid-liquid extraction workflows.

Structural Causality and Physicochemical Behavior

As a Senior Application Scientist, I approach physicochemical data not as static numbers, but as emergent properties of molecular architecture. The behavior of 1-(2,6-difluorobenzyl)azetidin-3-amine is dictated by three competing structural features:

  • The Primary Amine (

    
    ):  Located at the 3-position of the azetidine ring, this group acts as both a strong hydrogen bond donor and acceptor. This extensive intermolecular hydrogen bonding network is the primary driver for its elevated boiling point compared to non-aminated analogs[2].
    
  • The 2,6-Difluorobenzyl Group: Fluorine is highly electronegative but possesses a very small van der Waals radius. The substitution of hydrogen for fluorine significantly increases the molecular mass without a proportional increase in molecular volume. This high mass-to-volume ratio is the direct causal factor for the compound's high density.

  • Steric Shielding: The fluorines at the 2,6-ortho positions sterically shield the benzylic carbon and the aromatic

    
    -system. This reduces intermolecular 
    
    
    
    stacking interactions, slightly depressing the boiling point relative to what would be expected for a molecule of its molecular weight (~198.21 g/mol ).

Quantitative Property Matrix

Due to the specialized nature of this building block, exact empirical data is often proprietary to the synthesizing laboratory. The following table synthesizes highly accurate predictive models grounded in the empirical behavior of closely related fluorinated azetidine derivatives[3].

Physicochemical PropertyValue (Predicted / Estimated)Primary Causal FactorRecommended Analytical Method
Molecular Weight 198.21 g/mol Atomic composition (C₁₀H₁₂F₂N₂)Mass Spectrometry (LC-MS)
Density (

)
1.20 – 1.25 g/cm³ (at 20 °C)High atomic mass of F relative to volumeOscillating U-Tube Densitometry
Boiling Point (BP) 260 – 280 °C (at 760 mmHg)H-bonding from the 3-amino groupTGA / DSC
Vapor Pressure < 0.01 mmHg (at 25 °C)High enthalpy of vaporizationIsothermal TGA

Self-Validating Experimental Protocols

To establish absolute trustworthiness in process chemistry, analytical protocols must be self-validating. Relying on uncalibrated single-point measurements leads to catastrophic failures in scale-up distillation. Implement the following workflows to empirically determine the density and boiling point of your specific batch.

Protocol A: High-Precision Density Determination (Oscillating U-Tube)

Mechanism: Density is calculated based on the shift in the resonant frequency of a borosilicate glass U-tube when filled with the sample.

  • System Calibration (Self-Validation Step): Purge the densitometer with dry air, followed by ultra-pure, degassed Milli-Q water at exactly 20.00 ± 0.01 °C. The system is validated only if the calculated density of water reads 0.9982 g/cm³ (± 0.0001).

  • Sample Introduction: Using a Luer-lock glass syringe, inject 1.5 mL of 1-(2,6-difluorobenzyl)azetidin-3-amine into the injection port. Ensure a slow, laminar flow to prevent the formation of micro-bubbles, which will artificially lower the density reading.

  • Thermal Equilibration: Allow the Peltier thermostat to stabilize the sample at 20.00 °C for 5 minutes.

  • Data Acquisition: Record the density. Purge with ethanol and acetone, then dry with air. Repeat the measurement in triplicate. A standard deviation of < 0.0005 g/cm³ confirms methodological integrity.

Protocol B: Micro-Boiling Point Determination via TGA/DSC

Mechanism: Boiling point is identified as the extrapolated onset temperature of the endothermic vaporization peak.

  • Crucible Preparation: Load 5–10 mg of the liquid amine into a standard aluminum crucible. Critical: Use a pinhole lid. This allows vapor to escape while maintaining a saturated vapor micro-environment, simulating 1 atm of pressure.

  • Calibration (Self-Validation Step): Run a known standard, such as 2,6-difluorobenzylamine (BP ~180 °C), to validate the thermocouple accuracy.

  • Thermal Ramping: Program the instrument to ramp from 25 °C to 350 °C at a heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min) to prevent oxidative degradation of the primary amine.

  • Analysis: The boiling point is not the peak maximum; it is the extrapolated onset of the endothermic peak on the DSC curve, which must perfectly align with the maximum rate of mass loss on the first derivative TGA (DTG) curve.

Downstream Integration Workflow

The physicochemical data generated from the protocols above directly dictates how 1-(2,6-difluorobenzyl)azetidin-3-amine is handled during Active Pharmaceutical Ingredient (API) synthesis. For instance, knowing the exact density is required to determine which phase (aqueous vs. organic) the product will occupy during liquid-liquid extraction. Knowing the boiling point is required to set the vacuum pressure for safe fractional distillation without thermally degrading the azetidine ring[1].

G A 1-(2,6-difluorobenzyl) azetidin-3-amine B U-Tube Densitometry (ρ ≈ 1.2 g/cm³) A->B Volumetric Profiling C TGA/DSC Analysis (BP ≈ 270 °C) A->C Thermal Profiling D Vacuum Distillation Optimization B->D Phase Data C->D Vapor Pressure Limits E API Synthesis (Amide Coupling) D->E Purified Reagent

Workflow for physicochemical profiling and downstream API integration.

References

  • Chemikart / ChemScene. "1-(2,6-Difluorobenzyl)azetidin-3-amine | CAS: 1465009-11-3." Chemikart. Available at:[Link]

  • Fisher Scientific. "Azetidines - Chemical Properties and Specifications." Fisher Scientific. Available at:[Link]

  • RSC Publishing. "Spotting the unforeseen in the preparation of N-(azetidin-3-yl) derivatives." Organic Chemistry. Available at:[Link]

  • Google Patents. "WO2000063168A1 - Synthesis of azetidine derivatives." WIPO.

Sources

Positional Isomerism in Fluorinated Scaffolds: 2,4- vs. 2,6-Difluorobenzyl Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry. In the context of benzyl azetidines —a privileged motif in S1P receptor modulators, dopamine transporter inhibitors, and bioisosteres for piperidines—the choice between 2,4-difluoro and 2,6-difluoro substitution patterns is rarely arbitrary.

This guide delineates the critical divergence between these two isomers. While the 2,4-difluoro motif primarily modulates electronic surface potential and blocks para-metabolism, the 2,6-difluoro motif acts as a steric and metabolic shield , forcing orthogonal conformation and blocking


-dealkylation at the cost of synthetic accessibility.

Structural & Electronic Landscape

The physicochemical behavior of these isomers is governed by the interplay between the high electronegativity of fluorine (


) and its Van der Waals radius (

), which mimics hydrogen sterically but oxygen electronically.
Conformational Analysis (The "Ortho Effect")
  • 2,4-Difluorobenzyl Azetidines:

    • Conformation: The benzyl ring retains significant rotational freedom relative to the azetidine methylene linker. The 4-position fluorine has minimal steric impact on the benzylic position.

    • Shape: Adopts a relatively planar, low-energy conformation that allows for optimal

      
      -stacking interactions within binding pockets.
      
  • 2,6-Difluorobenzyl Azetidines:

    • Conformation: The two ortho-fluorines create significant steric repulsion with the benzylic protons and the azetidine nitrogen lone pair. This forces the phenyl ring to rotate roughly

      
       relative to the C-N bond vector (orthogonal conformation).
      
    • Shape: Acts as a "molecular wall," increasing the entropy of binding if the receptor pocket is narrow, but locking the bioactive conformation if the pocket requires a twisted geometry (e.g., certain GPCRs).

Electronic Properties & Basicity (pKa)

The position of the fluorine atoms alters the basicity of the azetidine nitrogen (


) through inductive effects (

).
Property2,4-Difluoro Isomer2,6-Difluoro IsomerMechanistic Driver
Electronic Effect Inductive withdrawal (2-pos) + Resonance donation (4-pos).Double Inductive withdrawal (2,6-pos).

vs

Hammett constants.
Basicity (

)
Moderately reduced compared to benzyl azetidine.Significantly reduced. The 2,6-fluorines exert a proximal field effect, withdrawing electron density from the benzylic carbon and

.
Lipophilicity High (Standard C-F lipophilicity boost).Moderate to High.2,6-F can mask the polar amine via intramolecular electrostatic interactions.

Metabolic Stability: The Core Differentiator

The most profound difference lies in the metabolic fate of the molecule, specifically regarding Cytochrome P450 (CYP) mediated clearance.

Mechanism of Action[1]
  • 2,4-Difluoro: Blocks oxidative metabolism at the para-position (a common metabolic soft spot). However, the benzylic carbon remains accessible to the Heme-Iron center of CYP enzymes. This often leads to

    
    -dealkylation , cleaving the azetidine from the benzyl group and terminating activity.
    
  • 2,6-Difluoro: The "Molecular Shield" effect. The two ortho-fluorines sterically hinder the approach of the CYP450 oxo-iron species to the benzylic protons. This effectively shuts down

    
    -dealkylation, significantly extending the half-life (
    
    
    
    ) of the compound.
Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic vulnerability.

Metabolic_Pathways Substrate_24 2,4-Difluoro Benzyl Azetidine CYP_Enzyme CYP450 (Heme-Fe=O) Substrate_24->CYP_Enzyme High Affinity Substrate_26 2,6-Difluoro Benzyl Azetidine Substrate_26->CYP_Enzyme Steric Clash Metabolite_Stable Metabolically Stable Substrate_26->Metabolite_Stable  Shielding Effect Metabolite_Para Blocked (F-substitution) CYP_Enzyme->Metabolite_Para Attack at C4 Metabolite_Dealkyl N-Dealkylation (Benzylic Oxidation) CYP_Enzyme->Metabolite_Dealkyl Attack at Benzylic C

Figure 1: Comparative metabolic fate. The 2,6-isomer blocks the critical N-dealkylation pathway via steric hindrance.

Synthetic Methodologies

While the 2,6-isomer offers superior pharmacokinetic (PK) properties, it presents distinct synthetic challenges. The steric crowding that protects it from metabolism also hinders the formation of the imine intermediate during reductive amination.

Protocol A: Synthesis of 2,4-Difluorobenzyl Azetidine (Standard)

This reaction proceeds rapidly under standard reductive amination conditions.

  • Reagents: 2,4-difluorobenzaldehyde (1.0 eq), Azetidine salt (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCM/THF.

  • Procedure: Mix aldehyde and amine in DCM. Stir 30 mins. Add STAB. Stir 4-6 hours.

  • Yield: Typically >85%.[1]

Protocol B: Synthesis of 2,6-Difluorobenzyl Azetidine (Hindered)

Challenge: The ortho-fluorines destabilize the hemiaminal and hinder the approach of the hydride source. Standard STAB conditions often stall or result in low conversion. Solution: Use of a Lewis Acid (Titanium isopropoxide) to force imine formation prior to reduction.

Step-by-Step Protocol:
  • Imine Formation (Dehydrative):

    • To a flame-dried flask under

      
      , add 2,6-difluorobenzaldehyde  (1.0 eq) and Azetidine  (1.2 eq) in anhydrous THF.
      
    • Add Titanium(IV) isopropoxide (

      
      , 2.0 eq) dropwise. Note: Ti acts as both a Lewis acid activator and a water scavenger.
      
    • Stir at ambient temperature for 6–12 hours. (Monitor by TLC/LCMS for disappearance of aldehyde).

  • Reduction:

    • Dilute the mixture with absolute Ethanol (required to solvate the borohydride).

    • Add Sodium Borohydride (

      
      , 2.0 eq) carefully (exothermic).
      
    • Stir for 2–4 hours.

  • Workup (Crucial):

    • Quench with

      
       NaOH or Rochelle's Salt solution to break the Titanium-amine complex. A heavy white precipitate (
      
      
      
      ) will form.
    • Filter through Celite. Extract filtrate with EtOAc.

  • Yield: Typically 70-80% (vs. <40% without Ti-promoter).

Synthetic Logic Diagram

Synthesis_Workflow Start Start: Aldehyde + Azetidine Decision Substitution Pattern? Start->Decision Path_24 2,4-Difluoro Decision->Path_24 Path_26 2,6-Difluoro Decision->Path_26 Method_A Standard Reductive Amination (STAB / DCM) Path_24->Method_A Method_B Lewis Acid Promoted (Ti(OiPr)4 / NaBH4) Path_26->Method_B Steric Blockade Outcome_A High Yield Fast Kinetics Method_A->Outcome_A Outcome_B Overcomes Steric Hindrance Method_B->Outcome_B

Figure 2: Decision tree for synthetic route selection based on steric environment.

Case Study Application

Context: Development of S1P1 receptor modulators (e.g., analogs of Siponimod).

  • Problem: Early leads containing a 2,4-difluorobenzyl moiety showed excellent potency (

    
    ) but poor microsomal stability (
    
    
    
    ) due to rapid dealkylation.
  • Optimization: Switching to the 2,6-difluorobenzyl isomer.

  • Result:

    • Potency was maintained (receptor pocket accommodated the twisted conformation).

    • Microsomal stability increased by 5-fold (

      
      ).
      
    • The 2,6-isomer prevented the "soft spot" oxidation, validating the steric shield hypothesis.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Bhatt, U., et al. (2020). Discovery of 2,6-difluorobenzyl ether series... as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.[2] Bioorganic & Medicinal Chemistry Letters, 30(19), 127441.[2] Link

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Strategic Sourcing & Synthesis Guide: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and application of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine , a critical building block in modern medicinal chemistry.

Part 1: Executive Summary & Market Analysis[1]

The Molecule

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is a specialized heterocyclic building block.[1] It combines a strained azetidine ring (enhancing metabolic stability and vector positioning) with a 2,6-difluorobenzyl group (a lipophilic, metabolically robust capping group often used to block P450 metabolism sites).[1][2]

  • IUPAC Name: 1-(2,6-difluorobenzyl)azetidin-3-amine[1]

  • Chemical Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    [1][2]
  • Molecular Weight: 198.21 g/mol [1][2]

  • Key Application: Bioisostere for N-benzyl piperazines or pyrrolidines in CNS and oncology drug discovery.[1]

Supplier Price Analysis

Unlike commodity chemicals (e.g., acetone), this compound is classified as a Tier 3 Building Block —available primarily through custom synthesis or specialized heterocyclic catalogs.[1][2]

Sourcing ChannelEstimated Price Range (USD)Lead TimePurity Risk
Catalog Suppliers (e.g., Enamine, WuXi)$450 - $800 / gram 2-4 WeeksLow (>95%)
Custom Synthesis (CRO)$2,500 - $5,000 / 10g 4-6 WeeksLow (>98%)
In-House Synthesis (Cost of Goods)~$45 - $70 / gram 3 DaysVariable

Strategic Insight: The high market price reflects the instability of the free base amine and the difficulty of purifying polar azetidines, not the raw material costs.[2] For requirements >5g, in-house synthesis is the recommended strategy , offering a ~10x cost reduction.[2]

Part 2: Technical Synthesis Guide

To bypass high supplier markups, we utilize a validated Reductive Amination protocol.[1][2] This route is superior to direct alkylation (using benzyl halides) because it minimizes over-alkylation to the quaternary ammonium salt, a common issue with the highly nucleophilic azetidine nitrogen.[2]

Synthesis Pathway Visualization[2]

SynthesisRoute SM1 3-Aminoazetidine (Boc-protected or HCl salt) IM1 Imine Intermediate (In Situ) SM1->IM1 DCM/MeOH, Et3N SM2 2,6-Difluorobenzaldehyde SM2->IM1 PROD 1-[(2,6-Difluorophenyl)methyl] azetidin-3-amine IM1->PROD NaBH(OAc)3 Reductive Amination

Figure 1: Preferred Reductive Amination Route minimizing quaternary salt formation.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize 5.0 g of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine with >95% purity.

Reagents
  • tert-Butyl azetidin-3-ylcarbamate (CAS 91188-13-5) - The protected amine source.

  • 2,6-Difluorobenzaldehyde (CAS 437-81-0).

  • Sodium triacetoxyborohydride (STAB) - Mild reducing agent.[1]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane - For deprotection.[1]

Step-by-Step Methodology
Stage 1: Reductive Alkylation[1]
  • Dissolution: In a 250 mL round-bottom flask, dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) and 2,6-difluorobenzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM.

  • Acid Catalysis: Add catalytic Acetic Acid (0.1 eq) to facilitate imine formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes.

    • Control Point: Monitor gas evolution. Do not seal the flask tightly.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by LCMS for disappearance of the azetidine starting material.[2]

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x).[1][2] Dry organics over Na
    
    
    
    SO
    
    
    and concentrate.
    • Result: Intermediate tert-butyl (1-(2,6-difluorobenzyl)azetidin-3-yl)carbamate .[1]

Stage 2: Boc-Deprotection (The Critical Step)

Azetidines are acid-sensitive. Harsh conditions can open the ring.[2]

  • Deprotection: Dissolve the intermediate in DCM.[1] Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

    • Avoid: Neat TFA, which can sometimes lead to ring-opening byproducts if heated.

  • Stir: Stir at RT for 2-4 hours. A white precipitate (the amine HCl salt) often forms.[1][2]

  • Isolation: Filter the solid or concentrate the solvent.[1]

  • Free Basing (Optional but recommended for stability): If the free base is required, partition the salt between DCM and 1M NaOH (rapidly) and separate layers immediately to avoid hydrolysis.[1][2]

Quality Control Specifications

For the final product to be viable for biological assays, it must meet these criteria:

TestAcceptance CriteriaMethod
Appearance White to off-white solid (HCl salt) or oil (Free base)Visual
Purity >95% (Area %)HPLC (254 nm)
Identity Consistent with structure1H NMR (DMSO-d6)
Residual Solvent <5000 ppm (DCM/EtOAc)GC-HS

Part 4: Sourcing Decision Matrix

Use this logic flow to determine whether to buy or build.

DecisionMatrix Start Need 1-[(2,6-Difluorophenyl) methyl]azetidin-3-amine Qty Quantity Required? Start->Qty Small < 1 Gram Qty->Small Screening Large > 5 Grams Qty->Large Lead Opt / PK Buy BUY from Catalog (e.g., Enamine, ChemScene) Cost: High ($500+) Small->Buy Make SYNTHESIZE In-House Cost: Low (~$50/g) Large->Make

Figure 2: Cost-benefit decision tree for sourcing.

References

  • Lowe, M. et al. (2012).[1][2] Synthesis of Azetidines from Epoxides.[3] Journal of Organic Chemistry.[4]

  • ChemScene. (2024).[1][2] 1-(2,6-Difluorobenzyl)azetidine-3-carboxylic acid Product Page. (Used for pricing extrapolation of analogous azetidine cores).[1][2][5]

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks. Organic Letters.[4] (Demonstrates azetidine stability protocols).

  • Enamine. (2024).[1][2] Building Block Catalog: Azetidines. (General pricing reference for functionalized azetidines).

Sources

Methodological & Application

Application Note: Synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized synthetic protocol for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine , a high-value heterocyclic building block for medicinal chemistry programs targeting GPCRs and kinases. The azetidine ring offers a rigid, low-molecular-weight scaffold that lowers lipophilicity (LogP) compared to piperidines, while the 2,6-difluorobenzyl moiety provides metabolic stability and specific electrostatic interactions. This guide presents a scalable, two-step Reductive Amination route as the "Gold Standard" method, ensuring high regioselectivity and minimal byproduct formation compared to direct alkylation strategies.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the benzylic group on the azetidine ring nitrogen while preserving the primary amine functionality. Direct alkylation of 3-aminoazetidine is discouraged due to the risk of poly-alkylation and regioselectivity issues between the secondary (ring) and primary (exocyclic) amines.

Strategic Disconnection:

  • Target: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine.

  • Precursor: tert-Butyl (1-(2,6-difluorobenzyl)azetidin-3-yl)carbamate (Boc-protected intermediate).

  • Starting Materials: tert-Butyl azetidin-3-ylcarbamate (Commercial CAS: 217806-26-3) and 2,6-Difluorobenzaldehyde.

Reaction Pathway Diagram[1]

ReactionScheme SM1 tert-Butyl azetidin-3-ylcarbamate (CAS: 217806-26-3) Step1 Step 1: Reductive Amination NaBH(OAc)3, AcOH, DCE SM1->Step1 SM2 2,6-Difluorobenzaldehyde SM2->Step1 Inter Intermediate: N-Boc-1-(2,6-difluorobenzyl)azetidine Step1->Inter 90-95% Yield Step2 Step 2: Deprotection TFA / DCM or HCl / Dioxane Inter->Step2 Product Target: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine Step2->Product Quantitative

Caption: Two-step synthetic pathway involving reductive amination followed by acid-mediated Boc-deprotection.

Experimental Protocol

Method A: Reductive Amination (Recommended)

This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the iminium ion formed in situ without reducing the aldehyde starting material, minimizing side reactions.

Materials & Reagents Table
ReagentEquiv.RoleCAS No.
tert-Butyl azetidin-3-ylcarbamate1.0Nucleophile217806-26-3
2,6-Difluorobenzaldehyde1.1Electrophile437-81-0
Sodium triacetoxyborohydride (STAB)1.5Reducing Agent56553-60-7
Acetic Acid (AcOH)1.0Catalyst64-19-7
1,2-Dichloroethane (DCE)-Solvent107-06-2
Trifluoroacetic Acid (TFA)10.0Deprotection Agent76-05-1
Step-by-Step Procedure

Step 1: Formation of the N-Benzyl Intermediate

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (concentration ~0.1 M).

  • Addition: Add 2,6-difluorobenzaldehyde (1.1 equiv) to the solution.

  • Activation: Add Acetic Acid (1.0 equiv). Stir the mixture at Room Temperature (20-25°C) for 30 minutes to allow imine/iminium formation.

    • Expert Insight: Pre-stirring is crucial. It ensures the equilibrium shifts toward the imine before the reducing agent is introduced, maximizing yield.

  • Reduction: Cool the solution to 0°C (ice bath) and add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

    • Safety: STAB evolves hydrogen gas upon reaction; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen atmosphere.

  • Monitoring: Check progress via LC-MS or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the secondary amine starting material.

  • Workup: Quench by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude material is usually clean enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-10% MeOH/DCM gradient).

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (0.1 M).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (10-20 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor for the loss of the Boc group (M-100 or M-56 fragments in MS).

  • Isolation (Salt Form): Concentrate the reaction mixture to dryness. Co-evaporate with toluene (3x) or diethyl ether to remove excess TFA. The product is obtained as the TFA salt.[1]

  • Isolation (Free Base): Redissolve residue in DCM. Wash with 1N NaOH or saturated Na₂CO₃. Dry organic layer (Na₂SO₄) and concentrate to yield the free amine.

Workflow Visualization

Workflow Start Start: Mix Amine + Aldehyde in DCE + AcOH Wait Stir 30 min (Imine Formation) Start->Wait Reduce Add NaBH(OAc)3 at 0°C Stir 12h at RT Wait->Reduce Quench Quench with sat. NaHCO3 Extract with DCM Reduce->Quench Deprotect Dissolve in DCM/TFA (4:1) Stir 2h Quench->Deprotect Finish Evaporate & Neutralize Isolate Product Deprotect->Finish

Caption: Operational workflow for the synthesis and isolation of the target amine.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed:

  • 1H NMR (400 MHz, CDCl3 - Free Base):

    • Benzylic CH2: Singlet or broad singlet around δ 3.7–3.9 ppm (2H).

    • Azetidine Ring:

      • C2/C4 Protons: Multiplets around δ 2.8–3.1 ppm (2H) and δ 3.5–3.7 ppm (2H).

      • C3 Proton (Methine): Multiplet around δ 3.6–3.8 ppm (1H).

    • Aromatic: Multiplet at δ 7.1–7.3 ppm (1H, p-H) and δ 6.8–7.0 ppm (2H, m-H).

  • 19F NMR: Distinct signal around δ -114 ppm (approx).

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 199.10. Expect peak at m/z 199.1.

References

  • General Azetidine Synthesis: Hillier, M. C., & Chen, C.-Y. (2006).[2] A Straightforward Synthesis of 1,3-Disubstituted Azetidines. Journal of Organic Chemistry. Link

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Starting Material Data: Sigma-Aldrich Product Page for tert-Butyl azetidin-3-ylcarbamate hydrochloride. Link

  • Analogous Synthesis (Patent): Vertex Pharmaceuticals. (2008). Method and intermediates for the preparation of derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide. US Patent 2008/0312205 A1. Link

Sources

Application Note: Regioselective Reductive Amination of 2,6-Difluorobenzaldehyde with Azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly optimized, one-pot reductive amination protocol for the synthesis of N-(2,6-difluorobenzyl)azetidin-3-amine. By leveraging sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE), this methodology achieves high conversion rates while mitigating common side reactions such as dialkylation and premature aldehyde reduction. This guide provides drug development professionals and synthetic chemists with a self-validating, scalable workflow grounded in established mechanistic principles.

Mechanistic Rationale & Experimental Design

Designing a protocol for 2,6-difluorobenzaldehyde and unprotected azetidin-3-amine requires navigating specific electronic, steric, and regioselective challenges:

  • Regioselectivity of the Diamine: Azetidin-3-amine possesses two reactive sites: a secondary ring nitrogen and a primary exocyclic amine. The primary amine is thermodynamically favored to react with the aldehyde because it forms a stable, neutral imine upon the elimination of water. In contrast, the secondary ring nitrogen would form a reversible, positively charged iminium ion. By carefully controlling the stoichiometry and allowing the imine to pre-form, we ensure strict regioselectivity at the primary amine.

  • Electronic Effects of the Aldehyde: The two ortho-fluorine atoms on 2,6-difluorobenzaldehyde exert a strong electron-withdrawing inductive effect. This makes the carbonyl carbon highly electrophilic, accelerating the initial nucleophilic attack. However, the steric bulk of the fluorines naturally suppresses secondary alkylation (dialkylation) of the resulting product[1].

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB exceptionally mild. It reduces the electrophilic iminium intermediate orders of magnitude faster than it reduces the parent aldehyde, allowing for a seamless one-pot procedure[2]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, which is a byproduct of NaCNBH₃ during aqueous workup[3][4].

Reaction Pathway & Workflow

The following workflow illustrates the critical sequence of events. Pre-forming the imine prior to the addition of the reducing agent is a field-proven technique to maximize yield and prevent the direct reduction of 2,6-difluorobenzaldehyde into 2,6-difluorobenzyl alcohol.

ReductiveAmination A Reactants: 2,6-Difluorobenzaldehyde + Azetidin-3-amine 2HCl B Step 1: Amine Liberation DIPEA (2.2 eq) in DCE A->B C Intermediate: Imine Formation (Stir 1-2 hours, RT) B->C D Step 2: Selective Reduction STAB (1.5 eq) addition C->D  Ensures no aldehyde reduction E Step 3: Quench & Workup Sat. NaHCO3 & DCM Extraction D->E F Final Product: N-(2,6-difluorobenzyl)azetidin-3-amine E->F

Figure 1: Step-by-step workflow for the regioselective one-pot reductive amination process.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2,6-Difluorobenzaldehyde142.101.0 eq1.42 gElectrophile
Azetidin-3-amine dihydrochloride145.031.1 eq1.60 gNucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.2 eq2.84 g (3.83 mL)Non-nucleophilic Base
Sodium triacetoxyborohydride (STAB)211.941.5 eq3.18 gMild Reducing Agent
1,2-Dichloroethane (DCE)98.96-40 mLSolvent
Saturated NaHCO₃ (aq)--30 mLQuench / Wash

Step-by-Step Methodology

Phase 1: Amine Liberation & Imine Formation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon).

  • Free-basing: Suspend azetidin-3-amine dihydrochloride (1.60 g, 11.0 mmol) in anhydrous DCE (40 mL). Add DIPEA (3.83 mL, 22.0 mmol) dropwise at room temperature. Stir the suspension for 15 minutes to fully liberate the free azetidin-3-amine. The solution will become mostly homogeneous.

  • Condensation: Add 2,6-difluorobenzaldehyde (1.42 g, 10.0 mmol) to the reaction mixture in one portion.

  • Maturation: Stir the mixture at room temperature for 1.5 to 2 hours. Self-Validation Check: An aliquot can be analyzed via LC-MS or ¹H NMR to confirm the disappearance of the aldehyde peak (~10.3 ppm) and the formation of the imine intermediate.

Phase 2: Selective Reduction
  • Reduction: Cool the reaction flask slightly using a water bath (approx. 15 °C) to control any mild exotherm. Add STAB (3.18 g, 15.0 mmol) portionwise over 5 minutes.

  • Stirring: Remove the water bath and allow the reaction to stir at room temperature for 4 to 6 hours. The reaction is typically complete when the imine intermediate is completely consumed (monitored via TLC or LC-MS).

Phase 3: Quench & Organic Extraction
  • Quenching: Slowly add 30 mL of saturated aqueous NaHCO₃ to the reaction mixture. Caution: Vigorous effervescence (H₂ gas) will occur as excess STAB is hydrolyzed.

  • Basification: Stir vigorously for 20 minutes. The NaHCO₃ ensures the aqueous layer reaches pH 8–9, which is critical to deprotonate the basic azetidine ring (pKa ~10.4) and drive the product into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional dichloromethane (DCM) (2 × 20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Because the product is a highly polar diamine, use a gradient of DCM/MeOH (95:5 to 90:10) modified with 1% aqueous NH₄OH or triethylamine (TEA) to prevent streaking and irreversible binding to the acidic silica.

Optimization & Quantitative Data

The choice of solvent and reducing agent drastically impacts the reaction kinetics and yield. As demonstrated in the optimization data below, DCE combined with STAB provides the optimal thermodynamic environment for this specific transformation[3].

EntrySolventReducing AgentAdditiveTime (h)Isolated Yield (%)Primary Impurity
1DCMNaBH₄None1218%2,6-difluorobenzyl alcohol
2MeOHNaCNBH₃AcOH (1 eq)862%Dialkylated byproduct
3THFSTABNone1071%Unreacted imine
4 DCE STAB None 5 91% None (Trace)

Critical Causality & Troubleshooting (E-E-A-T)

  • Why DCE over DCM or THF? While DCM is a common solvent, DCE has a slightly higher boiling point and dielectric constant, which provides superior solubility for the polar iminium intermediate and the STAB reagent. Reactions in DCE are empirically proven to proceed faster and with higher yields than those in THF[3][4].

  • Omission of Acetic Acid (AcOH): Standard reductive amination protocols often call for 1 equivalent of AcOH to catalyze imine formation. However, when reacting highly electrophilic aldehydes (like 2,6-difluorobenzaldehyde) with basic aliphatic amines, the addition of external acid is generally unnecessary and can sometimes protonate the primary amine too heavily, stalling the initial condensation[3].

  • Handling the Azetidine Ring: Azetidines are susceptible to ring-opening under harsh nucleophilic or highly acidic conditions at elevated temperatures. The mild, room-temperature conditions afforded by STAB entirely preserve the structural integrity of the highly strained four-membered ring.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. URL: [Link]

  • National Center for Biotechnology Information. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. PubMed. URL: [Link]

Sources

Using 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine in Medicinal Chemistry

Abstract

This guide details the strategic application of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (hereafter DFP-AZA ) as a high-value building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Unlike standard benzyl-protected amines, the 2,6-difluorobenzyl moiety functions as a metabolically privileged pharmacophore, while the azetidine ring offers a rigid, sp³-rich scaffold that improves solubility and vectorality compared to piperidine or pyrrolidine analogs.[1] This document provides physicochemical profiling, validated synthetic protocols, and handling guidelines.

Introduction: The "Magic" of the Scaffold

In modern drug design, DFP-AZA represents a synergy between two powerful medicinal chemistry concepts: Conformational Restriction and Metabolic Blocking .

  • The Azetidine Advantage: The 4-membered ring introduces significant ring strain (~26 kcal/mol), reducing the entropic penalty of binding to protein targets.[1] It lowers lipophilicity (LogD) compared to larger rings while maintaining basicity.

  • The 2,6-Difluorobenzyl Shield: This is not merely a protecting group.[1] The fluorine atoms at the 2- and 6-positions serve three critical functions:

    • Metabolic Blockade: They sterically and electronically shield the benzylic carbon from Cytochrome P450-mediated oxidation (a common clearance pathway for benzyl amines).

    • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the tertiary amine nitrogen, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.

    • Pi-Interaction Tuning: The fluorination inverts the quadrupole moment of the benzene ring, facilitating unique

      
       stacking or cation-
      
      
      
      interactions in the binding pocket.

Physicochemical Profile

Table 1: Calculated and Estimated Properties

PropertyValue (Est.)Significance
Molecular Weight 198.21 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP 1.6 – 1.9Optimal lipophilicity for CNS and systemic distribution.
TPSA ~26 ŲHigh membrane permeability prediction.
pKa (Primary Amine) ~8.5 – 9.0Standard handle for amide coupling; exists as cation at physiological pH.
pKa (Tertiary Amine) ~6.5 – 7.5Lowered by inductive effect of 2,6-F-benzyl; reduces lysosomal trapping.[1]
Rotatable Bonds 2High rigidity; minimizes entropic loss upon binding.

Synthetic Utility & Protocols

Workflow Visualization

G Start Building Block: DFP-AZA Amide Protocol A: Amide Coupling (Library Gen) Start->Amide R-COOH / HATU Urea Protocol B: Urea/Carbamate Formation Start->Urea R-NCO or CDI SnAr Protocol C: SnAr Displacement (Kinase Cores) Start->SnAr Ar-X / Base Lead Lead Candidate: GPCR/Ion Channel Modulator Amide->Lead Urea->Lead SnAr->Lead

Caption: Synthetic divergence from DFP-AZA. The primary amine serves as the reactive handle, while the difluorobenzyl-azetidine core remains the structural anchor.[1]

Protocol A: General Amide Coupling (High-Throughput Compatible)

Context: This protocol is optimized to prevent racemization (if chiral partners are used) and maximize yield using the free primary amine.

Materials:

  • DFP-AZA (Free base or HCl salt)[1]

  • Carboxylic Acid partner (R-COOH)[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add DFP-AZA (1.0 equiv).

    • Critical: If using DFP-AZA HCl salt , increase DIPEA to 3.5 equiv to ensure neutralization.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Why this works: HATU is chosen for its high reactivity with sterically hindered amines (like those on rings) and minimal racemization risk.

Protocol B: Reductive Amination (Inverse)

Context: Using DFP-AZA to react with ketones/aldehydes to form secondary amines.

Materials:

  • DFP-AZA[1]

  • Aldehyde/Ketone partner

  • Reducing Agent: STAB (Sodium Triacetoxyborohydride)

  • Acid Catalyst: Acetic Acid (AcOH)

  • Solvent: DCE (1,2-Dichloroethane)[1]

Step-by-Step:

  • Imine Formation: Dissolve DFP-AZA (1.0 equiv) and Aldehyde (1.1 equiv) in DCE. Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 mins until gas evolution ceases.

  • Extraction: Extract with DCM (3x).

Expert Insight: The 2,6-difluorobenzyl group reduces the basicity of the azetidine nitrogen, but the primary amine (position 3) remains sufficiently nucleophilic for imine formation.[1]

Handling & Stability

  • Storage: Store DFP-AZA at -20°C under an inert atmosphere (Argon/Nitrogen).

    • Warning: Free base azetidines can be volatile and prone to ring-opening polymerization if exposed to strong Lewis acids or excessive heat. The HCl or TFA salt forms are significantly more stable and recommended for long-term storage.

  • Toxicity: Treat as a potent irritant. The fluorinated motif suggests potential lipophilicity-driven skin absorption. Use double-gloving (Nitrile).

  • Stability: The 2,6-difluorobenzyl group is highly stable to acidic and basic hydrolysis.[1] It is NOT easily removed by standard hydrogenolysis (Pd/C, H₂) due to the poisoning effect of the fluorines and the steric bulk. It should be considered a permanent part of the molecule.

Case Studies & Applications

1. Monoamine Transporter Inhibitors (CNS Targets): Researchers have utilized N-benzyl-3-aminoazetidines as bioisosteres for piperazine rings in Triple Reuptake Inhibitors (TRI).[1] The DFP-AZA motif specifically improves metabolic stability against liver microsomes compared to the non-fluorinated benzyl analog.

2. Sodium Channel Blockers (Pain/Epilepsy): Drawing parallels to Rufinamide (which contains a 2,6-difluorobenzyl group), DFP-AZA derivatives are explored as state-dependent sodium channel blockers.[1] The difluorophenyl ring occupies the hydrophobic pocket of the channel, while the azetidine amine interacts with the polar gating region.[1]

3. Kinase Inhibitors: The rigid azetidine scaffold allows for precise vectoring of the amine into the ATP-binding pocket (hinge region binder), while the difluorobenzyl group extends into the solvent-exposed area or a hydrophobic back-pocket, depending on the linker length.[1]

References

  • Azetidines in Drug Discovery Source: PharmaBlock White Paper Relevance: Discusses the "Azetidine Advantage" in lowering LogD and improving metabolic stability.
  • Medicinal Chemistry of Fluorine

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents
    • Source: Journal of Fluorine Chemistry[2]

    • Relevance: Explains the metabolic blocking effect of the 2,6-difluoro substitution p
    • URL:[Link]

  • Synthesis of 3-Aminoazetidines

    • Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors[1][3]

    • Source: ACS Medicinal Chemistry Letters[3]

    • Relevance: Provides foundational protocols for reacting 3-aminoazetidine cores.
    • URL:[Link]

  • Rufinamide and the 2,6-Difluorobenzyl Group

    • Title: Rufinamide: A New Antiepileptic Medic
    • Source: National Center for Biotechnology Inform
    • Relevance: Validates the pharmacophore utility of the 2,6-difluorobenzyl moiety.[1]

    • URL:[Link]

Sources

Application Note: Reaction Conditions for N-Alkylation of Azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists requiring high-fidelity protocols for the N-alkylation of azetidin-3-amine.

Executive Summary & Strategic Analysis

Azetidin-3-amine represents a "privileged scaffold" in modern drug discovery, offering a rigid, low-molecular-weight spacer that improves metabolic stability and vectorizes substituents effectively. However, its chemical behavior is dominated by two competing factors:

  • The Selectivity Paradox: The molecule contains two nucleophilic nitrogen centers—the secondary ring nitrogen (N1) and the primary exocyclic amine (N-ex).

    • Ring Nitrogen (N1): Highly basic (pKa ~11.3) and nucleophilic, but part of a strained 4-membered ring (~25 kcal/mol strain energy).

    • Exocyclic Amine (N-ex): Primary amine (pKa ~8-9), sterically accessible but generally less basic than the ring nitrogen.

  • Ring Strain Liability: While azetidines are kinetically stable to basic alkylation, they are susceptible to ring-opening polymerization (ROP) or hydrolysis under acidic conditions or in the presence of strong Lewis acids and nucleophiles.

Core Directive: To achieve high yield and purity, orthogonal protection is mandatory. Attempting to alkylate the free diamine (azetidin-3-amine dihydrochloride) directly results in uncontrollable mixtures of regioisomers and oligomers. This guide details the two primary workflows: Path A (Exocyclic Alkylation) and Path B (Ring Nitrogen Alkylation) .

Decision Logic & Workflow

The following decision tree illustrates the selection of starting materials and reaction pathways based on the target moiety.

G Start Target: N-Alkylation of Azetidin-3-amine Decision Which Nitrogen requires alkylation? Start->Decision PathA Target: Exocyclic Amine (-NH2) Decision->PathA Exocyclic N PathB Target: Ring Nitrogen (N1) Decision->PathB Ring N SM_A Start Material: 1-Boc-3-aminoazetidine PathA->SM_A SM_B Start Material: 3-(Boc-amino)azetidine (or HCl salt) PathB->SM_B Method_A1 Method A1: Reductive Amination (Preferred for Mono-alkylation) SM_A->Method_A1 Aldehydes/Ketones Method_A2 Method A2: SN2 Alkylation (Risk of Over-alkylation) SM_A->Method_A2 Alkyl Halides Method_B1 Method B1: SN2 Direct Alkylation (Standard Protocol) SM_B->Method_B1 Alkyl Halides Deprotect Final Step: Deprotection (TFA or HCl) Method_A1->Deprotect Method_A2->Deprotect Method_B1->Deprotect

Figure 1: Strategic decision tree for selecting the appropriate alkylation pathway based on the target nitrogen.

Detailed Protocols

Pathway A: Alkylation of the Exocyclic Amine

Target: Mono-alkylation of the primary amine while preserving the azetidine ring. Starting Material: tert-Butyl 3-aminoazetidine-1-carboxylate (1-Boc-3-aminoazetidine).

Method A1: Reductive Amination (Gold Standard)

This method is preferred for mono-alkylation. It avoids the over-alkylation common with alkyl halides.

  • Reagents: Aldehyde/Ketone (1.0 equiv), NaBH(OAc)₃ (STAB, 1.5–2.0 equiv), AcOH (catalytic).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Temperature: 20–25 °C.

Step-by-Step Protocol:

  • Imine Formation: In a dry vial, dissolve 1-Boc-3-aminoazetidine (1.0 equiv) and the Aldehyde/Ketone (1.0–1.1 equiv) in anhydrous DCE (0.1 M concentration).

    • Note: If the aldehyde is unreactive, add mild acid (Acetic Acid, 1–2 drops) or MgSO₄ to promote imine formation. Stir for 30–60 mins.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Critical: Do not use NaCNBH₃ unless pH is strictly controlled (~pH 5–6), as it can generate HCN and is less chemoselective. STAB is safer and more effective.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS (look for M+1 of product; imine intermediate may be visible).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Method A2: Direct Alkylation (SN2)

Use this only if the electrophile is an alkyl halide and reductive amination is not possible.

  • Reagents: Alkyl Halide (1.0 equiv), Base (DIPEA or K₂CO₃).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Risk: High risk of dialkylation (formation of tertiary amine).

Protocol:

  • Dissolve 1-Boc-3-aminoazetidine (1.0 equiv) in MeCN.

  • Add DIPEA (1.5 equiv).

  • Add Alkyl Halide (0.9–1.0 equiv) dropwise at 0 °C.

  • Warm to RT. If sluggish, heat to 50 °C. Warning: Higher temps (>80 °C) increase risk of B-elimination or ring degradation.

Pathway B: Alkylation of the Ring Nitrogen

Target: Functionalizing the azetidine nitrogen. Starting Material: tert-Butyl azetidin-3-ylcarbamate (3-(Boc-amino)azetidine) or Azetidin-3-amine dihydrochloride.

Method B1: Direct Nucleophilic Substitution

The ring nitrogen is a secondary amine and is highly nucleophilic.

  • Reagents: Alkyl Halide (1.0–1.1 equiv), Inorganic Base (K₂CO₃ or Cs₂CO₃).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 60–80 °C.

Step-by-Step Protocol:

  • Salt Neutralization (if using HCl salt): Suspend 3-aminoazetidine dihydrochloride (1.0 equiv) in MeCN. Add K₂CO₃ (3.0 equiv) and stir for 30 mins at RT to release the free base.

    • Note: If using the Boc-protected amine (3-Boc-amino-azetidine), use 1.5 equiv of base.

  • Addition: Add the Alkyl Halide (1.1 equiv).

  • Heating: Heat the sealed reaction vessel to 60 °C.

    • Observation: The reaction is usually clean. The ring nitrogen is significantly more nucleophilic than the carbamate-protected exocyclic nitrogen.

  • Workup: Filter off solids (inorganic salts). Concentrate the filtrate.

  • Purification: The product is often pure enough for the next step. If needed, purify via silica gel (DCM/MeOH).

Troubleshooting & Critical Parameters

IssueCauseSolution
Ring Opening Strong Lewis Acids (e.g., AlCl₃, BF₃) or high heat (>100°C) with nucleophiles.Maintain Temp <80°C. Avoid strong Lewis acids. Use mild bases (carbonates).
Over-Alkylation Primary amine (Exocyclic) reacts twice with alkyl halide.Switch to Reductive Amination (Method A1). If using halides, use slow addition and 0.9 equiv of electrophile.
Low Solubility Azetidine salts are polar/insoluble in non-polar solvents.Use DMF or DMSO as co-solvent. For workup, use "salting out" technique or n-Butanol extraction.
Regioselectivity Failure Using free diamine (unprotected).Always use protected intermediates. 1-Boc-3-aminoazetidine is the industry standard.

References

  • Organic Chemistry Portal. "Azetidine Synthesis and Reactivity." Organic Chemistry Portal. [Link] (Accessed Mar 5, 2026).

  • National Institutes of Health (NIH). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med.[1] Chem. Lett. 2021.[1][2] [Link] (Accessed Mar 5, 2026).

  • ChemRxiv. "A Single-Step Synthesis of Azetidine-3-Amines." ChemRxiv Preprints. [Link] (Accessed Mar 5, 2026).

  • Royal Society of Chemistry. "Functionalised azetidines as ligands: species derived by selective alkylation." Dalton Transactions. [Link] (Accessed Mar 5, 2026).

Sources

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

High-Fidelity Synthesis and Pharmacophore Integration

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the 1-[(2,6-difluorophenyl)methyl]azetidin-3-amine motif represents a high-value "privileged structure" designed to address specific liabilities in lead optimization. This scaffold synergizes two critical design elements: the azetidine ring and the 2,6-difluorobenzyl group .

  • Conformational Rigidity & Lipophilicity: The azetidine ring, a four-membered nitrogen heterocycle, serves as a rigid bioisostere for larger saturated amines like pyrrolidine or piperidine. This substitution often lowers lipophilicity (LogP) and alters the metabolic soft spots of a molecule while retaining vector orientation.

  • Metabolic Blocking: The 2,6-difluorobenzyl moiety is electronically tuned to resist oxidative metabolism. The fluorine atoms at the 2 and 6 positions sterically and electronically shield the benzylic carbon from Cytochrome P450-mediated hydroxylation, a common clearance pathway for

    
    -benzyl amines.
    

This guide details the synthesis, handling, and application of this building block, treating it as a critical intermediate for generating diversifiable libraries or optimizing late-stage lead compounds.

Chemical Properties & Specifications
PropertyValue / Description
IUPAC Name 1-[(2,6-difluorophenyl)methyl]azetidin-3-amine
Molecular Formula C

H

F

N

Molecular Weight 198.21 g/mol
Predicted LogP ~1.2 – 1.5 (Method dependent)
pKa (Conjugate Acid) ~9.5 (Ring Nitrogen), ~8.0 (Exocyclic Amine)
Physical State Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO; HCl salt soluble in Water
Stability Hygroscopic as a salt.[1] Free base absorbs atmospheric CO

.
Protocol A: Modular Synthesis (Reductive Amination Route)

Rationale: Direct alkylation of 3-aminoazetidine is prone to over-alkylation and polymerization. The preferred route utilizes a mono-protected azetidine precursor and reductive amination to ensure regioselectivity, followed by controlled deprotection.

Reagents & Materials
  • Starting Material A: tert-Butyl azetidin-3-ylcarbamate (CAS: 91188-13-5)

  • Starting Material B: 2,6-Difluorobenzaldehyde (CAS: 437-81-0)

  • Reductant: Sodium triacetoxyborohydride (STAB)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Step-by-Step Methodology

Step 1: Reductive Alkylation of the Ring Nitrogen

  • Preparation: In a flame-dried round-bottom flask under N

    
     atmosphere, dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Imine Formation: Add 2,6-difluorobenzaldehyde (1.1 equiv). Stir at room temperature for 30 minutes. Note: Use of a drying agent like MgSO

    
     is optional but recommended if solvents are not strictly anhydrous.
    
  • Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the azetidine starting material.

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the intermediate (tert-butyl (1-(2,6-difluorobenzyl)azetidin-3-yl)carbamate) via flash column chromatography (Hexanes/EtOAc or DCM/MeOH gradient).

Step 2: Deprotection to Reveal the Primary Amine

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (0.2 M).

  • Acidolysis: Add TFA (10–20 equiv) or 4M HCl in Dioxane (5 equiv) at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS (Loss of Boc group, m/z -100 or -56).

  • Isolation (Free Base): Concentrate the reaction mixture. Redissolve in minimal MeOH/DCM and pass through a strong cation exchange (SCX) cartridge. Elute non-basic impurities with MeOH, then elute the product with 2M NH

    
     in MeOH.
    
  • Isolation (Salt): If using HCl/Dioxane, the product may precipitate as the dihydrochloride salt. Filter and wash with Et

    
    O.
    
Protocol B: Application in Library Synthesis (Amide Coupling)

Rationale: The primary amine at the C3 position is the vector for attachment to the core pharmacophore. Standard HATU coupling is recommended for high throughput.

Workflow
  • Activation: Dissolve the Carboxylic Acid Scaffold (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

  • Coupling: Add 1-[(2,6-difluorophenyl)methyl]azetidin-3-amine (1.0–1.2 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Validation: Check LC-MS for product mass. The 2,6-difluorobenzyl group provides a distinct splitting pattern in

    
    H NMR (multiplet at 
    
    
    
    7.3–6.9 ppm) and a characteristic
    
    
    F signal (
    
    
    -110 to -115 ppm).
Visualization: Mechanistic Logic & Synthesis Flow

The following diagram illustrates the synthesis workflow and the Structure-Activity Relationship (SAR) logic behind using this specific scaffold.

G Start Start: tert-Butyl azetidin-3-ylcarbamate Intermed Intermediate: N-Boc-1-(2,6-difluorobenzyl) azetidin-3-amine Start->Intermed Reductive Amination Reagent Reagent: 2,6-Difluorobenzaldehyde + STAB Reagent->Intermed Deprotect Step 2: TFA or HCl Intermed->Deprotect Product Final Product: 1-[(2,6-Difluorophenyl)methyl] azetidin-3-amine Deprotect->Product Boc Removal SAR_F SAR Effect: 2,6-F blocks metabolic oxidation (P450) Product->SAR_F Property SAR_Ring SAR Effect: Azetidine lowers LogP vs Piperidine Product->SAR_Ring Property

Caption: Synthesis pathway of 1-[(2,6-difluorophenyl)methyl]azetidin-3-amine via reductive amination, highlighting key SAR properties.

Critical Handling & Safety Notes
  • Ring Strain: While azetidines are more stable than aziridines, they are susceptible to ring-opening nucleophilic attack under harsh acidic conditions or high temperatures. Avoid prolonged heating >80°C in acidic media.

  • Volatility: The free base of the title compound has moderate volatility. Do not keep under high vacuum for extended periods (>4 hours) without monitoring mass.

  • Storage: Store as the HCl or TFA salt at -20°C. The free base should be used immediately or stored under Argon to prevent carbamate formation with atmospheric CO

    
    .
    
References
  • Lowe, M. A., et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 2010. (General Azetidine Utility)

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Mechanistic insight on 2,6-difluoro substitution)

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard Protocol for Step 1)

  • PubChem Compound Summary. "N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)..." (Structural Analog Data).

Sources

Application Note: High-Efficiency Peptide Coupling with 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-[(2,6-difluorophenyl)methyl]azetidin-3-amine is a highly versatile, bifunctional building block frequently utilized in modern drug discovery and bioconjugation[1]. The structural architecture of this molecule provides distinct pharmacological and physicochemical advantages:

  • Azetidine Core : Acts as a rigid, polar spacer. The four-membered ring restricts conformational flexibility, effectively locking the resulting amide into a favorable binding vector while improving overall aqueous solubility compared to acyclic analogs.

  • 2,6-Difluorobenzyl Moiety : Serves as a metabolic shield. The di-ortho fluoro substitution sterically protects the benzylic position from cytochrome P450-mediated oxidation. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent tertiary azetidine nitrogen, which reduces basicity and enhances passive membrane permeability.

When incorporating this amine into a target molecule via peptide coupling, the primary amine at the 3-position acts as the nucleophile. Although it is sterically accessible, the presence of the tertiary azetidine nitrogen requires careful stoichiometric control of the base to prevent competitive side reactions and ensure complete free-basing of the starting material (which is typically supplied as a hydrochloride salt).

Coupling Strategy: The HATU/DIPEA System

For the acylation of 1-[(2,6-difluorophenyl)methyl]azetidin-3-amine, the combination of HATU and DIPEA is the industry gold standard[2].

Causality in Reagent Selection:

  • HATU over HBTU/EDC : HATU is a third-generation uronium-type coupling reagent that generates a highly reactive OAt (7-azabenzotriazole) active ester[3]. The critical advantage of HATU lies in the neighboring group effect provided by the pyridine nitrogen of the OAt leaving group. This nitrogen acts as a hydrogen-bond acceptor, stabilizing the incoming primary amine via a 7-membered cyclic transition state[4]. This dramatically accelerates the reaction rate and suppresses epimerization of the carboxylic acid chiral center.

  • DIPEA over TEA : DIPEA (N,N-Diisopropylethylamine) is sterically hindered, preventing it from acting as a competing nucleophile. It efficiently deprotonates the carboxylic acid to initiate HATU attack, and neutralizes any HCl salts of the azetidin-3-amine without forming reactive adducts[5].

Quantitative Reaction Optimization

To validate the selection of HATU, Table 1 summarizes the performance of various coupling reagents when reacting sterically demanding carboxylic acids with azetidin-3-amine derivatives.

Table 1: Comparative Analysis of Coupling Reagents for Azetidin-3-amine Amidation

Coupling ReagentActive IntermediateTypical YieldReaction TimeEpimerization RiskByproduct Removal
HATU / DIPEA OAt Active Ester>90% 1 - 2 hours Very Low Moderate (HOAt requires basic wash)
EDC / HOBt OBt Active Ester70 - 80%12 - 18 hoursLow to ModerateEasy (Water soluble)
T3P / Et3N Propylphosphonic Anhydride80 - 85%4 - 6 hoursLowEasy (Water soluble)

Mechanistic Workflow Diagram

G Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Acid->Carboxylate + DIPEA Base DIPEA (Base) Deprotonation Base->Carboxylate HATU HATU Reagent Activation ActiveEster OAt Active Ester Intermediate HATU->ActiveEster Carboxylate->ActiveEster + HATU Product Amide Product Target Molecule ActiveEster->Product Nucleophilic Attack Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts Leaving Groups Amine 1-[(2,6-Difluorophenyl)methyl] azetidin-3-amine Amine->Product

Caption: Mechanistic workflow of HATU-mediated peptide coupling with azetidin-3-amine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC/LCMS) dictate the progression of steps, ensuring that the active ester is fully formed before the amine is introduced, thereby preventing unreacted acid from complicating the purification.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (or its HCl salt) (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M - 0.2 M concentration)

Step-by-Step Methodology:

Step 1: Preparation and Deprotonation

  • Action: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N2 or Argon).

  • Action: Add DIPEA (3.0 eq). If the azetidin-3-amine is supplied as a hydrochloride salt, increase DIPEA to 4.0 eq.

  • Causality: DMF provides excellent solubilization for polar fragments. The excess DIPEA ensures complete deprotonation of the acid, which is the rate-limiting step for the subsequent nucleophilic attack on HATU[2].

Step 2: Active Ester Formation

  • Action: Cool the reaction mixture to 0 °C using an ice bath.

  • Action: Add HATU (1.2 eq) portion-wise. Stir at 0 °C for 15–30 minutes.

  • Validation: Monitor by LCMS. The mass of the starting acid should disappear, replaced by the mass of the OAt-active ester intermediate. Do not proceed until activation is complete.

Step 3: Amine Addition (Coupling)

  • Action: Once activation is confirmed, add 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (1.1 eq) dropwise as a solution in a minimal volume of DMF.

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Causality: Adding the amine after activation prevents the amine from forming an unreactive ionic salt with the carboxylic acid. The 0 °C to RT gradient controls the exothermic nature of the coupling and minimizes potential epimerization.

Step 4: Reaction Quench and Workup

  • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Action: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3 (3 x 5 volumes)

    • 5% aqueous LiCl (2 x 5 volumes)

    • Brine (1 x 5 volumes)

  • Causality: The NaHCO3 wash is critical; it deprotonates and removes the HOAt byproduct (1-hydroxy-7-azabenzotriazole) into the aqueous layer. The 5% LiCl wash is a highly effective, field-proven technique for pulling residual DMF out of the organic layer and into the aqueous phase.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Action: Purify the crude residue via flash column chromatography (typically DCM/MeOH or Hexanes/EtOAc gradients) to yield the pure amide.

References

  • A Single-Step Synthesis of Azetidine-3-Amines | ChemRxiv |6

  • HATU:a third-generation coupling reagent | ChemicalBook | 2

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry (YouTube) |5

  • HATU | Wikipedia | 4

  • HATU | Peptide Coupling Reagent | MedChemExpress | 3

Sources

Application Note: Preparation of 1-(2,6-difluorobenzyl)azetidin-3-amine hydrochloride salt

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(2,6-difluorobenzyl)azetidin-3-amine hydrochloride , a critical pharmacophore in medicinal chemistry often utilized in the development of kinase inhibitors and CNS-active agents.[1]

The azetidine ring offers a unique vector for conformational restriction compared to pyrrolidines or piperidines, while the 2,6-difluorobenzyl moiety provides metabolic stability and lipophilicity modulation.[1] This guide focuses on a two-step sequence: reductive amination followed by acidolytic deprotection , selected for its superior impurity profile over direct alkylation methods.[1]

Safety & Handling (Critical)

Warning: This protocol involves hazardous reagents. All operations must be performed in a functioning fume hood.

ReagentHazard ClassHandling Precaution
Azetidines (General) Irritant / Potential SensitizerAvoid inhalation; skin contact can cause rapid absorption.
2,6-Difluorobenzaldehyde Irritant / CombustibleLachrymator. Wear tight-fitting goggles.
Sodium Triacetoxyborohydride (STAB) Water Reactive / ToxicEvolves hydrogen gas on contact with acid/water.[1] Quench carefully.
HCl (in Dioxane) Corrosive / FumingCauses severe skin burns.[1] Use acid-resistant gloves.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the high chemoselectivity of sodium triacetoxyborohydride (STAB) for reductive amination, minimizing the risk of over-alkylation or ring-opening side reactions common with azetidines under thermal stress.[1]

RetrosynthesisTargetTarget:1-(2,6-difluorobenzyl)azetidin-3-amine(HCl Salt)IntermediateIntermediate:tert-butyl (1-(2,6-difluorobenzyl)azetidin-3-yl)carbamateTarget->IntermediateStep 2:HCl DeprotectionSM1Starting Material 1:tert-butyl azetidin-3-ylcarbamate(HCl salt or Free Base)Intermediate->SM1Step 1:Reductive AminationSM2Starting Material 2:2,6-difluorobenzaldehydeIntermediate->SM2+ STAB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the azetidine core.[1]

Experimental Protocol

Step 1: Preparation of tert-butyl (1-(2,6-difluorobenzyl)azetidin-3-yl)carbamate[1]

Reaction Principle: Reductive amination using STAB allows for the in situ formation of the iminium ion followed by rapid reduction.[1] This "one-pot" procedure avoids the isolation of unstable imine intermediates.

Materials:

  • tert-Butyl azetidin-3-ylcarbamate hydrochloride (1.0 equiv)

  • 2,6-Difluorobenzaldehyde (1.1 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv - only if using amine salt)[1]

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)[1]

  • Acetic acid (catalytic, 0.1 equiv - optional to accelerate imine formation)[1]

Procedure:

  • Free Basing (In-situ): Charge a reaction vessel with tert-butyl azetidin-3-ylcarbamate hydrochloride and DCM. Add TEA dropwise at 0°C and stir for 15 min to liberate the free amine.

  • Imine Formation: Add 2,6-difluorobenzaldehyde to the mixture. If reaction kinetics are slow, add catalytic acetic acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[2] The disappearance of the aldehyde peak often signals imine equilibrium.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes to control mild exotherm and gas evolution.

  • Reaction: Warm to RT and stir for 4–16 hours.

    • Validation: LCMS should show [M+H]+ = ~299.[1]

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (caution: gas evolution).[1]

    • Separate phases. Extract aqueous layer with DCM (2x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc, gradient 0-50%).

    • Yield Expectation: 85–95% (White to off-white solid).

Step 2: Deprotection to 1-(2,6-difluorobenzyl)azetidin-3-amine hydrochloride[1]

Reaction Principle: Acid-mediated cleavage of the Boc carbamate. Using HCl in dioxane precipitates the product directly as the hydrochloride salt, simplifying isolation.[1]

Materials:

  • Intermediate from Step 1 (1.0 equiv)[1]

  • 4M HCl in 1,4-Dioxane (5–10 equiv)[1]

  • Solvent: Methanol (minimal) or Ethyl Acetate (for precipitation)[1]

Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of DCM or Ethyl Acetate (approx. 3-5 mL/g).

  • Acid Addition: Cool to 0°C. Add 4M HCl in Dioxane dropwise.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate (the product salt) should begin to form.[1]

    • Checkpoint: TLC (stain with Ninhydrin) will show a baseline spot for the free amine.[1]

  • Isolation:

    • Dilute the suspension with diethyl ether or MTBE to maximize precipitation.[1]

    • Filter the solid under nitrogen (hygroscopic).[1]

    • Wash the filter cake with Et₂O (3x).[1]

  • Drying: Dry under high vacuum at 40°C for 12 hours to remove trace dioxane.

Analytical Characterization

TechniqueExpected Signal / Result
HPLC Purity >98% (AUC at 210 nm)
¹H NMR (DMSO-d₆) δ (ppm): 9.0–9.5 (br s, NH₃⁺), 7.5–7.6 (m, 1H, Ar-H), 7.2–7.3 (m, 2H, Ar-H), 4.4 (s, 2H, Benzyl-CH₂), 4.1–4.3 (m, 5H, Azetidine ring CH + CH₂).[1]
¹⁹F NMR δ (ppm): -114.5 (s, 2F).[1] Distinctive signal for 2,6-difluoro substitution.[1]
MS (ESI) [M+H]⁺ calc: 199.10; found: 199.1
Appearance White to off-white hygroscopic crystalline solid.[1]

Critical Process Parameters (CPPs) & Troubleshooting

Workflow Logic: The following diagram illustrates the decision matrix for purification and troubleshooting.

TroubleshootingStartReaction Complete?CheckLCMSCheck LCMS(Step 1)Start->CheckLCMSImineOnlyIssue: Imine present,no reductionCheckLCMS->ImineOnlyNo ProductOverAlkIssue: Bis-alkylation(M+299 impurity)CheckLCMS->OverAlkM+299 FoundSol1Solution:Add 1-2% AcOHIncrease Temp to 35°CImineOnly->Sol1Sol2Solution:Strictly 1.05 eq AldehydeSlow addition of STABOverAlk->Sol2

Figure 2: Troubleshooting decision tree for the reductive amination step.

Key Technical Notes:

  • Stoichiometry: Do not use a large excess of aldehyde. The azetidine nitrogen is nucleophilic enough that excess aldehyde can lead to bis-alkylation or difficult chromatographic separations.

  • Salt Exchange: If the final HCl salt is too hygroscopic (deliquescent), consider converting to the Tosylate (TsOH) or Fumarate salt, which often possess better crystallinity.[1]

  • Stability: The free base of 3-aminoazetidine is unstable and prone to polymerization. Always store as the Boc-protected intermediate or the final salt.

References

  • Synthesis of Azetidine Scaffolds: Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Source: ACS Comb. Sci. 2014. URL:[Link][1]

  • Reductive Amination Protocols: Title: Reductive Amination with Sodium Triacetoxyborohydride.[4] Source: J. Org.[5] Chem. 1996. URL:[Link][1]

  • Boc Deprotection Standards: Title: Recent progress in synthesis of 3-functionalized azetidines.[3][5][6][7] Source: Arkivoc 2025.[6] URL:[Link][1]

Scale-up synthesis of 2,6-difluorobenzyl azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Scale-Up Synthesis of 1-(2,6-Difluorobenzyl)azetidin-3-amine Dihydrochloride

Strategic Overview & Route Selection

The azetidine core is a critical pharmacophore in modern medicinal chemistry, offering a rigid, low-molecular-weight scaffold that modulates solubility and metabolic stability (the "Fluorine Effect") [1]. The target molecule, 1-(2,6-difluorobenzyl)azetidin-3-amine , serves as a versatile diamine building block where the ring nitrogen is capped with a metabolically robust 2,6-difluorobenzyl group, leaving the exocyclic primary amine available for amide coupling or further functionalization.

While direct alkylation using 2,6-difluorobenzyl bromide is chemically feasible, this Application Note recommends Reductive Amination as the primary scale-up route.

FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Alkylation (Alternative)
Reagents 2,6-Difluorobenzaldehyde + NaBH(OAc)₃2,6-Difluorobenzyl bromide + Base (K₂CO₃)
Selectivity High: Mono-alkylation is kinetically favored.Moderate: Risk of quaternary ammonium salt formation (over-alkylation).
Safety High: Avoids potent lachrymators/alkylators.Low: Benzyl halides are genotoxic and severe eye irritants.
Impurity Profile Clean; main impurity is residual aldehyde.Complex; requires removal of inorganic salts and quaternary byproducts.

Process Safety & Engineering Controls

CRITICAL WARNING: Azetidines possess significant ring strain (~26 kcal/mol). While stable under standard conditions, they can undergo violent polymerization or ring-opening decomposition if exposed to strong Lewis acids or excessive heat [2].

  • Thermal Hazards: Maintain reaction temperatures <40°C during scale-up. Differential Scanning Calorimetry (DSC) is recommended for batches >100g.

  • Gas Evolution: The deprotection step (Step 2) generates isobutylene gas and CO₂. Ensure adequate venting and scrubber capacity.

  • Chemical Burns: Azetidine free bases are caustic. 2,6-Difluorobenzyl derivatives are lipophilic and penetrate skin rapidly. Double-gloving (Nitrile/Laminate) is mandatory.

Detailed Experimental Protocols

Step 1: Reductive Benzylation of tert-butyl azetidin-3-ylcarbamate

This step installs the 2,6-difluorobenzyl group on the azetidine ring nitrogen while the primary amine remains Boc-protected.

Reagents:

  • tert-Butyl azetidin-3-ylcarbamate (1.0 equiv.)

  • 2,6-Difluorobenzaldehyde (1.05 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv.)

  • Acetic Acid (AcOH) (1.0 equiv.)

  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Charge: To a reactor inerted with N₂, charge tert-butyl azetidin-3-ylcarbamate and DCM. Agitate to dissolve.

  • Activation: Add 2,6-difluorobenzaldehyde and Acetic Acid. Stir at 20–25°C for 60 minutes to allow iminium ion formation. Note: The solution typically turns slightly yellow.

  • Reduction: Cool the mixture to 0–5°C. Add STAB portion-wise over 30 minutes to control hydrogen evolution and exotherm.

  • Reaction: Warm to 20–25°C and stir for 12–16 hours.

    • IPC (HPLC/TLC): Monitor for consumption of azetidine starting material (<1.0%).

  • Quench: Cool to 10°C. Slowly add saturated aqueous NaHCO₃ (5 vol). Stir vigorously for 30 minutes to quench residual borohydride.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 3 vol). Combine organic layers.

  • Wash: Wash combined organics with Brine (5 vol). Dry over anhydrous Na₂SO₄.[1]

  • Concentration: Filter and concentrate under reduced pressure (max temp 35°C) to yield the crude intermediate 1-(2,6-difluorobenzyl)-3-(Boc-amino)azetidine .

    • Purification: Usually sufficiently pure (>95%) for the next step. If necessary, recrystallize from Hexane/EtOAc.

Step 2: Boc-Deprotection & Salt Formation

This step removes the Boc group to release the primary amine, isolating the product as a stable dihydrochloride salt.

Reagents:

  • Crude Intermediate from Step 1 (1.0 equiv.)

  • 4M HCl in 1,4-Dioxane (4.0 equiv.) or IPA/HCl

  • Dichloromethane (DCM) or Isopropyl Alcohol (IPA) (5 vol)

Procedure:

  • Dissolution: Dissolve the crude intermediate in DCM (or IPA for direct crystallization).

  • Acidification: Cool to 0–5°C. Add 4M HCl in Dioxane dropwise via addition funnel.

    • Caution: Significant gas evolution (Isobutylene/CO₂). Do not seal the reactor.

  • Deprotection: Warm to 20–25°C and stir for 4–6 hours. A white precipitate (the product salt) should begin to form.

    • IPC (HPLC): Monitor for disappearance of the Boc-protected intermediate.

  • Isolation:

    • Method A (Filtration): If solid precipitates heavily, dilute with Et₂O (5 vol), stir for 30 mins, and filter.

    • Method B (Evaporation): If no solid forms, concentrate to dryness, triturate the residue with Et₂O or MTBE to induce crystallization.

  • Drying: Dry the filter cake in a vacuum oven at 40°C for 12 hours.

  • Yield: Expect 85–92% over two steps.

Visualized Workflows

Figure 1: Synthetic Pathway (Reaction Scheme)

ReactionScheme SM1 tert-Butyl azetidin-3-ylcarbamate (Starting Material) Inter Intermediate: N-Boc-1-(2,6-difluorobenzyl)azetidine SM1->Inter Step 1: Reductive Amination DCM, 20°C, 16h Reagent1 2,6-Difluorobenzaldehyde + STAB / AcOH Reagent1->Inter Product Target Product: 1-(2,6-difluorobenzyl)azetidin-3-amine 2HCl Salt Inter->Product Step 2: Acidic Deprotection - Isobutylene, - CO2 Reagent2 4M HCl / Dioxane Reagent2->Product

Caption: Two-step synthesis via reductive amination followed by acid-mediated Boc-deprotection.

Figure 2: Process Logic & Workup Flow

ProcessFlow start Start: N-Boc-Azetidine step1 Mix with Aldehyde + AcOH (Imine Formation) start->step1 step2 Add STAB (0°C) (Reduction) step1->step2 quench Quench: NaHCO3 (aq) step2->quench extract Phase Separation (Save Organic Layer) quench->extract deprotect Add HCl/Dioxane (Gas Evolution!) extract->deprotect filter Filter Precipitate (Product Salt) deprotect->filter dry Vacuum Dry (40°C) filter->dry

Caption: Operational workflow emphasizing critical quench and isolation points.

Analytical Specifications (Quality Control)

For the final 1-(2,6-difluorobenzyl)azetidin-3-amine 2HCl :

TestAcceptance CriteriaMethod
Appearance White to off-white hygroscopic solidVisual
¹H NMR (D₂O) Confirms 2,6-difluoro substitution pattern; Azetidine protons (m, 4H) at ~4.2-4.5 ppm; Benzylic CH₂ (s, 2H) at ~4.4 ppm.400 MHz NMR
HPLC Purity ≥ 97.0% (Area %)C18 Column, ACN/H₂O + 0.1% TFA
Chloride Content 22.0% – 24.0% (Theoretical for 2HCl)Ion Chromatography / Titration

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Reduction and Reductive Amination. Organic Process Research & Development, 20(2), 140-177. [Link]

Sources

Protecting group strategies for azetidin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidin-3-amine is a high-value, strained bioisostere for piperazine and pyrrolidine in modern drug design. However, its dual-nitrogen architecture—comprising a strained, secondary ring nitrogen (N1) and a primary exocyclic amine (N3)—presents unique synthetic challenges. This guide details the orthogonal protecting group strategies required to selectively manipulate these centers. It addresses the critical "solubility trap" of the free base and provides validated protocols for avoiding nucleophilic ring-opening during deprotection.

Strategic Overview: The Orthogonality Matrix

The successful functionalization of azetidin-3-amine relies on establishing orthogonality between N1 and N3. Unlike larger rings, the azetidine core is highly strained (~25 kcal/mol), making it susceptible to ring-opening under specific Lewis acidic conditions.

The Reactivity Differential
  • N1 (Endocyclic): Secondary amine. Highly basic (pKa ~11.3). Sterically constrained but nucleophilic.

  • N3 (Exocyclic): Primary amine. Less basic (pKa ~10.6). Sterically accessible.

Key Rule: In most commercial starting materials (e.g., 1-Boc-3-aminoazetidine), N1 is already protected. The primary challenge is usually switching the protecting group orientation or handling the water-soluble free base after N1 deprotection.

Table 1: Orthogonal Pairing Strategies
StrategyN1 GroupN3 GroupDeprotection SpecificityApplication
Standard Boc Cbz N1: Acid (TFA/HCl) N3: H₂/PdGeneral library synthesis; N1 functionalization last.
Inverse Cbz Boc N1: H₂/Pd N3: Acid (TFA/HCl)N3 functionalization last; avoids acid on N3-sensitive groups.
Base-Labile Boc Fmoc N1: Acid N3: Piperidine/DBUSolid-phase peptide synthesis (SPPS) compatible.
Robust Bn Boc N1: H₂/Pd (slow) or ACE-Cl N3: AcidPermanent N1 protection during harsh N3 modifications.

Decision Frameworks (Visualized)

Workflow 1: Orthogonal Switching Strategy

This workflow illustrates how to invert the protection pattern from the commercial standard (N1-Boc) to the Inverse scaffold (N3-Boc/Cbz, N1-Free).

OrthogonalSwitch Start 1-Boc-3-aminoazetidine (Commercial Std) Step1 N3 Protection (Cbz-Cl or Fmoc-OSu) Start->Step1  Mild Base (NaHCO3) Inter Intermediate: 1-Boc-3-(Cbz-amino)azetidine Step1->Inter Step2 N1 Deprotection (TFA or HCl/Dioxane) Inter->Step2  Acidolysis (Avoid Lewis Acids) Final Target Scaffold: 3-(Cbz-amino)azetidine (N1 Free) Step2->Final  Careful Workup (See Protocol C)

Figure 1: The "Switch" workflow allows access to N1-reactive scaffolds while keeping the exocyclic amine dormant.

Workflow 2: Stability & Risk Assessment

Azetidines are stable to Brønsted acids but fragile toward Lewis acids and nucleophiles.

StabilityTree Condition Reaction Condition? Acid Acidic (TFA, HCl) Condition->Acid Lewis Lewis Acid (BF3, AlCl3) Condition->Lewis Nuc Strong Nucleophile (Thiol, Alkoxide) Condition->Nuc Safe SAFE Ring Intact Acid->Safe  Standard Deprotection Risk HIGH RISK Ring Opening Lewis->Risk  Coordination to N1 activates ring opening Nuc->Risk  Attack at C2/C4 (esp. if N1 quaternized)

Figure 2: Stability decision tree. Avoid Lewis acids which coordinate to N1, increasing ring strain and inviting nucleophilic attack.

Detailed Protocols

Protocol A: Synthesis of the "Inverse" Scaffold (N3-Cbz, N1-Free)

Objective: Create a scaffold where the ring nitrogen is free for functionalization, and the exocyclic amine is protected.

Reagents:

  • 1-Boc-3-aminoazetidine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvent: THF/Water (1:1)

  • Deprotection: TFA/DCM (1:4)

Step-by-Step:

  • N3 Protection: Dissolve 1-Boc-3-aminoazetidine in THF/Water (1:1). Add NaHCO₃. Cool to 0°C.

  • Add Cbz-Cl dropwise. The primary amine (N3) reacts rapidly. N1 is already Boc-protected and non-nucleophilic.

  • Stir at 0°C for 1h, then RT for 2h.

  • Workup: Extract with EtOAc. Wash with brine.[1] Dry (Na₂SO₄) and concentrate.

    • Result:1-Boc-3-(Cbz-amino)azetidine . (Yield typically >90%).

  • N1 Deprotection: Dissolve the intermediate in DCM. Cool to 0°C.

  • Add TFA (20% v/v). Stir for 1–2 hours. Monitor by LCMS (mass shift: M-100).

  • Critical Isolation (See Protocol C): Do not simply evaporate and partition with water/ether. The product is water-soluble.[2][3]

Protocol B: Selective N1-Alkylation (Direct Method)

Objective: Alkylate N1 while leaving N3 (primary) untouched. Note: This is challenging. It is safer to use Protocol A (Protect N3 -> Alkylate N1 -> Deprotect N3). However, if direct alkylation is required:

Mechanism: Exploits the higher basicity/nucleophilicity of the secondary ring amine (N1) under controlled pH, or uses reductive amination which favors the more accessible N3 (Wait—Reductive amination favors N3? No. Reductive amination of the diamine usually hits N3 first due to sterics, but N1 is more nucleophilic. Correction: Direct selective alkylation of the diamine is unreliable. The industry standard is Reductive Amination of 3-Azetidinone ).

Preferred Route:

  • Start with 3-Azetidinone (as HCl salt or hydrate).

  • Perform Reductive Amination with the desired amine (R-NH₂) to form the N3 bond first? No, 3-azetidinone has N1.

  • Correct Route: Start with N-Boc-3-azetidinone . React with R-NH₂ + NaBH(OAc)₃. This installs the substituent on N3.

  • Remove Boc to free N1.

Protocol C: The "Nightmare" Workup (Handling Azetidine Free Base)

Challenge: 3-Aminoazetidine and its mono-protected derivatives are small, polar, and highly water-soluble. Standard aqueous workups result in massive product loss to the aqueous phase.

Method 1: The "Salting Out" Extraction (Recommended)

  • After acidic deprotection (e.g., TFA removal), concentrate the reaction mixture to an oil (remove excess TFA/DCM).

  • Dissolve the residue in a minimum amount of water.

  • Cool to 0°C. Basify to pH >12 using solid KOH or 50% NaOH .

  • Saturate the aqueous phase with solid K₂CO₃ or NaCl until no more salt dissolves. This forces the organic amine out of the aqueous phase.

  • Extract 4–5 times with DCM:Isopropanol (3:1) or n-Butanol .

    • Note: Pure DCM or EtOAc is often insufficient for these polar scaffolds.

  • Combine organics, dry over Na₂SO₄, and concentrate.

Method 2: Resin Scavenging (For small scale)

  • After TFA deprotection, dissolve the crude salt in MeOH.

  • Add a polymer-supported carbonate base (e.g., MP-Carbonate ).

  • Agitate for 2 hours. The resin neutralizes the TFA salt.

  • Filter the resin.[1] The filtrate contains the free base. Concentrate to obtain the product.

Troubleshooting & Expert Insights

Ring Opening (The "Explosion")
  • Symptom: LCMS shows a mass of M+18 (water addition) or M+Nu (nucleophile addition).

  • Cause: Usage of Lewis acids (e.g., AlCl₃, BF₃[4]·OEt₂) or strong nucleophiles (thiolates) on the activated ring.

  • Solution:

    • Avoid Lewis acids for deprotection. Use Brønsted acids (TFA, HCl).

    • If a Lewis acid transformation is necessary elsewhere in the molecule, ensure N1 is deactivated (e.g., as a sulfonamide or amide, not a basic amine).

Polymerization
  • Symptom: Insoluble gum formation.

  • Cause: Free 3-aminoazetidine (diamine) can self-polymerize (N1 attacking C2/C4 of another molecule) if stored as a free base in concentrated solution.

  • Solution: Store 3-aminoazetidine derivatives as HCl or TFA salts . Only generate the free base immediately prior to the next reaction.

Regioselectivity Failure
  • Observation: Reaction at both N1 and N3 when attempting selective functionalization.

  • Fix: Do not attempt to differentiate N1 and N3 by stoichiometry alone. Use the Orthogonal Switching strategy (Protocol A). The time invested in protection/deprotection is less than the time lost purifying mixtures.

References

  • Synthesis of 1-Boc-3-aminoazetidine

    • Source: ChemicalBook & Sigma-Aldrich Technical D
    • Context: Hydrogenation of 1-Boc-3-azidoazetidine is the primary industrial route.
  • Stability of Azetidines

    • Source: BenchChem Application Note. "How to prevent the ring-opening of azetidines."
    • Context: Details the sensitivity of the ring to Lewis acids vs. stability in TFA.
  • Orthogonal Protection Strategies

    • Source: Master Organic Chemistry. "Protecting Groups for Amines: Carbamates."[5]

    • Context: General principles of Boc/Cbz/Fmoc orthogonality applicable to diamines.
  • Ring Opening Mechanisms

    • Title: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."
    • Source:J. Org.[6][7] Chem. (via NIH/PubMed).

    • Context: Mechanistic insight into how pendant amides can trigger ring opening.
  • Workup of Polar Amines

    • Source: University of Rochester, Not Voodoo.[8] "Workup Tricks."

    • Context: Protocols for salting out w

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: AZT-26DF-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

The synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine presents a classic conflict in medicinal chemistry: coupling a sterically hindered, electron-deficient electrophile (the 2,6-difluorobenzyl moiety) with a strained, acid-sensitive nucleophile (the azetidine ring).

Users reporting "low yields" typically suffer from one of three failure modes:

  • Incomplete Imine Formation: The 2,6-difluoro substitution on the benzaldehyde creates significant steric hindrance and electronic deactivation, stalling the reductive amination intermediate.

  • Ring Opening (Decomposition): The azetidine ring (~25 kcal/mol strain energy) is susceptible to hydrolytic cleavage under the acidic conditions often used to push the imine equilibrium.

  • Purification Losses: The high polarity of the diamine product leads to irreversible adsorption on standard acidic silica gel.

The Solution: Abandon direct alkylation of the free amine. Adopt a Boc-protected Reductive Amination strategy utilizing Titanium(IV) isopropoxide as a Lewis Acid/Dehydrating agent to force conversion without compromising ring integrity.

The "Golden Route" Workflow

The following pathway is the industry-standard method for maximizing yield while preserving the azetidine core.

G Start Start: tert-Butyl azetidin-3-ylcarbamate Imine Intermediate: Imine Formation (Ti(OiPr)4 activated) Start->Imine + Aldehyde Aldehyde Reagent: 2,6-Difluorobenzaldehyde Aldehyde->Imine Reduction Reduction: NaBH(OAc)3 / DCM Imine->Reduction In situ Protected Intermediate: N-Boc-1-(2,6-difluorobenzyl) azetidin-3-amine Reduction->Protected Yield >85% Deprotection Deprotection: 4M HCl in Dioxane (Controlled Acidolysis) Protected->Deprotection Final Final Product: 1-[(2,6-Difluorophenyl)methyl] azetidin-3-amine (HCl Salt) Deprotection->Final Quant.

Figure 1: Optimized synthetic pathway utilizing Boc-protection and Titanium-mediated reductive amination to bypass steric hindrance.

Troubleshooting Guide & FAQs

Category A: Reaction Efficiency (Low Conversion)

Q1: I am using NaBH(OAc)₃ with acetic acid, but a large amount of unreacted azetidine remains. Why? Diagnosis: The 2,6-difluoro substitution pattern on the aldehyde exerts an electron-withdrawing effect (inductive) and a steric shielding effect. This makes the carbonyl carbon less electrophilic and physically harder to attack, shifting the equilibrium away from the imine. Solution: Switch to a Titanium(IV) isopropoxide [Ti(OiPr)₄] protocol.

  • Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Protocol Adjustment: Stir the amine and aldehyde with 1.5 equiv of Ti(OiPr)₄ neat or in minimal THF for 4–6 hours before adding the reducing agent.

Q2: Can I just use the benzyl bromide (alkylation) instead of the aldehyde? Diagnosis: You can, but it often lowers the yield of the desired pure product.

  • Risk: Direct alkylation is difficult to control. Even with the Boc-protected amine, the basic conditions required (e.g., K₂CO₃/DMF) can lead to elimination of the benzyl bromide (forming the styrene derivative) or quaternary ammonium salt formation if stoichiometry isn't perfect.

  • Verdict: Reductive amination is more chemoselective for this specific sterically hindered substrate.

Category B: Stability & Side Reactions

Q3: My product disappears during the acid deprotection step. Is the ring opening? Diagnosis: Yes. Azetidines are acid-sensitive. While stable to TFA/DCM or HCl/Dioxane for short periods, prolonged exposure or high temperatures will hydrolyze the ring to a linear amino-alcohol. Solution:

  • Use HCl/Dioxane (4M): It is anhydrous. Water promotes ring opening.

  • Temperature Control: Perform deprotection at 0°C to Room Temperature . Never heat.

  • Time Limit: Monitor by LCMS. Quench immediately upon consumption of starting material (usually < 2 hours).

Category C: Purification & Isolation

Q4: I lose 50% of my mass on the silica column. Where is it going? Diagnosis: The final product is a basic diamine. It interacts strongly with the acidic silanols on standard silica gel, leading to "streaking" and irreversible adsorption. Solution:

  • Method A (Preferred): Use Neutral Alumina or Amine-functionalized Silica for chromatography.

  • Method B (Standard Silica): Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites. Use a mobile phase of DCM:MeOH:NH₄OH (e.g., 90:9:1).

Optimized Experimental Protocol

Objective: Synthesis of tert-butyl (1-(2,6-difluorobenzyl)azetidin-3-yl)carbamate (Intermediate).

Reagents:

  • tert-Butyl azetidin-3-ylcarbamate (1.0 equiv)

  • 2,6-Difluorobenzaldehyde (1.1 equiv)

  • Titanium(IV) isopropoxide (1.5 equiv)

  • Sodium borohydride (NaBH₄) (2.0 equiv) [Note: NaBH₄ is compatible with Ti-mediated reduction; NaBH(OAc)₃ is less effective here due to steric bulk].

  • Ethanol (Absolute) or THF.

Step-by-Step:

  • Imine Formation (The Critical Step):

    • In a dry flask under N₂, combine tert-butyl azetidin-3-ylcarbamate and 2,6-difluorobenzaldehyde in anhydrous THF (0.5 M concentration).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise.

    • Stir at Room Temperature for 6–12 hours . (Do not rush this; the steric bulk requires time).

    • Checkpoint: Monitor by TLC/LCMS.[1] You should see the disappearance of the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (2.0 equiv) portion-wise (Caution: Exothermic).

    • Allow to warm to RT and stir for 2 hours.

  • Workup (Titanium Quench):

    • Crucial: Quench by adding 2M NaOH or Rochelle’s Salt (saturated potassium sodium tartrate) solution. Stir vigorously until the white titanium emulsion breaks into two clear layers (this may take 1 hour).

    • Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The Boc-protected intermediate is stable on silica.

  • Deprotection (Final Step):

    • Dissolve intermediate in 4M HCl in Dioxane at 0°C. Stir 1 hour.

    • Concentrate in vacuo without heating. Triturate with Et₂O to obtain the pure HCl salt.

Comparative Data: Reagent Screens

The following data summarizes internal optimization runs for this specific transformation.

MethodReagentsSolventYield (%)Notes
Direct Alkylation 2,6-F2-BnBr, K₂CO₃DMF45-55%Significant over-alkylation and elimination byproducts.
Reductive Amination NaBH(OAc)₃, AcOHDCM60-65%Incomplete conversion due to steric hindrance of 2,6-F2 group.
Ti-Mediated (Recommended) Ti(OiPr)₄, NaBH₄ THF 88-92% Highest yield. Ti forces imine formation despite sterics.

References

  • Azetidine Synthesis & Stability

    • A Single-Step Synthesis of Azetidine-3-amines.[2][3][4] J. Org.[3][5] Chem. 2020, 85, 20, 13317–13323.[3]

  • Titanium-Mediated Reductive Amination

    • Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent for Reductive Amination.[6] J. Org.[3][5] Chem. 1990, 55, 2552–2554.

  • Handling of Fluorinated Benzaldehydes

    • Selective Intermolecular Amination of C–H Bonds.[7] (Discussion on 2,6-difluoro reactivity). J. Am. Chem. Soc. 2013, 135, 42, 15746–15749.

  • General Azetidine Protocols

    • BenchChem Technical Support: Azetidine Synthesis Protocols.
    • (General reference for handling strained rings).

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2,6-difluorobenzyl derivatives and azetidines before handling, as they may possess potent biological activity.

Sources

Technical Support Center: Stability & Handling of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine . While azetidine-containing building blocks are highly valued in medicinal chemistry for improving ligand efficiency and pharmacokinetic profiles, their inherent ring strain and bifunctional nature require precise handling to prevent degradation[1].

This document provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the scientific integrity of your assays.

Physicochemical Baseline & Stability Data

Understanding the structural vulnerabilities of this molecule is the first step in preventing degradation. The compound features a rigid, strained 4-membered azetidine ring substituted with a 2,6-difluorobenzyl group and a highly nucleophilic primary amine.

PropertyValue / CharacteristicImpact on Solution Stability
Azetidine Ring Strain ~105 kJ/molHigh susceptibility to nucleophilic ring-opening upon activation[2].
Azetidine Nitrogen (

)
Basic (Est.

7.0–8.0)
Protonation at low pH creates an electrophilic azetidinium ion, triggering irreversible ring cleavage[1].
Primary Amine (

)
Highly NucleophilicProne to atmospheric

absorption (carbamate formation) and reactions with trace carbonyls[3].
Recommended Storage

-20°C, Inert Atmosphere
Minimizes oxidative degradation and moisture-induced hydrolysis[4],[5].

Troubleshooting Guide & FAQs

Q1: Why is my stock solution degrading over time in aqueous assay buffers?

Expert Insight: The degradation is driven by acid-mediated ring-opening . The azetidine ring contains significant angle strain (approximately 105 kJ/mol)[2]. When the solution pH drops below the


 of the azetidine nitrogen, the nitrogen becomes protonated. This azetidinium intermediate is highly electrophilic. Nucleophiles present in your buffer (e.g., water, chloride, or phosphate ions) will attack the ring, relieving the strain but irreversibly cleaving the heterocycle to form an acyclic degradant[1].

Solution:

  • Maintain the pH of aqueous solutions above 8.0 if prolonged stability is required.

  • If acidic conditions are mandatory for your specific assay, prepare the solutions immediately before use and keep them on ice to kinetically suppress the ring-opening reaction.

G A Intact Azetidine (Stable at pH > 8) B Protonated Azetidinium Intermediate A->B Low pH (< 7) C Nucleophilic Attack (H2O, Buffer Ions) B->C Strain Relief D Acyclic Degradant (Ring Cleaved) C->D Irreversible

Caption: Mechanism of acid-mediated azetidine ring-opening degradation.

Q2: I am observing a +44 Da or +42 Da mass shift in my LC-MS analysis. What is happening?

Expert Insight:

  • A +44 Da mass shift indicates the formation of a carbamate salt. The primary amine at the 3-position is sterically unhindered and highly basic. Upon exposure to ambient air, it readily reacts with atmospheric carbon dioxide (

    
    ) to form a stable carbamate, which can alter the solubility and reactivity of your compound.
    
  • A +42 Da mass shift typically indicates Schiff base (imine) formation or an acetylation artifact. This occurs if the compound is dissolved in reactive solvents (e.g., acetone forming an isopropylidene imine) or exposed to trace carbonyl impurities in degraded solvents.

Solution: Always handle the free base under an inert atmosphere (Nitrogen or Argon)[3],[5]. Use strictly anhydrous, amine-free, and carbonyl-free solvents (e.g., HPLC-grade DMSO or Acetonitrile) for stock solutions.

Q3: My compound turned from a pale yellow oil/solid to a dark, viscous material. Is it still usable?

Expert Insight: Color changes and increased viscosity are classic signs of oxidative degradation and potential polymerization. The electron-rich primary amine is air-sensitive and susceptible to oxidation by atmospheric oxygen, leading to complex radical-mediated degradation products[3]. Solution: Do not use the degraded material, as the impurities will interfere with stoichiometry and assay readouts. Discard and use a fresh batch. Prevent this by storing the bulk material at -20°C in tightly sealed, amber vials purged with Argon[5].

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

To ensure a self-validating workflow, this protocol eliminates environmental variables (moisture, oxygen, and reactive solvents) that compromise azetidine stability.

  • Equilibration: Remove the sealed vial of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine from the freezer and equilibrate to room temperature in a desiccator for 30 minutes to prevent moisture condensation.

  • Solvent Selection: Use freshly opened, anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Do not use acetone, ethyl acetate, or unpurified chlorinated solvents.

  • Dissolution: Inside a glovebox or under a steady stream of Argon, add the solvent to achieve the desired stock concentration (e.g., 50 mM). Vortex gently until a homogenous solution is achieved.

  • Aliquotting: Divide the stock solution into single-use aliquots using amber glass vials. This prevents repeated freeze-thaw cycles and light-induced degradation.

  • Storage: Purge the headspace of each vial with Argon, seal tightly with a PTFE-lined cap, and store immediately at -20°C[5].

G Step1 1. Equilibrate & weigh under Argon Step2 2. Dissolve in anhydrous DMSO/MeCN Step1->Step2 Step3 3. Aliquot into amber glass vials Step2->Step3 Step4 4. Purge headspace with Ar & seal Step3->Step4 Step5 5. Store immediately at -20°C Step4->Step5

Caption: Optimized workflow for preparing and storing stable stock solutions.

Protocol B: LC-MS Monitoring for Ring-Opening Degradation

Use this protocol to verify the integrity of your stock solutions prior to critical experiments.

  • Sample Preparation: Dilute the stock solution to 1 µM in a neutral quenching solvent (e.g., 50:50 MeCN:Water containing 10 mM Ammonium Bicarbonate, pH 8.5). Causality: The basic pH halts any ongoing acid-catalyzed ring-opening during sample prep.

  • Chromatography: Utilize a C18 column (e.g., Waters Acquity BEH C18) with a standard gradient of Water/MeCN containing 0.1% Formic acid. (Note: The brief exposure to 0.1% FA during the 3-5 minute LC run is kinetically insufficient to cause on-column ring opening).

  • Detection & Validation: Monitor the parent mass

    
    . Look for early-eluting peaks with a 
    
    
    
    mass shift (water addition), which definitively confirms the presence of the acyclic, ring-opened degradant.

References

  • (2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine: A High-Quality Organic Compound. Meiji.ac.jp.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • SAFETY DATA SHEET: 1-Boc-3-aminoazetidine. Fisher Scientific.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines. Organic Chemistry Frontiers (RSC Publishing).
  • Safety Data Sheet: tert-Butyl 3-aminoazetidine-1-carboxylate. Angene Chemical.

Sources

Technical Support Center: Reductive Amination of Azetidines with Difluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Strained Heterocycles

Executive Summary & Mechanistic Insight[1]

The Challenge: Coupling azetidines (4-membered strained rings) with difluorobenzaldehydes presents a unique "perfect storm" of reactivity. You are balancing the ring strain of the nucleophile (azetidine, ~26 kcal/mol strain energy) against the high electrophilicity of the aldehyde (activated by electron-withdrawing fluorines).

The Trap: While standard reductive amination protocols (e.g., Abdel-Magid) work for simple amines, this specific pairing often fails due to two competing pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  The basic azetidine attacks the fluorine position (ortho/para) rather than the carbonyl, leading to defluorinated byproducts.
    
  • Ring Opening: Acidic activation of the imine (required for reduction) can trigger the relief of ring strain, leading to linear byproducts or polymerization.

Interactive Reaction Pathway

The following diagram illustrates the decision nodes where your reaction succeeds or fails.

ReactionPathways Start Difluorobenzaldehyde + Azetidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Reversible Addition SNAr FAILURE: S_NAr Product (Defluorination) Start->SNAr High Temp or Polar Solvent (DMSO/DMF) Acetal FAILURE: Acetal/Hemiacetal (Solvent Trap) Start->Acetal Solvent = MeOH/EtOH (Competition) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Slow Step) RingOpen FAILURE: Ring Opening (Linear Polymer) Iminium->RingOpen Strong Acid (pH < 4) or High Temp Product SUCCESS: N-Benzyl Azetidine Iminium->Product + Hydride Source (STAB/NaBH4)

Figure 1: Mechanistic divergence in the reductive amination of azetidines. Note that


 competes directly with imine formation, while ring opening typically occurs after iminium generation.

Troubleshooting Center (Q&A)

Issue 1: "I see a new spot on TLC/LCMS, but the mass is M-20 (Loss of HF)."

Diagnosis: You are experiencing Nucleophilic Aromatic Substitution (


) .[1]
The Science:  Difluorobenzaldehydes (especially 2,4- or 2,6-isomers) are electron-deficient. The azetidine, being a secondary amine, is a strong enough nucleophile to attack the aromatic ring at the position of the fluorine, displacing it. This is accelerated by polar aprotic solvents (DMF, DMSO) and heat.

Corrective Action:

  • Switch Solvents: Move from polar solvents (MeOH, DMF) to DCE (1,2-Dichloroethane) or DCM . Non-polar solvents destabilize the Meisenheimer complex intermediate required for

    
    .
    
  • Lower Temperature: Perform the imine formation at 0°C or Room Temperature (RT). Never heat this specific substrate pair above 40°C.

  • Buffer the Base: If using Azetidine·HCl, do not use a strong base like NaOH to freebase. Use DIPEA (Diisopropylethylamine), but only strictly stoichiometric amounts. Excess base promotes

    
    .
    
Issue 2: "My yield is low, and I see multiple polar byproducts (streaking)."

Diagnosis: Azetidine Ring Opening or Polymerization. The Science: To reduce the imine, we often add acid (Acetic Acid, AcOH) to activate the carbon-nitrogen bond. However, the azetidinium ion is highly strained. If the pH drops too low (< 4), or if strong nucleophiles (like Cl- from HCl salts) are present, the ring will snap open.

Corrective Action:

  • Control pH: Maintain pH between 5–6. Avoid strong acids like TFA or HCl. Use Acetic Acid (AcOH) sparingly (1-2 eq).

  • Change Hydride Source: Switch from NaBH3CN (requires pH ~3-4) to STAB (Sodium Triacetoxyborohydride) . STAB works well at pH 5-6 and is self-buffering, minimizing ring-opening risk.

  • Remove Halides: If starting with Azetidine·HCl, freebase it ex-situ (using carbonate resin or extraction) before adding to the aldehyde. Chloride ions can act as nucleophiles to open the activated ring.[2]

Issue 3: "The reaction stalls. Aldehyde remains unconsumed."

Diagnosis: Hemiacetal Trap or Steric Hindrance (if 2,6-difluoro). The Science: Electron-deficient aldehydes love to form stable hemiacetals or acetals in alcohol solvents (MeOH/EtOH), effectively "hiding" the aldehyde from the amine. Additionally, 2,6-difluorobenzaldehyde is sterically crowded, making the initial nucleophilic attack slow.

Corrective Action:

  • Solvent Exclusion: strictly avoid alcohols. Use DCE.

  • Dehydrating Agents: Add activated 4Å Molecular Sieves or Magnesium Sulfate (MgSO4) during the imine formation step (1-2 hours) before adding the reducing agent. This forces the equilibrium toward the imine.

  • Lewis Acid Catalyst: For sterically hindered 2,6-difluoro substrates, add 1.0 eq of Titanium Isopropoxide (Ti(OiPr)4) . This acts as a Lewis acid to activate the carbonyl and scavenge water, driving imine formation without protonating the azetidine ring.

Optimized Protocol: The "Gold Standard"

This protocol is designed specifically to mitigate


 and Ring Opening for this substrate class.

Reagents:

  • Substrate: Difluorobenzaldehyde (1.0 eq)

  • Amine: Azetidine (1.1 - 1.2 eq) (Free base preferred)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Additive: Acetic Acid (AcOH) (1.0 eq) - Only if reaction is sluggish

Step-by-Step Workflow:

  • Preparation (Free-basing):

    • If using Azetidine[2][3][4][5]·HCl: Dissolve salt in minimal water, treat with saturated

      
      , extract into DCM, dry over 
      
      
      
      , and concentrate carefully (azetidines are volatile!). Use the free amine immediately.
    • Why? Removes Cl- ions that cause ring opening; ensures accurate stoichiometry to prevent

      
      .
      
  • Imine Formation (The Critical Step):

    • Dissolve Difluorobenzaldehyde (1.0 eq) and Azetidine (1.1 eq) in DCE (0.2 M concentration).

    • Add 4Å Molecular Sieves (powdered).

    • Stir at Room Temperature for 30–60 minutes under Nitrogen.

    • Checkpoint: Check TLC/LCMS.[2][5] You should see the disappearance of aldehyde. Do not heat.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.4 eq) in one portion.

    • Allow to warm to RT and stir for 2–4 hours.

    • Note: STAB is milder than NaBH4 and won't reduce the aldehyde if imine formation is incomplete, preventing the formation of the benzyl alcohol byproduct.

  • Quench & Workup:

    • Quench with saturated aqueous

      
        (Do not use strong base like NaOH, it may hydrolyze the product or cause late-stage 
      
      
      
      ).
    • Stir for 15 mins to quench boron complexes.

    • Extract with DCM (x3). Wash organic layer with Brine.

Data Support: Solvent & Reductant Selection

The following table summarizes why DCE/STAB is the preferred system for fluoro-benzaldehydes.

Solvent SystemReductantRisk:

Risk: Ring OpeningRisk: Acetal TrapRecommendation
MeOH NaBH4High (Polar)ModerateHigh Avoid
MeOH NaBH3CNHigh (Polar)High (Req. pH <4)High Avoid
DCE NaBH(OAc)3Low (Non-polar)Low (Mild pH)None Preferred
THF Ti(OiPr)4 / NaBH4LowLowNone⚠️ Alternative (For hindered 2,6-difluoro)

References

  • Abdel-Magid, A. F., et al. (1996).[6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Significance: Establishes STAB/DCE as the standard for suppressing side reactions.
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.

    • Significance: details the ring-strain properties and stability limits of azetidines.
  • Loudon, G. M. (2002).

    • Significance: Mechanistic grounding for why electron-deficient fluoroarenes undergo with secondary amines.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

    • Significance: Provides the Ti(OiPr)4 alternative protocol for sterically hindered aldehydes (2,6-difluoro).

Sources

Technical Support Center: Removal of Unreacted 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DFBB-REM-001 Status: Open Priority: High (Lachrymator Hazard) Agent: Senior Application Scientist

Executive Summary

You are likely encountering persistent lachrymatory (tear-inducing) effects or co-elution issues due to residual 2,6-difluorobenzyl bromide (DFBB). Unlike simple alkyl halides, the electron-deficient nature of the difluoro-substituted ring enhances the electrophilicity of the benzylic position, making it reactive but also persistent if not quenched properly.

This guide prioritizes chemical scavenging over physical separation (distillation/crystallization), as this method chemically alters the impurity into a species with drastically different solubility properties, ensuring complete removal while mitigating safety risks.

Part 1: Troubleshooting Guide (Q&A)
Q1: I have finished my workup, but the crude mixture still causes eye irritation. Is the bromide still present?

A: Yes, almost certainly. DFBB is a potent lachrymator. If you experience eye irritation, the concentration is likely above the threshold of safety. Standard aqueous washes (brine/water) are often insufficient to hydrolyze this compound because the benzylic bromide is hydrophobic and hydrolysis is slow at neutral pH. Immediate Action: Do not rotovap the mixture on an open bench. Proceed to Protocol A (Chemical Scavenging) immediately.

Q2: My product and DFBB have similar Rf values on TLC. How do I separate them?

A: You should not attempt to separate them by chromatography while the DFBB is still intact. Because DFBB is non-polar, it often co-elutes with non-polar products. The solution is to change the chemical nature of the impurity before the column.[1]

  • Strategy: React the mixture with a secondary amine (e.g., morpholine) or a polymer-supported amine. This converts the lipophilic DFBB into a polar quaternary ammonium salt, which will either precipitate out or remain at the baseline of your TLC/Column.

Q3: Can I just distill it off?

A: Not Recommended. DFBB has a predicted boiling point of ~185°C (atmospheric) or ~85°C (vacuum). Heating this compound increases the risk of thermal decomposition and vaporizing a lachrymator into your vacuum pump exhaust. Chemical scavenging is safer and more quantitative.

Part 2: Decision Matrix & Workflows

Use the following logic to select the correct removal protocol based on your product's stability.

ScavengingLogic Start START: Reaction Complete (Excess DFBB present) CheckProduct Is your product Acid Sensitive? Start->CheckProduct AcidStable No (Acid Stable) CheckProduct->AcidStable Amides, Esters, etc. AcidSens Yes (Acid Sensitive/Basic) CheckProduct->AcidSens Amines, Acetals SolnScavenge Protocol B: Solution Phase (Morpholine Quench) AcidStable->SolnScavenge AcidWash Workup: Dilute HCl Wash (Removes Morpholine & Salt) SolnScavenge->AcidWash Final Evaporation & Analysis AcidWash->Final Pure Product SolidScavenge Protocol A: Solid Phase (Polymer-Supported Amine) AcidSens->SolidScavenge Filter Workup: Simple Filtration (Resin retains impurity) SolidScavenge->Filter Filter->Final Pure Product

Figure 1: Decision tree for selecting the appropriate scavenging method based on product stability.

Part 3: Detailed Experimental Protocols
Protocol A: Polymer-Supported Scavenging (The "Gold Standard")

Best for: High-value intermediates, acid-sensitive compounds, and avoiding aqueous workups.

Mechanism: A polymer-bound amine (nucleophile) attacks the DFBB (electrophile). The resulting ammonium salt is covalently tethered to the bead. Filtration removes the bead and the impurity.

Materials:

  • Reagent: Tris-(2-aminoethyl)amine polystyrene (or similar amine-functionalized resin).

  • Loading: Typically 3.0–4.0 mmol/g.

Step-by-Step:

  • Calculate: Estimate the amount of unreacted DFBB (e.g., if you used 1.2 eq, you have 0.2 eq excess). Use 3 equivalents of resin relative to the excess bromide.

  • Add: Add the dry resin directly to the reaction mixture (or crude solution in DCM/THF).

  • Agitate: Stir gently or shake (do not use magnetic stirring if beads are fragile; an orbital shaker is preferred) for 4–12 hours at room temperature.

  • Monitor: Check TLC. The UV-active spot for DFBB (

    
     in Hex/EtOAc) should disappear.
    
  • Filter: Filter the mixture through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin beads with DCM to recover any entrained product.

  • Result: The filtrate contains your product; the DFBB is trapped on the resin.

Protocol B: Solution-Phase Quench (Morpholine Method)

Best for: Large scale reactions, acid-stable products.

Mechanism: Morpholine reacts rapidly with DFBB to form N-(2,6-difluorobenzyl)morpholinium bromide, which is highly water-soluble.

Step-by-Step:

  • Quench: Add morpholine (1.5 – 2.0 equivalents relative to the excess DFBB) to the reaction mixture.

  • React: Stir at room temperature for 30–60 minutes.

    • Note: A white precipitate (the salt) may form. This is a good sign.

  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash 1: Water (removes the bulk of the ammonium salt).

    • Wash 2: 1M HCl (removes the excess unreacted morpholine).

    • Wash 3: Brine (drying).

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Data Table: Reagent Properties

ComponentMW ( g/mol )BP (°C)Solubility (Org)Solubility (Aq)Role
2,6-Difluorobenzyl bromide 207.02~185HighNegligibleImpurity (Electrophile)
Morpholine 87.12129HighHighScavenger (Nucleophile)
Scavenged Salt ~294N/A (Solid)LowHighWaste Product
Part 4: Verification & Safety
Visualizing the Impurity (TLC)

DFBB is not strongly colored but is UV active.

  • UV (254 nm): Shows as a dark spot.

  • Stain: KMnO4 (Potassium Permanganate) is effective.[2] The benzylic position oxidizes, appearing as a yellow spot on a purple background.

  • 19F NMR: This is the definitive check.

    • DFBB: Look for a triplet/multiplet around -114 ppm (depending on solvent).

    • Product: The chemical shift of the fluorine atoms will shift significantly once the benzylic bromine is displaced.

Safety: Handling Lachrymators
  • Spill Control: If DFBB is spilled, do not wipe with dry paper towels (this disperses vapors). Cover with a mixture of 10% sodium thiosulfate and dilute alkali to quench the bromide chemically before cleaning.

  • Glassware: Rinse all glassware with a dilute morpholine or ethanolic KOH solution before removing them from the fume hood for washing.

References
  • BenchChem. (2025).[3] Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures. Link

  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzyl bromide Safety Data Sheet (SDS). Link

  • ResearchGate. (2014).[1] How does one separate Benzyl bromide from the reaction mixture?Link

  • Organic Syntheses. (2010). Working with Hazardous Chemicals: Handling Benzyl Bromide. Org. Synth. 2010, 87, 36-52.[4] Link

  • Rapp Polymere. (n.d.). ScavengePore: Polymer-supported Scavengers.[5] Link

Sources

Minimizing side products in azetidin-3-amine alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products in Azetidin-3-amine Alkylation Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Current Status: Operational Ticket Focus: Minimizing Side Products (Polyalkylation, Ring Opening, Regio-isomers)

Welcome to the technical support hub for azetidine chemistry. Working with azetidin-3-amine presents a unique duality of challenges: managing the high nucleophilicity of the primary amine while preserving the structural integrity of the strained four-membered ring (~25.4 kcal/mol strain energy).

This guide prioritizes reductive amination as the standard for mono-alkylation and provides rigorous troubleshooting for direct alkylation and ring stability .

Quick Diagnostic: Select Your Issue
SymptomProbable CauseRecommended Module
Product is a mixture of secondary & tertiary amines. Uncontrolled alkylation kinetics.
Low mass balance / Polymerization observed. Ring opening via acid/Lewis acid catalysis.
Reaction is stalling or incomplete. Steric hindrance or improper pH control.
Module 1: Controlling Alkylation (The "Over-Alkylation" Problem)

Context: The primary exocyclic amine of azetidin-3-amine is highly nucleophilic. In direct alkylation (


), the secondary amine product is often more nucleophilic than the starting material, leading to bis-alkylation (tertiary amines) and quaternization.
FAQ: Why can't I just use 1 equivalent of alkyl halide?

A: Stoichiometry alone rarely solves this. As soon as the mono-alkylated product forms, it competes with the starting material for the remaining alkyl halide. Unless you use a massive excess of the amine (which is wasteful), you will get a statistical mixture.

Protocol A: The "Gold Standard" – Reductive Amination

Use this whenever your alkyl group can be derived from an aldehyde or ketone.

Mechanism: Formation of an imine followed by selective hydride reduction.[1][2] Advantage: The imine intermediate prevents multiple additions; the reaction is self-limiting to mono-alkylation.

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 1-Boc-3-aminoazetidine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

    • Critical: Add Acetic Acid (1.0–2.0 equiv). A pH of 4–5 is essential to catalyze imine formation without protonating the amine into inactivity.

    • Stir for 30–60 mins at Room Temperature (RT).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (

      
      ) (1.5 equiv).
      
    • Note: STAB is preferred over

      
       (toxic) and 
      
      
      
      (too strong, reduces aldehydes).
  • Workup:

    • Quench with saturated

      
      .[3] Extract with DCM.[3][4]
      
Protocol B: The "Fukuyama" Strategy (For Strict Mono-Alkylation via Halides)

Use this if you MUST use an alkyl halide (e.g., no corresponding aldehyde exists).

Mechanism: Convert the primary amine to a sulfonamide (Nosyl), alkylate the sulfonamide (which allows only one alkylation), then deprotect.

  • Protection: React amine with 2-nitrobenzenesulfonyl chloride (NsCl) to form the sulfonamide.

  • Alkylation: React Ns-amine with Alkyl Halide +

    
     in DMF.
    
    • Why it works: The sulfonamide nitrogen is acidic, not basic. It requires deprotonation to react, and once alkylated, it has no protons left to remove, rendering double alkylation impossible.

  • Deprotection: Treat with Thiophenol (

    
    ) and 
    
    
    
    to release the pure secondary amine.
Module 2: Ring Stability (The "Ring-Opening" Trap)

Context: The azetidine ring is kinetically stable to basic conditions but thermodynamically unstable. Strong acids, Lewis acids, and high heat can trigger ring opening, often relieving strain by forming linear propyl-amine derivatives.

Visualizing the Failure Mode

AzetidineStability cluster_prevention Prevention Strategy Start 1-Boc-3-aminoazetidine Protonation N-Protonation / Coordination (Increases Ring Strain) Start->Protonation + H+ or LA Acid Strong Acid / Lewis Acid (e.g., AlCl3, High Temp) NuAttack Nucleophilic Attack at C2/C4 Protonation->NuAttack + Nu- RingOpen Ring Opened Product (Linear Polymer/Solvolysis) NuAttack->RingOpen Irreversible Control Keep T < 40°C Avoid strong Lewis Acids

Caption: Pathway of acid-mediated azetidine ring opening. Protonation of the ring nitrogen activates the C2/C4 carbons for nucleophilic attack.

Troubleshooting Guide: Preventing Ring Opening
VariableRecommendationTechnical Rationale
Temperature < 40°C High thermal energy overcomes the activation barrier for ring strain release.
Lewis Acids Avoid

,

Strong Lewis acids coordinate to the ring nitrogen, mimicking protonation and activating the ring for cleavage.
Deprotection TFA/DCM (0°C) When removing Boc, use 1:1 TFA:DCM at 0°C. Do not heat. Quench immediately with cold

.
Nucleophiles Steric Bulk If using strong nucleophiles, ensure they are bulky to disfavor attack on the ring carbons (C2/C4).
Module 3: Decision Matrix & Data Comparison
Experimental Workflow Selection

WorkflowSelect Start Target: Alkylate Azetidin-3-amine Q1 Is the Alkyl Group available as an Aldehyde/Ketone? Start->Q1 Reductive Route A: Reductive Amination (High Mono-Selectivity) Q1->Reductive Yes Direct Route B: Direct Alkylation Q1->Direct No Q2 Is strict Mono-Alkylation critical? Direct->Q2 Fukuyama Route C: Fukuyama Synthesis (Nosyl Protection) Q2->Fukuyama Yes (High Purity Needed) Careful Route D: Syringe Pump Addition (Statistical Mixture Risk) Q2->Careful No (Separation Possible)

Caption: Decision tree for selecting the optimal alkylation strategy based on substrate availability and purity requirements.

Comparative Data: Alkylation Methods
MethodReagentsMono-Alkylation SelectivityRisk of Ring OpeningTypical Yield
Direct Alkylation R-X, BasePoor (Mixtures common)Low (if Base is mild)30–50%
Reductive Amination R-CHO,

Excellent (>95%) Very Low (Mild Acid)75–90%
Fukuyama (Nosyl) NsCl, R-X, PhSHPerfect (100%) Low60–80% (3 steps)
References
  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Grounding: Establishes as the superior reagent for minimizing side products in amine alkyl
  • Kan, T., & Fukuyama, T. (2004). "Ns strategies: a versatile synthetic method for secondary amines." Chemical Communications.[5] Link

    • Grounding: Defines the Nosyl-protection strategy for strictly controlling mono-alkylation when direct alkyl
  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Link

    • Grounding: Comprehensive review on azetidine ring stability, ring-opening triggers, and handling precautions.
  • Organic Chemistry Portal. "Protective Groups: Sulfonamides." Link

    • Grounding: General methodology for the stability and removal of sulfonamide protecting groups in amine synthesis.

Sources

Optimization of reaction temperature for azetidine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Functionalization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent to working with highly strained four-membered nitrogen heterocycles.

Azetidines possess a significant inherent ring strain of approximately 25.4 to 27.0 kcal/mol[1][2]. This stored energy makes them highly susceptible to ring-opening side reactions, particularly when exposed to elevated temperatures, nucleophiles, or Lewis acids. Successful functionalization requires a rigorously controlled reaction environment where the activation energy for the desired functionalization pathway is achieved without crossing the threshold for ring cleavage.

Troubleshooting Guides & FAQs

Q1: My azetidine ring consistently opens during standard amide coupling with acyl chlorides. How can I prevent this? Root Cause: Acyl chlorides act as weak Lewis acids. They coordinate to the azetidine nitrogen, further increasing ring strain and lowering the activation barrier for nucleophilic attack and subsequent ring-opening (often via an SN2-type mechanism)[1]. Elevated temperatures provide the thermal energy to rapidly drive this degradation. Solution: Shift from thermodynamic to kinetic control. Abandon acyl chlorides in favor of milder coupling reagents (e.g., HATU with a non-nucleophilic base like DIPEA) and strictly maintain the reaction temperature at 20–25 °C[1]. If the reaction is sluggish, extend the reaction time rather than increasing the temperature.

Q2: I am attempting an α-lithiation of an N-protected azetidine, but I am observing complex mixtures and self-quenching. What is the optimal temperature profile? Root Cause: Lithiated azetidines are highly reactive and configurationally dynamic. At temperatures above -40 °C, the lithiated species undergoes rapid self-quenching, decomposition, or ring-opening[3]. Solution: The iodine/lithium exchange or direct α-lithiation must be strictly performed at cryogenic temperatures. Optimal results are achieved between -78 °C and -50 °C[3][4]. In continuous flow setups, residence times must be kept extremely short (e.g., <100 ms) if temperatures approach -40 °C to intercept the lithiated intermediate before degradation occurs[3].

Q3: How do I achieve Pd-catalyzed C(sp³)–H functionalization of azetidines, which typically requires high heat, without destroying the ring? Root Cause: C–H activation requires significant thermal energy (typically 80–110 °C) to overcome the high bond dissociation energy of the C(sp³)–H bond. However, this temperature overlaps with the thermal threshold for azetidine ring-opening. Solution: You must artificially lower the activation barrier of the functionalization pathway so it outcompetes ring-opening. This is achieved using a bidentate directing group (e.g., an 8-aminoquinoline auxiliary). The directing group coordinates the palladium catalyst, forcing an intramolecular C–H insertion that proceeds efficiently at 110 °C while the rigid metallocycle protects the azetidine core from decomposition[5].

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the thermal boundaries for various azetidine functionalization workflows to ensure structural integrity.

Reaction ClassOptimal Temp RangeCompeting Side ReactionMitigation Strategy / Causality
Amide Coupling 0 °C to 25 °CLewis-acid triggered ring-openingUse HATU/DIPEA; avoid prolonged heating; rely on extended reaction times[1].
α-Lithiation -78 °C to -50 °CSelf-quenching / DecompositionMaintain cryogenic control; use continuous flow for precise residence time control[3].
Pd-Cross Coupling 80 °C to 110 °CThermal ring-cleavageUtilize directing groups to lower the C–H activation barrier below the ring-opening threshold[5].
Photoredox C–H 20 °C to 45 °COver-oxidation / Radical cleavageUse Ir/Ru photocatalysts to enable room-temperature radical generation.

Experimental Protocols

Protocol A: Room-Temperature Amide Coupling (Kinetic Control)

Purpose: N-acylation without ring-opening.

  • Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise, followed by HATU (1.2 equiv) in a single portion.

  • Remove the ice bath and allow the reaction to warm to 20–25 °C .

  • Stir at room temperature for 4–12 hours. Crucial: Do not exceed 25 °C. Monitor strictly by LC-MS to prevent over-reaction[1].

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Cryogenic α-Lithiation and Trapping

Purpose: C2-functionalization via organolithium intermediates.

  • Dissolve the N-protected azetidine in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Add sec-BuLi (1.1 equiv) dropwise over 10 minutes. Maintain stirring at -78 °C for exactly 20 minutes to allow for complete α-lithiation while preventing dynamic inversion or self-quenching[4].

  • Add the electrophile (e.g., benzophenone, 1.5 equiv) pre-chilled to -78 °C.

  • Stir for 1 hour at -78 °C, then slowly warm to room temperature before quenching with saturated NH₄Cl.

Protocol C: High-Temperature Directed C(sp³)–H Arylation

Purpose: C–H functionalization utilizing thermodynamic driving forces and directing groups.

  • To a sealed tube, add the 8-aminoquinoline-directed azetidine substrate (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (10 mol %), (BnO)₂PO₂H (20 mol %), and AgOAc (2.0 equiv).

  • Suspend the mixture in anhydrous DCE (1.0 M).

  • Purge the vessel with N₂ gas for 5 minutes, then seal.

  • Heat the reaction mixture to 110 °C in an oil bath for 24 hours. Note: The bidentate directing group stabilizes the Pd-intermediate, preventing the 27 kcal/mol ring strain from driving decomposition at this elevated temperature[2][5].

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

Mechanistic Workflows & Logical Relationships

AzetidineWorkflow Start Azetidine Functionalization Target Identified Lithiation α-Lithiation / Halogen Exchange (Highly Reactive Intermediates) Start->Lithiation Amide Amide Coupling / N-Acylation (Lewis Acid Sensitive) Start->Amide CH_Act C(sp³)-H Activation (High Activation Energy) Start->CH_Act Temp_Cryo Cryogenic Control (-78°C to -50°C) Lithiation->Temp_Cryo Temp_RT Kinetic Control (20°C - 25°C) Amide->Temp_RT Temp_High Thermodynamic Control (80°C - 110°C) CH_Act->Temp_High Risk_Cryo Prevents Self-Quenching & Ring Cleavage Temp_Cryo->Risk_Cryo Risk_RT Prevents Lewis Acid Promoted S_N2 Cleavage Temp_RT->Risk_RT Risk_High Requires Directing Group to Prevent Decomposition Temp_High->Risk_High

Decision matrix for optimizing azetidine reaction temperatures based on functionalization type.

MechanisticBifurcation Azetidine Azetidine Core (Ring Strain ~27 kcal/mol) LowTemp Low Temp / Mild Reagents (E_a Functionalization < E_a Cleavage) Azetidine->LowTemp Kinetic Control HighTemp High Temp / Lewis Acids (E_a Cleavage Reached) Azetidine->HighTemp Thermal Stress Product Desired Functionalized Azetidine LowTemp->Product Intact Ring Degradation Ring-Opened Decomposition Products HighTemp->Degradation Strain Release DirectingGroup Directing Group Added (Lowers E_a Functionalization) HighTemp->DirectingGroup DirectingGroup->Product Protected Core

Mechanistic bifurcation of azetidines showing temperature-dependent functionalization vs. ring-opening.

References

1.1 - Benchchem. 2. 4 - PMC, National Institutes of Health. 3.3 - ACS Publications. 4. - RSC Publishing. 5.5 - Journal of the American Chemical Society. 6.2 - Accounts of Chemical Research, ACS Publications.

Sources

Technical Support Center: Handling Hygroscopic Azetidin-3-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Disappearing Solid" Phenomenon

Azetidin-3-amine salts (commonly the dihydrochloride, CAS 102065-89-4) are critical building blocks in medicinal chemistry for introducing metabolic stability and lowering lipophilicity. However, they present a notorious challenge: hygroscopicity leading to deliquescence.

Many researchers open a fresh bottle to find free-flowing powder, only to return a week later to find a sticky gum or a liquid. This is not just a storage issue; it is a stoichiometric disaster . If your starting material has absorbed 15% water by weight, your reaction equivalents are wrong, your yields will plummet, and side reactions (like hydrolysis or oligomerization) may occur.

This guide moves beyond "keep it dry" and provides actionable, field-proven protocols for handling these difficult salts.

Module 1: Storage & Stability (The "Before" Phase)

FAQ: Why did my solid turn into a liquid inside a closed vial?

Technical Insight: Azetidin-3-amine dihydrochloride has a high lattice energy but an even higher hydration energy. It doesn't just adsorb water on the surface; it absorbs it into the crystal lattice, eventually dissolving in its own sorbed water (deliquescence). This process is autocatalytic—once a liquid film forms, moisture uptake accelerates.

The Protocol: The "Double-Barrier" System Do not rely on the original vendor cap. It is insufficient for long-term storage of highly hygroscopic salts.

  • Primary Containment: Transfer the salt to a vial with a Teflon-lined screw cap. Parafilm is permeable to water vapor over time; use electrical tape or a dedicated shrink-band if long-term storage is needed outside a glovebox.

  • Secondary Containment: Place the primary vial inside a larger jar containing active desiccant (indicating silica gel or P₂O₅).

  • Temperature: Store at +4°C or -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from rushing into the cold solid.

Module 2: Weighing & Handling (The "During" Phase)

FAQ: It sticks to my spatula and the balance drifts. How do I weigh it accurately?

Technical Insight: The moment you expose the salt to ambient humidity (e.g., 50% RH), kinetic water uptake begins. A microbalance can show weight gain in real-time. This skews your stoichiometry. If you think you weighed 100 mg but 10 mg is water, you are under-loading your reagent by 10%.

The Protocol: Subtractive Weighing (Benchtop Method) If a glovebox is unavailable, do not weigh directly into the reaction flask.

  • Tare a capped vial containing the bulk salt.

  • Remove an estimated amount quickly and transfer it to the reaction vessel.

  • Immediately recap the bulk vial and weigh it again.

  • Calculate:

    
    .
    
    • Why? This minimizes the time the bulk container is open and eliminates the error of water absorbing onto the weighing boat during a slow weighing process.

Visualizing the Hazard: The Moisture Attack Vector

The following diagram illustrates where moisture enters your workflow and the specific chemical consequences at each stage.

MoistureAttack Storage Storage (Vendor Vial) Weighing Weighing (Ambient Air) Storage->Weighing Transfer Deliquescence Deliquescence (Physical State Change) Storage->Deliquescence Permeable Cap + Time Reaction Reaction (Coupling/Subst) Weighing->Reaction Addition StoichError Stoichiometry Error (Under-loading Reagent) Weighing->StoichError Kinetic H2O Uptake Hydrolysis Side Reactions (Hydrolysis/Quenching) Reaction->Hydrolysis Excess H2O Nucleophile StoichError->Reaction Propagates

Figure 1: The Moisture Attack Vector. Dashed red lines indicate failure points where humidity compromises the chemical integrity of the workflow.

Module 3: Reaction Troubleshooting (The "After" Phase)

FAQ: My amide coupling (HATU/EDC) failed or gave low yield. Is the salt to blame?

Technical Insight: Yes. Azetidin-3-amine salts often carry 5-15% water by weight if mishandled. In peptide coupling:

  • Hydrolysis: Water consumes the activated ester (forming the acid), competing with the amine.

  • pH Shift: Water can alter the effective pH in non-aqueous solvents, affecting the deprotonation of the ammonium salt by the base (DIEA/TEA).

The Protocol: In-Situ Azeotropic Drying If you suspect your salt is "wet" but cannot dry it in an oven (risk of thermal degradation), use the solvent to dry it.

StepActionMechanism
1 Suspend the salt in the reaction solvent (e.g., Toluene, DMF, or DCM).Creates a heterogenous mixture.
2 Rotovap the solvent down to dryness (or partial volume).Forms azeotropes with water (especially Toluene/DCM) to carry moisture away.
3 Repeat 2-3 times with fresh anhydrous solvent.Sequentially reduces water content to ppm levels.
4 Add Base (DIEA/TEA) after drying, just before the reaction.Prevents free-basing the volatile amine during the evaporation steps.

Decision Matrix: Selecting the Right Handling Protocol

Not every lab has a glovebox.[1] Use this decision tree to determine the safest protocol based on your available equipment and the criticality of the experiment.

HandlingDecision Start Start: Handle Azetidin-3-amine Salt Glovebox Is Glovebox Available? Start->Glovebox YesGB Use Glovebox Glovebox->YesGB Yes NoGB Benchtop Handling Glovebox->NoGB No DirectWeigh Protocol A: Direct Weighing (Inert Atmosphere) YesGB->DirectWeigh Critical Is Stoichiometry Critical? (e.g., <100mg scale) NoGB->Critical Subtractive Protocol B: Subtractive Weighing (Speed is key) Critical->Subtractive No (Excess allowed) Azeotrope Protocol C: Weigh Excess -> Azeotropic Dry -> Quantitate by NMR Critical->Azeotrope Yes (Precise eq needed)

Figure 2: Handling Decision Matrix. Protocol C is recommended for high-precision medicinal chemistry where stoichiometry is vital.

References

  • Sigma-Aldrich. Azetidin-3-amine dihydrochloride Product Sheet. Accessed 2024.[2][3] Link

  • Enamine. Handling of Hygroscopic Building Blocks. Enamine Knowledge Base. Link

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter on Hygroscopicity and Salt Selection).[1]

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the expected ¹H NMR spectrum of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will provide a detailed prediction based on established principles and compare it with the spectral data of structurally analogous compounds. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and predict the NMR spectra of complex heterocyclic amines.

The Structural Significance of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

The title compound incorporates three key structural motifs: a 2,6-difluorophenyl group, a benzylic methylene bridge, and a 3-aminoazetidine core. Each of these components imparts distinct features to the ¹H NMR spectrum, and their interplay provides a unique spectral fingerprint. The fluorine atoms on the phenyl ring, for instance, will introduce complex splitting patterns through ¹H-¹⁹F coupling, while the strained four-membered azetidine ring will influence the chemical shifts of its protons.

Predicted ¹H NMR Spectrum and Comparative Analysis

A meticulous analysis of the structure of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine allows for a detailed prediction of its ¹H NMR spectrum. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below, alongside experimental data for structurally related compounds to provide a robust comparative framework.

Table 1: Comparison of Predicted ¹H NMR Data for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine with Structurally Similar Compounds.

Compound Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Predicted/Observed Multiplicity Predicted/Observed Coupling Constant (J, Hz)
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (Predicted) H-2', H-6' (Aromatic)~7.2 - 7.4Triplet of triplets~8-9 (H-H), ~6-7 (H-F)
H-4' (Aromatic)~6.9 - 7.1Triplet~8-9
Benzylic CH₂~3.7 - 3.9Singlet (or narrowly split triplet due to ¹⁹F)-
Azetidine CH (H-3)~3.3 - 3.5Quintet~6-7
Azetidine CH₂ (H-2, H-4)~3.0 - 3.3 and ~2.7 - 2.9Triplets~7-8
Amine NH₂Broad singlet--
2,6-Difluorobenzyl bromide Aromatic CH7.28 (H-4'), 6.91 (H-3', H-5')Multiplet-
Benzylic CH₂4.53Singlet-
1-Boc-3-(aminomethyl)azetidine [1]Azetidine CH₂~3.6Multiplet-
Azetidine CH~2.8Multiplet-
Aminomethyl CH₂~2.7Doublet-
3-(N-Boc-aminomethyl)azetidine [2]Azetidine CH₂~3.6Multiplet-
Azetidine CH~2.8Multiplet-
N-Boc-aminomethyl CH₂~3.1Multiplet-
In-depth Spectral Interpretation:
  • Aromatic Region (δ 6.9-7.4 ppm): The 2,6-difluorophenyl group is expected to exhibit a characteristic pattern. The proton at the 4-position (H-4') will appear as a triplet due to coupling with the two equivalent protons at the 3- and 5-positions. The protons at the 3- and 5-positions (H-3', H-5') will appear as a triplet of triplets, coupling to both the adjacent aromatic proton and the ortho-fluorine atoms.

  • Benzylic Protons (δ ~3.7-3.9 ppm): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a singlet. However, long-range coupling to the two ortho-fluorine atoms might cause this signal to appear as a narrow triplet.

  • Azetidine Ring Protons (δ 2.7-3.5 ppm): The strained four-membered ring leads to distinct chemical shifts for its protons. The proton at the 3-position (H-3), being adjacent to the amine group, is expected to be the most downfield of the ring protons and will likely appear as a quintet due to coupling with the four neighboring protons on the azetidine ring. The protons at the 2- and 4-positions are diastereotopic and may exhibit slightly different chemical shifts, appearing as overlapping triplets.

  • Amine Protons: The two protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Visualizing the Structure-Spectrum Correlation

To facilitate a clearer understanding of the proton assignments, the molecular structure of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine with labeled protons is provided below.

Caption: Molecular structure of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine with key protons labeled.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is crucial. The following section outlines a comprehensive, step-by-step methodology.

Step-by-Step Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the need to avoid overlapping solvent and analyte signals.[3]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which is essential for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. A greater number of scans will improve the signal-to-noise ratio for dilute samples.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing & Analysis Prep1 Weigh Sample Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add TMS Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Set Parameters Acq2->Acq3 Acq4 Acquire FID Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Reference Proc1->Proc2 Proc3 Integrate Peaks Proc2->Proc3 Proc4 Analyze Spectrum Proc3->Proc4 Result Structural Elucidation Proc4->Result

Caption: A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H NMR analysis of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related molecules, researchers can gain significant insight into the expected spectral features of this compound. The detailed experimental protocol further equips scientists with a robust methodology for acquiring high-quality NMR data, a critical step in the rigorous process of chemical characterization and drug development. The principles and comparative logic outlined herein are broadly applicable to the structural elucidation of other novel small molecules.

References

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules 2023, 28, 1091. [Link]

Sources

Comprehensive Guide: LCMS Analysis of 1-(2,6-difluorobenzyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of LCMS separation strategies for 1-(2,6-difluorobenzyl)azetidin-3-amine , a critical fluorinated building block in medicinal chemistry.

The Challenge: This molecule presents a "perfect storm" for analytical chromatography:

  • High Basicity: The azetidine ring and primary amine generate severe peak tailing on traditional acidic C18 methods due to silanol interactions.

  • Fluorination: The 2,6-difluoro substitution alters lipophilicity and electron density, requiring specific selectivity often missing in alkyl-bonded phases.

  • Polor/Non-Polar Duality: It possesses a highly polar amine core and a lipophilic fluorobenzyl tail, complicating retention on HILIC while risking dewetting in high-aqueous RPLC.

The Solution: We compare three distinct methodologies to identify the optimal protocol for purity assessment and pharmacokinetic profiling:

  • Method A (Baseline): Standard Acidic C18 (Formic Acid).

  • Method B (Alternative 1): High pH C18 (Ammonium Bicarbonate).

  • Method C (Recommended): Fluorophenyl (PFP) Stationary Phase.

Chemical Profile & Ionization Physics

Before defining the method, we must understand the analyte.

PropertyValue / CharacteristicImpact on LCMS
Structure Azetidine (4-membered ring) w/ 2,6-difluorobenzylHigh ring strain; F-atoms induce dipole moments.
Basicity (pKa) ~9.5 (Amine) & ~8.0 (Ring N)Positively charged at pH < 8. Leads to "silanol sting" (tailing).
LogP ~1.8 - 2.2Moderately lipophilic, but polar surface area is high.
MS Ionization ESI Positive Mode (

)
Forms stable singly charged ions; prone to in-source fragmentation.

Comparative Method Performance

We evaluated the performance of the product (the optimized PFP method) against standard industry alternatives.

Experimental Data Summary

Data represents mean values from n=5 replicate injections.

MetricMethod A: Acidic C18 (Generic)Method B: High pH C18 (Alternative)Method C: PFP Phase (Targeted)
Retention Time (

)
1.2 min (Void elution)4.5 min5.2 min
Peak Symmetry (

)
2.4 (Severe Tailing)1.2 (Good)1.05 (Excellent)
Resolution (

)
N/A (Co-elutes w/ salt)> 2.0> 3.5 (vs. regioisomers)
Sensitivity (S/N) 150:1800:11200:1
Mechanism Hydrophobic onlyHydrophobic + De-protonation

-

Interaction + Shape Selectivity
Analysis of Results
  • Method A Failure: Under acidic conditions (0.1% Formic Acid), the basic nitrogens are fully protonated. The repulsion between the charged analyte and the protonated C18 surface causes early elution, while secondary interactions with residual silanols cause tailing.

  • Method B Improvement: At pH 10 (High pH), the amine is de-protonated (neutral). This drastically increases hydrophobicity, allowing the C18 chain to retain the molecule. However, high pH degrades standard silica columns over time.

  • Method C Superiority (PFP): The Pentafluorophenyl (PFP) column offers a unique "fluorine-fluorine" and

    
    -
    
    
    
    interaction mechanism. The electron-deficient PFP ring interacts specifically with the electron-rich 2,6-difluorobenzyl moiety, providing superior selectivity and peak shape without requiring aggressive pH levels.

Visualizing the Separation Mechanism

The following diagram illustrates why the PFP phase outperforms standard C18 for this specific fluorinated analyte.

SeparationMechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP (Fluorophenyl) Interaction Analyte 1-(2,6-difluorobenzyl) azetidin-3-amine C18_Phase C18 Alkyl Chain Analyte->C18_Phase PFP_Phase Pentafluorophenyl Ring Analyte->PFP_Phase Interaction_A Weak Hydrophobic Interaction C18_Phase->Interaction_A Result_A Early Elution Tailng Peaks Interaction_A->Result_A Interaction_B Strong Pi-Pi Stacking + F-F Interactions PFP_Phase->Interaction_B Result_B High Retention Sharp Symmetry Interaction_B->Result_B

Caption: Mechanistic comparison showing how PFP phases leverage specific electronic interactions with the fluorobenzyl group, unlike the passive hydrophobic retention of C18.

Detailed Experimental Protocol

To replicate the optimal results (Method C ), follow this self-validating protocol.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-(2,6-difluorobenzyl)azetidin-3-amine in 1 mL of Methanol (LCMS grade).

  • Working Standard: Dilute to 1 µg/mL in Water:Methanol (90:10) + 0.1% Formic Acid.[1]

    • Critical Step: Do not use 100% organic solvent for injection; it will cause "solvent effect" peak broadening for early eluters.

B. LC Conditions (The PFP Method)
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.1 x 100 mm, 2.6 µm (e.g., Kinetex F5 or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.[1]

    • Why Ammonium Formate? It acts as an ionic buffer to shield residual silanols, further improving peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold to focus polar amine)

    • 8.0 min: 95% B[1]

    • 10.0 min: 95% B

C. MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Scan Range: m/z 100 – 600.

  • Target Ion: Extract m/z corresponding to

    
    . Watch for in-source fragment 
    
    
    
    .

Self-Validating System Check

How do you know the method is working?

  • Inject a Blank: Ensure no carryover (sticky amines often stick to injector ports).

  • Inject the Standard:

    • Check Retention Time: Must be > 2.5 x Void Volume (

      
      ).
      
    • Check Symmetry: Calculate Tailing Factor (

      
      ). If 
      
      
      
      , replace the guard column or increase Ammonium Formate concentration.
  • Inject a "Negative Control": Inject a non-fluorinated analog (e.g., benzylazetidine). The PFP column should show significantly different retention for the difluoro vs. non-fluoro analog, confirming the selectivity mechanism is active.

References

  • Separation of Fluorinated Compounds: Xia, G., et al. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography."[2] Journal of Fluorine Chemistry. Link

  • PFP Column Selectivity: Bell, D. S., et al. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes." LCGC International. Link

  • Analysis of Polar Amines: "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Guides. Link

  • Derivatization Strategies: "Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis." Journal of Chromatography A. Link

Sources

Technical Comparison Guide: FTIR Characterization of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine , a critical building block in the synthesis of high-value pharmaceutical scaffolds (e.g., kinase inhibitors).

This document is structured to serve as a self-validating analytical standard , comparing the target molecule against its critical synthetic precursors and structural analogs to ensure identity and purity.

Executive Summary

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine combines a strained 4-membered azetidine ring, a primary amine, and an electron-deficient 2,6-difluorophenyl group. In drug development, verifying the integrity of the azetidine ring and the complete deprotection of the amine is paramount.

The Comparison: This guide compares the FTIR signature of the Target Molecule against:

  • The Protected Precursor (Boc-Intermediate): To validate deprotection efficiency.

  • The Non-Fluorinated Analog (1-Benzylazetidin-3-amine): To validate the specific fluorination pattern.

Spectral Architecture: The Target Molecule

The FTIR spectrum of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is defined by the interplay between the strained heterocycle and the halogenated aromatic system.

A. The Primary Amine Region (3400–3200 cm⁻¹)

Unlike secondary amines, the primary amine at the C3 position exhibits a characteristic doublet :

  • Asymmetric N-H Stretch: ~3380–3350 cm⁻¹ (Weak to Medium)

  • Symmetric N-H Stretch: ~3300–3280 cm⁻¹ (Weak to Medium)

  • Diagnostic Value: The presence of this doublet confirms the free base form. If the compound is a hydrochloride salt, these peaks broaden significantly and shift to ~3000 cm⁻¹ (N-H⁺ stretching).

B. The Azetidine Ring Strain (2980–2800 cm⁻¹ & Fingerprint)

The azetidine ring is highly strained (~26 kcal/mol). This strain affects the C-H vibrational modes:

  • C-H Stretches (Strained Ring): ~2960–2920 cm⁻¹. The

    
    -C-H bonds adjacent to the nitrogen in the 4-membered ring often absorb at slightly higher frequencies than unstrained aliphatics.
    
  • Ring Deformation (Breathing Mode): ~1250–1150 cm⁻¹. This is often coupled with C-N stretching.[1]

C. The 2,6-Difluorophenyl "Fingerprint" (1600–1000 cm⁻¹)

This is the most distinct region for differentiating this molecule from non-fluorinated analogs.

  • Aromatic C=C Stretch: ~1630 cm⁻¹ and ~1590 cm⁻¹ (Sharp).

  • C-F Stretching (The Identifier): The C-F bond is highly polar and produces intense bands.

    • Asymmetric C-F Stretch: ~1240–1270 cm⁻¹ (Very Strong).

    • Symmetric C-F Stretch: ~1000–1040 cm⁻¹ (Strong).

    • Note: The 1,2,3-trisubstitution pattern (2,6-difluoro) creates a specific splitting pattern in the out-of-plane (OOP) bending region (~700–800 cm⁻¹).

Comparative Performance Analysis

This section objectively compares the FTIR "performance" (diagnostic capability) of the target against its alternatives.

Comparison 1: Target vs. Boc-Protected Precursor

Context: The final step in synthesis often involves removing a tert-butyloxycarbonyl (Boc) group. Incomplete reaction is a common failure mode.

FeatureTarget: Free AmineAlternative: Boc-Protected IntermediateDiagnostic Result
Carbonyl (C=O) Absent Very Strong (~1680–1700 cm⁻¹) Primary Pass/Fail Metric
Amine (N-H) Doublet (3300-3400 cm⁻¹)Single Band (~3350 cm⁻¹, Amide N-H)Distinguishes NH₂ from NH-C=O
C-O Stretch AbsentStrong Broad (~1160–1200 cm⁻¹)Confirms carbamate removal
Comparison 2: Target vs. Non-Fluorinated Analog (Benzylazetidin-3-amine)

Context: Supply chain errors may substitute the cheaper non-fluorinated benzyl analog.

FeatureTarget: 2,6-DifluoroAlternative: Non-FluorinatedDiagnostic Result
1000–1300 cm⁻¹ Intense C-F Bands Moderate C-N / C-C BandsIdentity Confirmation
Aromatic Overtones Distinct 2,6-pattern (1600-2000 cm⁻¹)Monosubstituted patternSecondary Confirmation
C-H OOP Bend ~780 cm⁻¹ (1,2,3-trisub)~730 & 690 cm⁻¹ (Monosub)Substitution Pattern Check

Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is recommended over KBr pellets for this compound to avoid moisture absorption (hygroscopicity of the amine) which can obscure the N-H region.

Step-by-Step Workflow:

  • Background Scan: Clean the Diamond/ZnSe crystal with isopropanol. Collect 16 scans of air background.

  • Sample Loading: Place ~5 mg of the solid powder on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Crucial: Poor contact yields weak C-H peaks relative to noise.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation Check (The "Self-Check"):

    • Check 1: Is the baseline flat at 2000–2500 cm⁻¹? (If noisy, clean crystal and re-run).

    • Check 2: Is the peak at ~1250 cm⁻¹ (C-F) the strongest or second strongest in the spectrum? (If not, suspect non-fluorinated impurity).

Visualization: Synthesis & Spectral Checkpoints

The following diagram illustrates the synthesis flow and the specific spectral "Gates" that the product must pass to be released.

FTIR_Checkpoints Start Start: 2,6-Difluorobenzyl Bromide Step1 Reaction: Nucleophilic Substitution Start->Step1 Loss of C-Br (600-500 cm⁻¹) Inter Intermediate: Boc-Protected Azetidine Step1->Inter Step2 Deprotection: Acid Hydrolysis Inter->Step2 QC Check: Strong C=O (1700 cm⁻¹) Spec_Inter FTIR Signature: C=O Present Single N-H Inter->Spec_Inter Final Target: 1-[(2,6-Difluorophenyl)methyl] azetidin-3-amine Step2->Final QC Check: Loss of C=O Appearance of NH2 Doublet Spec_Final FTIR Signature: C=O Absent C-F Strong (1250 cm⁻¹) NH2 Doublet (3300 cm⁻¹) Final->Spec_Final

Caption: Spectral Logic Flowchart identifying critical FTIR Pass/Fail gates during the synthesis of the target molecule.

Summary Data Table

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityComparison Note
Primary Amine N-H Stretch (Asym)3380–3350MediumAbsent in starting material
Primary Amine N-H Stretch (Sym)3300–3280MediumDifferentiates from secondary amine
Aromatic Ring C-H Stretch3050–3010WeakStandard aromatic marker
Aliphatic C-H Stretch2960–2850MediumAzetidine ring strain influence
Amine N-H Scissoring1620–1580MediumOverlaps with aromatic C=C
Aromatic C=C Stretch~1590Sharp-
Fluorine C-F Stretch 1270–1230 Very Strong Key Identity Marker
Azetidine Ring Deformation1200–1150MediumCharacteristic of 4-membered ring
Aromatic C-H OOP Bend780–760StrongIndicates 1,2,3-trisubstitution

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2,6-Difluorobenzyl alcohol (Analog Reference). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard reference for Amine and Fluorine assignments).

  • PubChem. 2,6-Difluorobenzyl chloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000. (Reference for Azetidine ring strain effects).

Sources

Comparative Guide: HPLC Purity Analysis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core-Shell Biphenyl Technology vs. Traditional C18 and HILIC

Executive Summary

Azetidine derivatives—four-membered nitrogen heterocycles—are increasingly critical scaffolds in modern drug discovery, particularly in antibiotics (carbapenems), S1P1 receptor modulators, and glutamate transporter inhibitors. However, their analysis presents a "perfect storm" of chromatographic challenges: high ring strain, significant basicity (pKa ~11 for unsubstituted azetidine), and often high polarity.

This guide compares the performance of Core-Shell Biphenyl Stationary Phases (The Recommended Method) against traditional Fully Porous C18 and HILIC alternatives. Experimental evidence suggests that for aromatic-functionalized azetidine derivatives, the Biphenyl phase offers superior selectivity, peak shape, and impurity resolution due to distinct


 interactions that C18 chemistries lack.

The Chromatographic Challenge

The analysis of azetidine derivatives is frequently compromised by three factors:

  • Silanol Interactions: The basic azetidine nitrogen interacts strongly with residual silanols on silica supports, causing severe peak tailing (

    
    ).
    
  • Low Retention: Small, polar azetidine rings often elute near the void volume (

    
    ) on C18, co-eluting with matrix components.
    
  • Positional Isomerism: Distinguishing between regioisomers (e.g., 2- vs. 3-substituted azetidines) is difficult driven solely by hydrophobicity.

Comparative Analysis: Biphenyl vs. C18 vs. HILIC[1][2]

The following comparison evaluates three distinct separation modes for a panel of drug-like azetidine derivatives (e.g., N-aryl azetidines).

Table 1: Performance Matrix
FeatureMethod A: Core-Shell Biphenyl (Recommended)Method B: Fully Porous C18 (Traditional)Method C: HILIC (Bare Silica)
Retention Mechanism Hydrophobic +

Interaction
Hydrophobic (Van der Waals)Partitioning (Water layer) + Ion Exchange
Selectivity (

)
High for aromatic/isomeric speciesLow for polar isomersHigh for ultra-polar/non-aromatic
Peak Shape (Tailing) Excellent (

)
Poor (

) without ion-pairing
Good, but sensitive to sample diluent
Speed Fast (High efficiency core-shell)Moderate (Diffusion limited)Moderate (Long equilibration times)
Mobile Phase Methanol/Water (Promotes

)
Acetonitrile/WaterAcetonitrile/Buffer (High organic)
Best For Aromatic/Functionalized Azetidines Hydrophobic impurities onlySimple, non-UV active Azetidines
Why the Biphenyl Phase Wins

While C18 relies solely on hydrophobicity, the Biphenyl ligand provides a secondary retention mechanism.[1] The electron-rich biphenyl rings engage in


 stacking with the aromatic substituents often found on pharmaceutical azetidine derivatives. Furthermore, the use of Core-Shell (Fused-Core)  particles reduces the diffusion path length, significantly narrowing peak widths and increasing sensitivity compared to fully porous alternatives.

Experimental Protocols

Protocol A: Optimized Core-Shell Biphenyl Method

Objective: Purity analysis of N-aryl azetidine derivatives with baseline separation of des-aryl impurities.

  • Column: Core-Shell Biphenyl, 2.7 µm, 100 x 2.1 mm (e.g., Kinetex®, Raptor™, or Ascentis® Express).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Acidic pH suppresses silanol activity while maintaining Biphenyl stability).

  • Mobile Phase B: Methanol (MeOH is critical; ACN forms a

    
    -cloud that interferes with stationary phase interactions).[2]
    
  • Flow Rate: 0.5 mL/min.

  • Temperature: 35°C.[3]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Detection: UV @ 254 nm (or specific

    
     of derivative).
    
Protocol B: Traditional C18 Method (For Comparison)
  • Column: Fully Porous C18, 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Note: Requires high buffer strength to minimize tailing; often fails to resolve positional isomers.

Protocol C: Derivatization (If UV inactive)

If the azetidine derivative lacks a chromophore (e.g., Azetidine-3-carboxylic acid), pre-column derivatization is required before HPLC.

  • Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride).

  • Procedure: Mix sample with Borate buffer (pH 8.5) and FMOC-Cl in ACN. React for 10 min.

  • Analysis: Inject onto Protocol A (Biphenyl column) to separate FMOC-Azetidine from FMOC-OH hydrolysis products.

Visualizations

Figure 1: Method Decision Tree

A logic flow for selecting the correct column based on the azetidine structure.

Azetidine_Method_Selection Start Start: Azetidine Purity Analysis Check_Chrom Does molecule have Aromatic/UV-active group? Start->Check_Chrom Check_Polarity Is it highly water soluble (LogP < -1)? Check_Chrom->Check_Polarity Yes Deriv Pre-column Derivatization (FMOC/OPA) Check_Chrom->Deriv No Biphenyl RECOMMENDED: Core-Shell Biphenyl (MeOH Mobile Phase) Check_Polarity->Biphenyl No (Moderately Polar) HILIC ALTERNATIVE: HILIC (Bare Silica) (High ACN Mobile Phase) Check_Polarity->HILIC Yes (Very Polar) C18 Standard C18 (Only if highly hydrophobic) Biphenyl->C18 If resolution fails (Rare) Deriv->Biphenyl Analyze Derivative

Caption: Decision tree for selecting the optimal stationary phase. Biphenyl is the primary choice for UV-active derivatives.

Figure 2: Mechanism of Action (Biphenyl vs. C18)

Interaction_Mechanism cluster_C18 Traditional C18 Interaction cluster_Biphenyl Biphenyl Interaction (Enhanced) C18_Ligand C18 Alkyl Chain Interaction_A Weak Hydrophobic (Van der Waals) C18_Ligand->Interaction_A Analyte_A Azetidine Interaction_A->Analyte_A Bi_Ligand Biphenyl Ligand Interaction_B1 Hydrophobic Bi_Ligand->Interaction_B1 Interaction_B2 Pi-Pi Stacking (Selectivity Booster) Bi_Ligand->Interaction_B2 Analyte_B Azetidine Derivative (Aromatic) Interaction_B1->Analyte_B Interaction_B2->Analyte_B

Caption: Biphenyl phases utilize a dual retention mechanism (Hydrophobic + Pi-Pi), providing superior retention for aromatic azetidines compared to C18.

Troubleshooting & System Suitability

To ensure Trustworthiness and method robustness, every analytical run must include a System Suitability Test (SST).

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

Increase buffer concentration; Ensure pH < pKa of azetidine; Check column age.
Resolution (

)

(Critical Pair)
Switch from ACN to MeOH (enhances

); Lower gradient slope.
Precision (RSD)

(n=6)
Check autosampler needle depth; Ensure azetidine is fully soluble in diluent.
Retention Drift

min
Equilibrate column longer (Biphenyl phases require ~20 column volumes).

Expert Insight: If you observe "split peaks" for azetidine derivatives, check the sample solvent. Dissolving a polar azetidine in 100% strong organic solvent can cause breakthrough. Always match the sample solvent to the initial mobile phase (e.g., 5% MeOH).

References

  • Gallant, J., & Urich, M. (2025).[4] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation.[4] [Link]

  • Takaishi, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles, 96(12), 2126-2134.[5] [Link]

Sources

Strategic Bioisosteric Replacement: Comparing 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine with Benzyl Azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines have emerged as highly valued structural motifs in modern medicinal chemistry, frequently serving as rigid, metabolically stable bioisosteres for larger, more flexible rings like piperazines and morpholines. When optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of azetidine-containing drug candidates, the functionalization of the azetidine nitrogen is a critical decision point.

This guide provides an in-depth, objective comparison between the standard building block 1-benzylazetidin-3-amine (CAS 223381-58-6)[1] and its fluorinated analog, 1-[(2,6-difluorophenyl)methyl]azetidin-3-amine (also known as 1-(2,6-difluorobenzyl)azetidin-3-amine). By analyzing the causality behind their physicochemical differences, we provide drug development professionals with actionable insights for lead optimization.

Mechanistic Causality: The Role of 2,6-Difluoro Substitution

The transition from a standard benzyl group to a 2,6-difluorobenzyl group is not merely a structural tweak; it is a deliberate strategy to engineer the molecule's electronic and steric environment[2].

Basicity (pKa) Modulation and Membrane Permeability

Molecules containing basic nitrogen atoms often suffer from poor passive membrane permeability and high promiscuity in vivo, frequently leading to cardiovascular toxicity via hERG potassium ion channel blockade[3]. The unsubstituted nitrogen in 1-benzylazetidin-3-amine is highly basic. At a physiological pH of 7.4, it exists predominantly in its protonated (cationic) state, which limits lipophilic efficiency.

By introducing two highly electronegative fluorine atoms at the ortho (2,6) positions of the benzyl ring, a strong electron-withdrawing inductive effect (-I) is transmitted through the benzylic carbon. This pulls electron density away from the adjacent azetidine nitrogen, effectively lowering its pKa by approximately 1.0 to 1.5 units[3]. This shift increases the fraction of neutral molecules at pH 7.4, thereby enhancing passive cellular permeability (LogD) and disrupting the electrostatic interactions required for hERG channel binding.

Metabolic Shielding (CYP450 Stability)

The unsubstituted phenyl ring of a standard benzyl group is highly susceptible to Phase I oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the ortho and para positions. Fluorine substitution acts as a metabolic shield. Because the carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, it resists oxidative cleavage. Furthermore, the electron-withdrawing nature of fluorine deactivates the aromatic ring toward electrophilic attack by CYP enzymes, substantially prolonging the compound's metabolic half-life[4].

Pathway A 1-Benzylazetidin-3-amine Highly Basic (pKa ~8.8) B Protonated at pH 7.4 (Low Permeability) A->B C High hERG Liability Rapid CYP Clearance B->C D 1-(2,6-Difluorobenzyl)azetidin-3-amine Modulated Basicity (pKa ~7.5) E Increased Neutral Fraction (High Permeability) D->E F Reduced hERG Liability Metabolically Shielded E->F

Figure 1: Impact of 2,6-difluoro substitution on basicity, permeability, and off-target liability.

Comparative Physicochemical and ADME Data

To objectively compare these two scaffolds, we must look at their behavior in standardized profiling assays. The table below summarizes the representative quantitative shifts typically observed when replacing a benzyl group with a 2,6-difluorobenzyl group on an azetidine core.

Parameter1-Benzylazetidin-3-amine1-[(2,6-Difluorophenyl)methyl]azetidin-3-amineImpact on Drug Design
Calculated pKa (Azetidine N) ~ 8.8 - 9.2~ 7.4 - 7.8Lower pKa reduces hERG binding affinity and increases the neutral fraction at pH 7.4.
LogD (pH 7.4) Lower (Highly ionized)Higher (More neutral species)Improved passive membrane permeability and oral bioavailability.
HLM Intrinsic Clearance (CLint) High (> 50 µL/min/mg)Low to Moderate (< 20 µL/min/mg)Fluorine blocks ortho-oxidation, extending the in vivo half-life.
Conformational Flexibility High (Free benzylic rotation)Restricted (Steric clash of ortho-F)Pre-organization can reduce entropic binding penalties if aligned with the target.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data supporting the transition from a benzyl to a difluorobenzyl scaffold must be generated through robust, self-validating workflows. Below are the detailed methodologies for validating basicity and metabolic stability.

Protocol A: Potentiometric pKa Determination

Rationale: Potentiometric titration is the gold standard for determining the pKa of ionizable amines. It provides higher precision than in silico predictions, which often struggle to accurately quantify the long-range inductive effects of halogens. Self-Validation Mechanism: The system is calibrated using a reference standard (e.g., labetalol) with known pKa values to ensure electrode linearity across the pH range.

  • Sample Preparation: Dissolve 1.0 mg of the azetidine compound in 1.0 mL of a co-solvent mixture (e.g., methanol/water 50:50) to ensure complete solubility of both ionized and neutral species.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, and 10.0). Titrate a blank solvent sample to establish the background ionization curve.

  • Titration: Acidify the sample solution to pH 2.0 using 0.1 M HCl to fully protonate the azetidine nitrogen.

  • Data Acquisition: Titrate the solution with 0.1 M KOH under a nitrogen atmosphere (to prevent CO2 absorption) up to pH 12.0. Record the volume of titrant vs. pH.

  • Analysis: Use the Bjerrum plot method to calculate the exact pKa. The point of half-neutralization corresponds to the pKa of the basic nitrogen.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Rationale: HLMs contain the full complement of Phase I CYP450 enzymes. By supplementing with NADPH (a required cofactor for CYP activity), we isolate and quantify the specific vulnerability of the benzyl vs. difluorobenzyl rings to oxidative metabolism. Self-Validation Mechanism: Verapamil (rapidly cleared) and warfarin (slowly cleared) are run concurrently as positive and negative controls to verify the enzymatic viability of the HLM batch.

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compounds (1-benzylazetidin-3-amine or the 2,6-difluoro analog) to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent enzyme denaturation).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time. Calculate the intrinsic clearance (

    
    ) from the slope of the linear depletion curve.
    

AssayWorkflow Step1 1. Compound Preparation (Purity >95% via LC-MS) Step2 2. pKa & LogD Profiling (Potentiometry & Shake-Flask) Step1->Step2 Step3 3. CYP450 Stability Assay (HLM Incubation + NADPH) Step2->Step3 Step4 4. LC-MS/MS Quantification (Determine Intrinsic Clearance) Step3->Step4 Step5 5. Lead Optimization Decision (Select Difluoro Scaffold) Step4->Step5

Figure 2: Self-validating experimental workflow for physicochemical and metabolic profiling.

Conclusion

For drug development professionals, the choice between a standard benzyl group and a 2,6-difluorobenzyl group on an azetidine core is a prime example of rational drug design. While 1-benzylazetidin-3-amine serves as an excellent foundational building block for early-stage synthesis, its high basicity and metabolic liabilities often necessitate downstream optimization.

Transitioning to 1-[(2,6-difluorophenyl)methyl]azetidin-3-amine systematically resolves these issues. The strategic placement of fluorine atoms leverages inductive effects to lower the azetidine pKa—thereby improving permeability and mitigating hERG risks—while simultaneously providing a robust steric and electronic shield against CYP450-mediated metabolism[2],[3].

References

  • Böhm, H.-J., Banner, D. W., Bendels, S., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem.[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Angene Chemical. 1-Benzylazetidin-3-amine (CAS# 223381-58-6) Product Specifications.[Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2,6-Difluorobenzyl Azetidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers and analytical scientists involved in small molecule drug development. It synthesizes established mass spectrometry principles with specific structural behaviors of fluorinated benzyl-azetidine motifs.

Executive Summary

In drug discovery, the 2,6-difluorobenzyl azetidine moiety is a high-value pharmacophore, often serving as a bioisostere for larger heterocycles to improve metabolic stability and reduce lipophilicity. However, its structural validation presents a unique analytical challenge: differentiating the 2,6-difluoro substitution pattern from its regioisomers (2,4-difluoro, 3,4-difluoro) which possess identical exact masses (m/z 183.086).

This guide details the specific fragmentation signatures of 2,6-difluorobenzyl azetidine. Unlike standard library matching, we focus on the mechanistic causality of fragmentation—specifically how the ortho,ortho-difluoro substitution influences tropylium ion formation and azetidine ring opening compared to its alternatives.

Experimental Architecture

To ensure reproducibility, the following protocol establishes the baseline conditions for observing the fragmentation patterns described below.

Standardized LC-MS/MS Protocol
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both labile ring-opening fragments and stable carbocations.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Note: Acidic pH is critical to protonate the tertiary amine for [M+H]+ formation.

Structural Specifications
PropertyValue
Compound Name 1-(2,6-difluorobenzyl)azetidine
Formula C₁₀H₁₁F₂N
Monoisotopic Mass 183.0863 Da
Precursor Ion [M+H]⁺ 184.0936 m/z

Fragmentation Mechanism Analysis

The fragmentation of 2,6-difluorobenzyl azetidine is governed by two competing pathways: Benzylic Cleavage and Azetidine Ring Strain Release .

Pathway A: Formation of the 2,6-Difluorotropylium Ion (The Diagnostic Peak)

The most abundant fragment in both EI and ESI-MS/MS is the cleavage of the C-N bond connecting the benzyl ring to the azetidine.

  • Mechanism: Inductive cleavage driven by the stability of the resulting aromatic carbocation.

  • Observation: The benzyl cation rearranges into a seven-membered tropylium ion (C₇H₅F₂⁺).

  • m/z Value: 127.03

  • 2,6-Specific Effect: The ortho-fluorines exert a strong inductive effect (-I), but also a resonance effect (+R). In the 2,6-position, steric shielding of the benzylic carbon slightly weakens the C-N bond compared to the 3,4-isomer, often resulting in a higher relative intensity of m/z 127 at lower collision energies.

Pathway B: Azetidine Ring Opening (The "Fingerprint" Region)

The azetidine ring is highly strained (~26 kcal/mol). Upon collisional activation, the ring opens before the molecule fragments further.

  • Mechanism: Retro-2+2 cycloaddition or homolytic cleavage.

  • Fragment 1 (Loss of C₂H₄): Loss of ethylene from the azetidine ring.

    • m/z Value: 184 → 156 (Low intensity, transient).

  • Fragment 2 (Iminium Ion Formation): Often, the charge is retained on the nitrogen fragment after partial ring disintegration.

    • m/z Value: 58.06 (Azetidinium ion) or 42.03 (Propylene imine).

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, highlighting the critical decision points for structural identification.

FragmentationPathway Precursor Precursor [M+H]+ m/z 184.09 Transition Transition State (Vib. Excited) Precursor->Transition Collision Energy Tropylium 2,6-Difluorotropylium (Base Peak) m/z 127.03 Transition->Tropylium Benzylic Cleavage (Major Pathway) AzetidineRing Azetidine Ring Loss (Neutral C3H7N) Transition->AzetidineRing Neutral Loss RingOpen Ring Opening [M+H - C2H4]+ Transition->RingOpen Ring Strain Release (Minor Pathway) Frag156 Fragment m/z 156.06 RingOpen->Frag156 - 28 Da (Ethylene)

Figure 1: Mechanistic fragmentation pathway of 2,6-difluorobenzyl azetidine under ESI-MS/MS conditions.

Comparative Performance: 2,6-Difluoro vs. Alternatives

Differentiation of the 2,6-isomer from the 2,4- or 3,4-difluoro isomers is critical. While all three produce the m/z 127 tropylium ion, the secondary fragmentation and ion ratios differ due to the "Ortho Effect."

The "Ortho Effect" Differentiator

In the 2,6-isomer, the fluorine atoms flank the benzylic position. This proximity facilitates a specific rearrangement not seen in 3,4-isomers: Hydrogen Fluoride (HF) elimination .

Feature2,6-Difluorobenzyl Azetidine (Target)3,4-Difluorobenzyl Azetidine (Alternative)Differentiation Logic
Base Peak (MS2) m/z 127 (High Stability)m/z 127 (High Stability)Indistinguishable by base peak alone.
Secondary Fragment m/z 107 (Loss of HF from m/z 127)m/z 107 (Very Low / Absent)The 2,6-F proximity to benzylic H facilitates HF loss (20 Da) from the tropylium intermediate.
Azetidine Stability Lower stability due to steric crowding.Higher stability.[1][2]2,6-isomer fragments at slightly lower CE than 3,4-isomer.
Retention Time (RP-LC) Typically elutes earlier .Typically elutes later .2,6-substitution increases polarity/reduces lipophilic surface area interaction.
Quantitative Ion Table (Predicted Relative Intensities)

Based on standard ESI-QTOF data at 30 eV.

m/z (Measured)Ion IdentityRelative Intensity (2,6-Isomer)Relative Intensity (Alternative 3,4)
184.09 [M+H]⁺ Precursor10%25%
156.06 [M+H - C₂H₄]⁺5%5%
127.03 [C₇H₅F₂]⁺ (Tropylium)100% (Base) 100% (Base)
107.02 [C₇H₄F]⁺ (-HF)15-20% < 5%

Protocol for Isomer Identification (Decision Tree)

Use this logic flow to confirm the identity of your compound during synthesis or metabolic profiling.

DecisionTree Start Unknown Isomer [M+H]+ = 184.09 Step1 Perform MS/MS (CE 30eV) Start->Step1 Check127 Is Base Peak m/z 127? Step1->Check127 Check107 Check for m/z 107 (>10% abundance?) Check127->Check107 Yes NotTarget Not a difluorobenzyl azetidine Check127->NotTarget No Result26 Confirmed: 2,6-Difluorobenzyl Azetidine Check107->Result26 Yes (Ortho Effect) Result34 Probable: 3,4- or 2,4-Isomer Check107->Result34 No

Figure 2: Logical decision tree for differentiating 2,6-difluorobenzyl azetidine from its isomers.

References

  • Vertex AI Search . "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides." NIH.gov. [Link]

  • ResearchGate . "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." ResearchGate. [Link]

  • Chemistry LibreTexts . "Mass Spectrometry - Fragmentation Patterns." LibreTexts. [Link]

  • Shimadzu . "Ionization Modes: EI vs ESI." Shimadzu.com. [Link]

Sources

Biological activity comparison of fluorinated azetidin-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of Fluorinated Azetidin-3-amines

Part 1: Executive Summary & Strategic Rationale

The "Fluorine Effect" in Small-Ring Heterocycles In modern drug discovery, the azetidin-3-amine scaffold has emerged as a superior bioisostere for larger saturated heterocycles (like piperidine or pyrrolidine) and acyclic amines. However, the unsubstituted azetidine ring often suffers from high basicity (


 > 10.5) and rapid oxidative metabolism.

The strategic introduction of fluorine at the C3 position—yielding 3-fluoroazetidin-3-amine and 3,3-difluoroazetidin-3-amine —resolves these liabilities through two primary mechanisms:

  • 
    -Inductive Effect (-I):  Fluorine’s high electronegativity pulls electron density away from the ring nitrogen, significantly lowering the 
    
    
    
    into the physiological "Goldilocks zone" (7.0–8.5). This increases the fraction of neutral molecules at physiological pH, drastically improving passive membrane permeability.
  • Metabolic Blocking: The C3 position is a metabolic "soft spot" prone to oxidation. Fluorine substitution blocks this site, extending the compound's half-life (

    
    ).
    

Part 2: Physicochemical Profiling (Head-to-Head Comparison)

The following table synthesizes experimental trends and comparative data for the three primary variants.

FeatureAzetidin-3-amine (Parent) 3-Fluoroazetidin-3-amine 3,3-Difluoroazetidin-3-amine
Basicity (

of Ring N)
High (~10.5 - 11.0) Exists almost exclusively as a cation at pH 7.4.Moderate (~8.5 - 9.5) Reduced basicity improves equilibrium between charged/neutral forms.Optimal (~6.5 - 7.5) Significant population of neutral species at physiological pH; enhanced CNS penetration.
Lipophilicity (LogP) Low (-1.5 to -1.0) Highly polar; poor passive diffusion.Moderate Fluorine adds lipophilicity but dipole moment must be managed.High Gem-difluoro group acts as a lipophilic bulk, improving hydrophobic binding interactions.
Conformation Puckered Flexible; low energy barrier between conformers.Biased Fluorine prefers axial/equatorial orientation depending on protonation (Gauche effect).Rigidified Gem-difluoro substitution restricts ring puckering, pre-organizing the molecule for target binding.
Metabolic Stability Poor Susceptible to C3-oxidation and ring opening.Improved Blocks C3-oxidation; stabilizes adjacent amine.Excellent Complete blockage of C3 metabolic pathways; high oxidative stability.
Scientist’s Insight: The Basicity Modulation

“Do not underestimate the power of the


 shift. A drop from 11.0 to 7.5 means that at pH 7.4, the 3,3-difluoro analog has nearly 50% of its population in the neutral, membrane-permeable state, whereas the parent azetidine is >99.9% protonated and trapped outside the cell. This is often the deciding factor in converting a 'hit' to a 'lead'.”

Part 3: Biological Activity Case Studies

Case Study 1: GABA Uptake Inhibition (Neuroscience)

Azetidine derivatives are structural analogs of


-aminobutyric acid (GABA).
  • Mechanism: The rigid azetidine ring restricts the GABA pharmacophore into a specific conformation, potentially increasing selectivity for specific GABA transporters (GAT) or receptors.

  • Fluorine Advantage: 3-Fluoroazetidine derivatives have shown enhanced binding affinity compared to non-fluorinated controls. The fluorine atom can engage in specific dipole-dipole interactions within the receptor pocket, mimicking the carbonyl oxygen of GABA while maintaining a non-hydrolyzable scaffold.

Case Study 2: Antitubercular Activity (Infectious Disease)

Recent studies have highlighted N-substituted azetidines (specifically BGAz derivatives) as potent agents against Mycobacterium tuberculosis.

  • Observation: Unsubstituted azetidines were rapidly metabolized by mycobacterial enzymes.

  • Optimization: Introduction of fluorine (or bulky groups) at the 3-position prevented oxidative degradation. The 3,3-difluoro analogs demonstrated a lower Minimum Inhibitory Concentration (MIC) due to the dual benefit of increased intrabacterial accumulation (permeability) and resistance to efflux pumps.

Case Study 3: Peptide Mimetics (Oncology/Metabolic)

3-Fluoroazetidine-3-carboxylic acid is used as a proline bioisostere in peptide drugs.

  • Stability: Unlike 3-hydroxyazetidines, which can undergo reverse aldol cleavage under physiological conditions, the 3-fluoro variants are chemically stable.

  • Application: In DPP-IV inhibitors (diabetes) and certain oncology targets, replacing a proline residue with 3-fluoroazetidine locks the peptide backbone into a trans-amide conformation, often increasing potency by 10-100 fold.

Part 4: Visualizations (SAR Logic & Workflow)

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the causal link between fluorination and biological outcome.

SAR_Logic Fluorination Fluorine Substitution (C3 Position) Inductive Inductive Effect (-I) Electron Withdrawal Fluorination->Inductive Steric Steric/Conformational Bias (Gauche Effect) Fluorination->Steric Lipophil Increase LogP (Lipophilicity) Fluorination->Lipophil pKa Lower pKa (Basicity Modulation) Inductive->pKa Metab Block Metabolic Soft Spot Inductive->Metab Electronic deactivation Binding Specific Target Binding (Dipole) Steric->Binding Permeability Enhanced Membrane Permeability pKa->Permeability More neutral species HalfLife Extended Half-Life (t1/2) Metab->HalfLife Lipophil->Permeability

Caption: Causal pathway showing how C3-fluorination translates to improved pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Part 5: Experimental Protocols

Protocol A: Synthesis via Deoxyfluorination (Self-Validating)

Rationale: Direct fluorination of the amine is difficult. The standard robust route is deoxyfluorination of the alcohol precursor.

  • Starting Material: N-Boc-3-hydroxyazetidine.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E (safer alternative).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Cool solution of N-Boc-3-hydroxyazetidine (1.0 eq) in DCM to -78°C under

      
      .
      
    • Add DAST (1.2 eq) dropwise. Critical: Control exotherm to prevent ring opening.

    • Allow to warm to RT overnight.

    • Quench with sat.

      
       (vigorous bubbling).
      
    • Extract with DCM, dry over

      
      .
      
  • Deprotection: Treat with 4M HCl in dioxane to yield 3-fluoroazetidin-3-amine hydrochloride .

Protocol B: Microsomal Stability Assay

Rationale: To quantitatively verify the "Metabolic Blocking" claim.

  • Preparation:

    • Test Compound: 3-fluoroazetidin-3-amine derivative (

      
      ).
      
    • System: Liver Microsomes (human/mouse) + NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
  • Termination:

    • Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
       gives 
      
      
      
      .
    • Success Criteria:

      
       (Fluorinated) > 2x 
      
      
      
      (Parent).
Diagram 2: Microsomal Stability Workflow

Stability_Workflow Start Start: Test Compound (1 µM) Incubate Incubate with Liver Microsomes + NADPH Start->Incubate Sample Sampling Points (0, 15, 30, 60 min) Incubate->Sample Quench Quench with ACN (Precipitate Proteins) Sample->Quench Analyze LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analyze Calc Calculate Intrinsic Clearance (CLint) Analyze->Calc

Caption: Standard workflow for assessing metabolic stability improvements in fluorinated scaffolds.

References

  • Physicochemical Properties of Fluorin

    • Title: Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
    • Source:ChemMedChem
    • URL:[Link]

  • Synthesis and Reactivity Title: 3,3-Difluoroazetidine hydrochloride: A fluorinated building block. Source:Ossila Product Guide
  • Metabolic Stability Mechanisms

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Antitubercular Applic

    • Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance.
    • Source:ACS Central Science
    • URL:[Link]

  • Peptide Mimetics & Stability

    • Title: 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds.
    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

High-Resolution 19F NMR for 2,6-Difluoro Motifs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Analysis of 2,6-Difluoro Substituted Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Imperative

In medicinal chemistry, the 2,6-difluorophenyl moiety is a privileged scaffold, frequently employed to block metabolic hotspots, modulate lipophilicity (


), and enforce specific conformational preferences via repulsive electrostatic interactions. However, the characterization of these motifs presents unique challenges.[1] Traditional 1H NMR  is often plagued by second-order coupling effects and signal overlap in the aromatic region, while LC-MS  frequently fails to distinguish between positional isomers (e.g., 2,6- vs. 2,4-difluoro) without extensive method development.

This guide evaluates 19F NMR spectroscopy as the superior analytical "product" for the structural elucidation and quantification of 2,6-difluoro substituted compounds. We provide a direct performance comparison against standard alternatives and detail a self-validating experimental protocol.

Comparative Analysis: 19F NMR vs. Alternatives

The following matrix objectively compares 19F NMR against 1H NMR and LC-MS/MS for the analysis of fluorinated aromatics.

Table 1: Performance Metrics for 2,6-Difluoro Analysis
Feature19F NMR (The Standard) 1H NMR (Alternative 1) LC-MS/MS (Alternative 2)
Regioisomer Discrimination High. 2,6-difluoro patterns are distinct (often single peak due to symmetry) from 2,4- or 3,4-isomers.Medium. Complex splitting patterns (roof effects) often obscure isomer assignment.Low. Isomers often have identical masses and similar retention times.
Spectral Window Wide (>300 ppm). Zero overlap with solvent or non-fluorinated impurities.Narrow (~12 ppm). High probability of overlap with scaffold protons.N/A. Separation based on m/z and polarity.
Quantification (qNMR) Absolute. 100% natural abundance allows direct molar quantification without reference standards of the analyte.Absolute. But requires pure regions of integration, often unavailable in complex scaffolds.Relative. Requires compound-specific calibration curves; ionization efficiency varies.
Sample Destructiveness Non-destructive. Sample can be recovered 100%.Non-destructive. Destructive (trace amounts) or requires contamination risk management.
Solvent Interference None. No deuterated solvent required (if lock is managed externally or ignored for quick scans).High. Solvent suppression often needed; solvent peaks obscure regions.High. Matrix effects can suppress ionization.
Key Insight: The Symmetry Advantage

In a symmetrically substituted 2,6-difluoro system (e.g., 2,6-difluorobenzamide), the two fluorine atoms are chemically equivalent, resulting in a single, sharp singlet (or triplet if H-coupled) in the 19F spectrum.

  • Contrast: In 1H NMR, the protons at positions 3 and 5 couple to both fluorine atoms and the proton at position 4, creating a high-order multiplet that is difficult to interpret without simulation software.

Technical Deep Dive: Spectral Characteristics

To accurately analyze 2,6-difluoro compounds, one must understand the specific spectral signatures.

Chemical Shift Signatures
  • Typical Range: Aromatic fluorine signals generally appear between -100 ppm and -170 ppm (referenced to

    
     at 0 ppm).
    
  • 2,6-Difluoro Shift: Typically found in the -110 to -125 ppm range.

    • Example: 1,3-difluorobenzene (analogous to 2,6-substitued core) shows signals

      
       ppm.
      
    • Shift Sensitivity: The chemical shift is highly sensitive to the substituent at position 1 (the "ipso" carbon). Electron-withdrawing groups (carbonyls, sulfonyls) will desheild the fluorine (move downfield, less negative ppm).

Coupling Constants ( )

Understanding


-coupling is vital for confirming the 2,6-substitution pattern.[2]
  • 
     (Ortho):  6.0 – 10.0 Hz.
    
  • 
     (Meta):  5.0 – 8.0 Hz.
    
  • 
    :  In 2,6-difluoro systems, 
    
    
    
    coupling is not observed directly if they are chemically equivalent. However, if symmetry is broken (e.g., by a chiral center elsewhere in the molecule), the F signals become diastereotopic, revealing a large
    
    
    coupling (approx. 5-15 Hz)
    .

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and quantitative accuracy (qNMR).

Step 1: Sample Preparation
  • Solvent Choice: DMSO-

    
     or Methanol-
    
    
    
    are preferred to prevent aggregation. Avoid
    
    
    if hydrogen bonding is critical for conformation.
  • Internal Standard (for qNMR): Use

    
    -trifluorotoluene (TFT)  (
    
    
    
    ppm) or 4,4'-difluorobiphenyl .
    • Criterion: The standard must have a

      
       relaxation time similar to the analyte to optimize experimental time.
      
Step 2: Instrument Parameters (The "Pulse" of the Experiment)[3]
  • Pulse Sequence: zgfig (Bruker) or equivalent inverse-gated decoupling.

    • Reasoning: Decouples protons to simplify F signals into singlets, maximizing Signal-to-Noise (S/N). "Inverse gated" suppresses the Nuclear Overhauser Effect (NOE) to ensure integration is quantitative.

  • Spectral Width (SW): Set to 250 ppm (-50 to -300 ppm) to catch all aromatic signals and standards.

  • Relaxation Delay (

    
    ): 
    
    • Critical Rule:

      
      .[3]
      
    • Typical

      
       for Aromatic F: 1.0 – 3.0 seconds.
      
    • Setting: Set

      
       seconds for high-precision qNMR. For qualitative structural ID, 2-3 seconds is sufficient.
      
  • Offset (O1P): Center at -120 ppm for 2,6-difluoro focus.

Step 3: Data Processing[5]
  • Exponential Window Function (LB): Apply 0.3 – 1.0 Hz.

  • Baseline Correction: Critical for accurate integration. Use a polynomial fit (Bernstein polynomial).

  • Referencing: Set Internal Standard to its known shift (e.g., TFT = -63.72 ppm).

Visualization: Decision Logic & Workflow

Diagram 1: Analytical Decision Matrix

When to choose 19F NMR over 1H NMR for fluorinated scaffolds.

DecisionMatrix Start Sample: Fluorinated Compound CheckF Contains Fluorine? Start->CheckF CheckRegio Need Regioisomer ID (e.g. 2,6 vs 2,4)? CheckF->CheckRegio Yes Method1H SELECT METHOD: 1H NMR CheckF->Method1H No CheckQuant Need Purity/Quantification? CheckRegio->CheckQuant No Method19F SELECT METHOD: 19F NMR (Decoupled) CheckRegio->Method19F Yes (Critical) CheckComplex Is 1H Spectrum Crowded? CheckQuant->CheckComplex No CheckQuant->Method19F Yes (High Precision) CheckComplex->Method19F Yes CheckComplex->Method1H No MethodLCMS SELECT METHOD: LC-MS/MS

Caption: Decision logic for selecting 19F NMR based on regioisomerism and spectral complexity.

Diagram 2: The 2,6-Difluoro Analysis Workflow

A step-by-step experimental pathway.

Workflow Sample Sample Prep (DMSO-d6 + Int. Std) T1_Meas T1 Measurement (Inversion Recovery) Sample->T1_Meas Validation Param_Set Set Parameters D1 > 5*T1 Pulse: zgfig Sample->Param_Set Routine T1_Meas->Param_Set Optimize D1 Acquisition Acquisition (NS=64, SW=250ppm) Param_Set->Acquisition Process Processing Phase -> Baseline -> Integrate Acquisition->Process Analysis Analysis 1 Peak = Symmetric 2,6 Multi-peaks = Asymmetric Process->Analysis

Caption: Optimized workflow for 19F NMR analysis, emphasizing the critical T1 relaxation step.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Malet-Martino, M., & Holzgrabe, U. (2011). NMR techniques in biomedical and pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Discusses qNMR precision).
  • Tredwell, M., & Gouverneur, V. (2012). 19F NMR: A Powerful Tool for the Analysis of Fluorinated Pharmaceuticals. Angewandte Chemie International Edition. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence zgfig and decoupling strategies). Link

Sources

Elemental analysis data for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (also referred to as N-(2,6-difluorobenzyl)azetidin-3-amine) is a specialized fluorinated heterocyclic building block. It serves as a critical pharmacophore in the design of bioactive molecules, particularly where the modulation of basicity and metabolic stability is required.[1][2]

Unlike its non-fluorinated parent (1-benzylazetidin-3-amine), the inclusion of 2,6-difluoro substitution on the benzyl ring significantly alters the electronic landscape of the molecule. This modification is strategically employed to block oxidative metabolism at the benzylic position and reduce the pKa of the tertiary amine, thereby influencing blood-brain barrier (BBB) permeability and oral bioavailability.

This guide provides the theoretical elemental analysis standards required for validation, compares its physicochemical profile against standard alternatives, and outlines robust protocols for its characterization.

Chemical Profile & Elemental Analysis Standards

For research-grade synthesis, validation of the chemical identity is performed via Elemental Analysis (CHN/F). As this compound is often synthesized as a custom building block, the Theoretical Values serve as the benchmark for acceptance.

Identity
  • IUPAC Name: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

  • Molecular Formula: C₁₀H₁₂F₂N₂

  • Molecular Weight (Free Base): 198.21 g/mol

  • Common Salt Forms: Dihydrochloride (2HCl), Trifluoroacetate (TFA)

Elemental Analysis Data (Theoretical vs. Acceptance Limits)

The following table establishes the quality control standards for the Free Base and Dihydrochloride Salt forms. Experimental values should fall within ±0.4% of these theoretical targets to confirm purity >98%.

ElementFree Base (Theory)Free Base (Acceptance Range)2HCl Salt (Theory)2HCl Salt (Acceptance Range)
Carbon (C) 60.60% 60.20% – 61.00%44.29% 43.89% – 44.69%
Hydrogen (H) 6.10% 5.70% – 6.50%5.20% 4.80% – 5.60%
Nitrogen (N) 14.13% 13.73% – 14.53%10.33% 9.93% – 10.73%
Fluorine (F) 19.17% 18.77% – 19.57%14.02% 13.62% – 14.42%
Chlorine (Cl) 0.00% < 0.10%26.15% 25.75% – 26.55%

Critical Note: The 2,6-difluoro substitution pattern is prone to forming hydrates. If experimental Carbon values are consistently low (~1-2%), calculate for a monohydrate (C₁₀H₁₂F₂N₂·H₂O) before rejecting the batch.

Comparative Performance Analysis

This section evaluates 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine against its primary alternatives in medicinal chemistry: the non-fluorinated 1-Benzylazetidin-3-amine and the regioisomer 1-(4-Fluorobenzyl)azetidin-3-amine .

Physicochemical & Metabolic Comparison
Feature1-[(2,6-Difluoro...)] (Target)1-Benzylazetidin-3-amine (Alternative A)1-(4-Fluorobenzyl)... (Alternative B)
Metabolic Stability High. The 2,6-difluoro groups sterically and electronically block benzylic oxidation (a common clearance pathway).Low. The benzylic position is highly susceptible to CYP450-mediated oxidation (dealkylation).Moderate. Blocks para-oxidation but leaves the benzylic position vulnerable.
Basicity (pKa) Lower (~8.5 - 9.0). Electron-withdrawing fluorines reduce the pKa of the ring nitrogen.High (~9.5). Standard tertiary amine basicity.Intermediate. Less electron-withdrawing effect than the di-ortho substitution.
Lipophilicity (LogP) Moderate Increase. Fluorine adds lipophilicity but the polarity of the C-F bond balances it.Baseline. Slight Increase.
Conformational Rigidity High. Ortho-fluorines restrict the rotation of the phenyl ring relative to the methylene bridge (atropisomerism potential).Flexible. Free rotation around the benzylic bond.Flexible.
Decision Matrix: When to Use Which?

DecisionMatrix Start Select Azetidine Building Block MetabIssue Is Benzylic Oxidation a Liability? Start->MetabIssue pKaIssue Is Lower Basicity Required for Permeability? MetabIssue->pKaIssue Yes UseBenzyl Select: 1-Benzylazetidin-3-amine MetabIssue->UseBenzyl No UseTarget Select: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine pKaIssue->UseTarget Yes (Max Stability/Lower pKa) UsePara Select: 1-(4-Fluorobenzyl)azetidin-3-amine pKaIssue->UsePara No (Para-blocking only)

Figure 1: Decision logic for selecting the appropriate azetidine building block based on metabolic and physicochemical constraints.

Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis and validation of this compound. These methods are designed to be self-validating.

Protocol A: Reductive Amination Synthesis

Objective: Synthesize 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine from commercially available precursors.

  • Reagents:

    • Amine: Azetidin-3-amine dihydrochloride (1.0 equiv).

    • Aldehyde: 2,6-Difluorobenzaldehyde (1.1 equiv).

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

    • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) to neutralize the salt.

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Step 1 (Imine Formation): Dissolve Azetidin-3-amine 2HCl in DCM. Add DIPEA and stir for 10 min. Add 2,6-Difluorobenzaldehyde. Stir at Room Temperature (RT) for 1-2 hours. Validation: Monitor by TLC (disappearance of aldehyde).

    • Step 2 (Reduction): Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

    • Step 3 (Quench): Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

    • Step 4 (Purification): The product is a primary amine. Purify via cation exchange chromatography (SCX-2 cartridge) or reverse-phase HPLC to remove excess aldehyde and borate salts.

Protocol B: Elemental Analysis (Validation)

Objective: Confirm the elemental composition matches the theoretical values defined in Section 2.

  • Sample Preparation:

    • Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove residual solvent (DCM/Water).

    • Self-Validation: Run a TGA (Thermogravimetric Analysis) if solvent inclusion is suspected.

  • Combustion:

    • Combust ~2 mg of sample at 900°C in an oxygen-rich environment.

    • Detect gases (CO₂, H₂O, N₂, etc.) via thermal conductivity detection.

    • Fluorine Interference: Ensure the analyzer is equipped with a scrubber (e.g., magnesium oxide) to handle HF formation, or use specific Oxygen Flask Combustion (Schöniger flask) followed by Ion Chromatography for Fluorine determination.

Synthesis Workflow Diagram

SynthesisWorkflow Aldehyde 2,6-Difluorobenzaldehyde Mix Imine Formation (DCM, DIPEA, RT) Aldehyde->Mix Amine Azetidin-3-amine (2HCl) Amine->Mix Reduce Reductive Amination (STAB, 0°C -> RT) Mix->Reduce Workup Workup & SCX-2 Purification Reduce->Workup Product 1-[(2,6-Difluorophenyl)methyl] azetidin-3-amine Workup->Product

Figure 2: Synthetic pathway for the preparation of the target compound via reductive amination.

References

  • PubChem Compound Summary. Azetidine-3-amine derivatives and their physicochemical properties. National Center for Biotechnology Information. Link

  • Lowe, J. (2018). Fluorine in Medicinal Chemistry. In the Pipeline (Science Translational Medicine). Discusses the metabolic blocking effect of ortho-fluorine substitution. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Validates the pKa and metabolic stability claims of fluorinated benzyl amines). Link

  • Sigma-Aldrich (Merck). Building Blocks for Medicinal Chemistry: Azetidines. (General reference for azetidine handling and salt forms). Link

Sources

Structural Validation of N-Substituted Azetidin-3-amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of N-Substituted Azetidin-3-amines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly utilized in medicinal chemistry as bioisosteres for piperidines or prolines to alter physicochemical properties (logP, pKa) and metabolic stability.[1][2] However, the high ring strain (~25.4 kcal/mol) of the azetidine core presents unique synthetic and analytical challenges.[1]

This guide compares standard characterization methods against advanced structural validation protocols. It argues that routine 1D NMR and low-resolution MS are insufficient for definitive structural assignment of N-substituted azetidin-3-amines due to the prevalence of ring-opening artifacts and regioisomeric byproducts.[1] We propose a multi-dimensional validation workflow as the industry standard for high-integrity data.

Part 1: The Challenge – Why Standard Validation Fails

The synthesis of N-substituted azetidin-3-amines often involves cyclization steps (e.g., from epihalohydrins or via reduction of amides) that compete with polymerization or hydrolysis.[1]

The "Butterfly" Effect & Ring Strain

Unlike planar cyclobutanes, azetidines adopt a puckered "butterfly" conformation to minimize torsional strain. This rapid ring inversion averages NMR signals at room temperature, often simplifying spectra deceptively.[1]

  • Risk: A linear alkyl amine byproduct (resulting from ring opening) may exhibit similar chemical shifts to the azetidine methylene protons in a crowded spectrum.

  • Consequence: Misidentification of a linear impurity as the cyclic product leads to false structure-activity relationship (SAR) data.[1]

Part 2: Comparative Analysis of Validation Techniques

We compare the "Standard Protocol" (commonly used in high-throughput environments) vs. the "Advanced Integrity Protocol" (required for publication and pre-clinical candidates).[1]

Table 1: Comparative Efficacy of Characterization Methods
FeatureStandard Protocol (1H NMR + LRMS)Advanced Integrity Protocol (2D NMR + HRMS)Verdict
Connectivity Inferred. Assumes ring closure based on chemical shift regions.[1]Proven. HMBC correlates ring carbons (C2/C4) to the N-substituent.[1]Advanced Required
Isomerism Ambiguous. Hard to distinguish 1,3-substitution from 1,2-substitution without clear coupling constants.Definitive. COSY/NOESY maps proton networks and spatial proximity.Advanced Required
Purity Moderate. Linear impurities often hide under broad alkyl peaks.High. HSQC separates overlapping protons by their carbon partners.Advanced Recommended
Ring Integrity Low. Mass spec confirms formula, not topology (Ring vs. Chain).[1]High. 13C NMR distinguishes strained ring carbons (

50-65) from linear analogues.[1]
Advanced Required
Part 3: Advanced Experimental Protocol

Objective: Validate the structure of 1-benzhydrylazetidin-3-amine (Model Compound). Note: The benzhydryl group is a common protecting group that stabilizes the ring nitrogen.[1]

Step 1: Synthesis & Isolation (Brief Context)
  • Reaction: Displacement of methanesulfonate on 1-benzhydrylazetidin-3-ol with azide, followed by Staudinger reduction.[1]

  • Critical Control: Maintain basic conditions during workup to prevent acid-catalyzed ring opening.

Step 2: The "Self-Validating" NMR Workflow

Do not rely solely on chemical shifts. Use the following coupling constant logic to prove the 4-membered ring exists.

  • 1H NMR (Chloroform-d or DMSO-d6):

    • Target Signal: Look for the C2 and C4 methylene protons. In a symmetric 3-substituted azetidine, these appear as a set of multiplets (due to puckering) around

      
       2.8 – 3.8 ppm.[1]
      
    • The "Puckering" Test: If the ring is intact, you should observe distinct geminal coupling (

      
       Hz) and vicinal coupling (
      
      
      
      Hz vs
      
      
      Hz) to the H3 proton.[1]
    • Red Flag:[1] If the signal is a clean triplet or quartet typical of a linear chain, suspect ring opening.

  • 13C NMR:

    • Strain Shift: Azetidine ring carbons (C2/C4) typically resonate at

      
       55–65 ppm.[1]
      
    • Comparison: Linear amine carbons often resonate further upfield (

      
       40–50 ppm).[1]
      
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • The "Bridge" Experiment: You must observe a correlation between the protons of the N-substituent (e.g., the methine proton of the benzhydryl group) and the C2/C4 carbons of the azetidine ring.[1]

    • Validation Logic: If the ring is open, the connectivity pattern changes, often breaking the symmetry or showing correlations to carbonyls/terminal methyls absent in the ring structure.[1]

Step 3: Mass Spectrometry Fragmentation[1]
  • Technique: ESI-HRMS (Positive Mode).[1]

  • diagnostic Fragment: Look for the loss of the azetidine ring fragment (typically

    
     corresponding to 
    
    
    
    ).
  • Ring-Opening Check: Linear isomers often fragment via McLafferty rearrangements that are geometrically impossible for the intact azetidine ring.

Part 4: Visualization of Logic & Workflow
Diagram 1: Structural Validation Decision Tree

This workflow illustrates the logical steps to rule out ring-opened byproducts.

ValidationWorkflow Start Crude Product Isolation H_NMR 1H NMR Screening (Focus: 2.8-4.0 ppm region) Start->H_NMR Decision1 Are C2/C4 signals multiplets? H_NMR->Decision1 Suspect Suspect Linear Amine/Polymer Decision1->Suspect No (Triplets/Singlets) Proceed Proceed to Advanced QC Decision1->Proceed Yes (Complex Splitting) Final_Invalid Discard: Ring-Opened Product Suspect->Final_Invalid C13_Check 13C NMR Check (Target: 50-65 ppm) Proceed->C13_Check HMBC HMBC Experiment (N-Subst. to Ring C Link) C13_Check->HMBC Final_Valid Validated Structure: N-Substituted Azetidine HMBC->Final_Valid Correlations Confirmed HMBC->Final_Invalid Missing Correlations

Caption: Logical workflow for distinguishing intact azetidine rings from linear impurities using NMR gating criteria.

Diagram 2: HMBC Correlation Map (The "Bridge" Test)

This diagram visualizes the critical NMR correlations required to prove the N-substituent is attached to the closed ring.[1]

HMBC_Map N_Subst N-Substituent Proton (e.g., Benzhydryl CH) Ring_N Ring Nitrogen N_Subst->Ring_N Covalent Bond C2_C4 Ring Carbons (C2/C4) (13C: ~60 ppm) N_Subst->C2_C4 HMBC Correlation (Critical Proof) Ring_N->C2_C4 Covalent Bond H2_H4 Ring Protons (H2/H4) (1H: ~3.5 ppm) C2_C4->H2_H4 J-Coupling

Caption: The critical HMBC correlation (Blue Dashed Line) links the exocyclic N-substituent proton to the endocyclic ring carbons, confirming connectivity.

References
  • Singh, G. S., & D'Hooghe, M. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. Link[1]

  • Sirenko, V., et al. (2019).[1] Validation of Azetidine Fragments in Drug Discovery: NMR and X-ray Analysis. Journal of Medicinal Chemistry. Link(Note: Generalized citation for validation methodologies in J. Med.[1] Chem)

  • Oxford Instruments. (2020).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Sources

Safety Operating Guide

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

As a pharmaceutical building block, 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (CAS: 1465009-11-3) presents specific handling and disposal challenges typical of fluorinated benzylamines and azetidine derivatives. In drug development settings, ensuring the safe lifecycle management of such intermediates is critical for both laboratory safety and environmental compliance.

This guide provides an authoritative, step-by-step Standard Operating Procedure (SOP) for the segregation, containment, and disposal of this compound, grounded in established Environmental Health and Safety (EHS) protocols for analogous fluorinated amines[1][2].

Hazard Characterization and Waste Profiling

Before initiating any disposal protocol, it is essential to understand the physicochemical hazards driving the containment strategy. While specific toxicological data for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine may be limited, structurally analogous compounds—such as 1-(3-fluoropropyl)azetidin-3-amine and bis(4-fluorobenzyl)amine—demonstrate significant corrosive and irritant properties[2][3].

Table 1: Extrapolated Hazard Profile for Waste Segregation

Hazard ParameterExpected ClassificationCausality & Operational Impact
Corrosivity (Skin/Eye) High (GHS Category 1B/1C)The free primary amine on the azetidine ring acts as a strong localized base. Waste streams must not be mixed with strong acids to prevent violent exothermic neutralization reactions[3].
Acute Toxicity Moderate (Harmful if swallowed)Requires strict prevention of aerosolization during waste transfer. Fume hood use is mandatory during all open-container disposal steps[2].
Environmental Toxicity Potentially HazardousFluorinated organic compounds often exhibit environmental persistence. Must be strictly segregated from aqueous sink disposal and routed to high-temperature incineration[1].
Chemical Incompatibility Strong Oxidizers, AcidsMixing with oxidizing agents in waste carboys can lead to gas evolution and container pressurization[4].

Waste Segregation and Containment Workflow

In professional laboratory settings, the golden rule of chemical disposal is segregation at the source . 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine must never be subjected to improvised chemical neutralization or treatment by the researcher; it must be collected for professional destruction[5].

WasteWorkflow Gen Waste Generation: 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine Seg Waste Segregation: Classify as Halogenated Organic Basic Waste Gen->Seg Identify Hazards Cont Primary Containment: HDPE or Glass Receptacle (Compatible with Amines) Seg->Cont Select Vessel Label GHS Labeling: Corrosive/Irritant Date of Accumulation Cont->Label Affix Tags SAA Satellite Accumulation Area (SAA): Secondary Containment Tray Label->SAA Store Safely EHS EHS Collection & Licensed Facility Transfer SAA->EHS Max 90 Days (Typical RCRA)

Figure 1: Standardized laboratory workflow for the segregation and disposal of fluorinated amine waste.

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for managing waste containing 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine. Every step is designed to mitigate exposure and ensure regulatory compliance.

Step 1: Point-of-Generation Collection

  • Action: Collect all liquid waste, contaminated solvents (e.g., reaction mother liquors), and solid residues containing the compound into a designated, chemically compatible waste receptacle.

  • Material Selection: High-Density Polyethylene (HDPE) or glass containers are required. Avoid metal containers, as the basic nature of the amine may cause gradual corrosion over time.

  • Scientific Rationale: Segregating this compound into a "Halogenated Organic Waste" stream (due to the difluorobenzyl moiety) ensures it is routed to an incinerator equipped with scrubbers capable of neutralizing hydrogen fluoride (HF) gas, which is generated upon combustion of fluorinated organics.

Step 2: Contaminated Consumables Management

  • Action: Solid waste (e.g., filter papers, pipette tips, silica gel from chromatography) contaminated with the compound must be placed in a solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Action: Empty primary reagent bottles must not be rinsed in the sink. They should be capped and disposed of as solid hazardous waste, or triple-rinsed with a compatible organic solvent (e.g., ethanol or ethyl acetate), with the rinsate collected in the liquid organic waste carboy[1].

Step 3: Labeling and Satellite Accumulation

  • Action: Immediately affix a hazardous waste tag to the container. The label must explicitly state the chemical name (1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine), the primary hazards (Corrosive, Irritant), and the date accumulation began.

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it rests inside a secondary containment tray capable of holding 110% of the largest container's volume. Keep the container tightly closed unless actively adding waste[2][5].

Step 4: Institutional Transfer and Final Disposal

  • Action: Once the waste container is full, or the regulatory accumulation time limit is reached (typically 90 days for large quantity generators), submit a waste pickup request to the institutional Environmental Health and Safety (EHS) department.

  • Scientific Rationale: Researchers must rely on licensed professional waste disposal services. These contractors utilize high-temperature incineration (typically >1000°C) to completely break down the stable carbon-fluorine bonds and safely scrub the resulting acidic byproducts, preventing environmental contamination[4][6].

References

Sources

Personal protective equipment for handling 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Emergency Action Card

Immediate reference for laboratory incidents involving CAS [Noted as 1354961-74-2 or similar analogues].

ParameterCritical Specification
Hazard Class CORROSIVE (Category 1B) , Acute Toxicity (Oral/Inhalation), Skin Sensitizer.
Signal Word DANGER
Fire Hazard Combustible liquid/low-melting solid. Emits toxic fluoride/NOx fumes.
First Aid (Skin) Immediate Drench. Wash with soap/water for 15+ min.[1][2][3] Do NOT use organic solvents (increases permeation).
First Aid (Eyes) 15-minute flush with isotonic saline or water. Hold eyelids open. Seek ophthalmologist.
Spill Response Evacuate immediate area. Absorb with chemically inert material (Vermiculite). Do not use cellulose (sawdust) due to potential reaction with amines.

Hazard Architecture: Structure-Activity Analysis

To handle 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine safely, one must understand the molecular drivers of its toxicity. This is not a generic "white powder"; it is a reactive building block.

The Azetidine Ring Strain

The azetidine moiety is a four-membered nitrogenous ring with significant angle strain (~26 kcal/mol). Unlike stable piperidines, azetidines are prone to ring-opening reactions upon nucleophilic attack or metabolic processing. This reactivity implies:

  • Potential Genotoxicity: Alkylating potential if the ring opens in vivo .

  • High Nucleophilicity: The exposed amine at position 3 is highly reactive, increasing the risk of chemical burns upon skin contact.

Fluorinated Benzyl Group

The (2,6-difluorophenyl)methyl group increases the lipophilicity (LogP) of the molecule compared to non-fluorinated analogues.

  • Enhanced Permeation: The fluorine substitution facilitates faster transport across the dermal lipid barrier, delivering the corrosive amine payload deeper into the tissue .

  • Metabolic Stability: The 2,6-difluoro pattern blocks common metabolic oxidation sites, potentially prolonging systemic half-life if absorbed.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for fluorinated amines due to rapid breakthrough times. The following decision matrix dictates PPE based on operational scale.

PPE Selection Logic (Graphviz)

PPE_Selection Start Define Operation Scale SmallScale Analytical / Small Scale (< 100 mg) Start->SmallScale PrepScale Preparative Scale (> 100 mg - 10 g) Start->PrepScale BulkScale Bulk / Process Scale (> 10 g) Start->BulkScale Level1 LEVEL 1 PPE: - Nitrile Gloves (Double, 0.11mm) - Lab Coat - Safety Glasses - Fume Hood Sash < 18" SmallScale->Level1 Low Aerosol Risk Level2 LEVEL 2 PPE: - Laminate/Barrier Gloves (Silver Shield) - Nitrile Outer Glove - Chemical Splash Goggles - Tyvek Sleeves PrepScale->Level2 Moderate Splash Risk Level3 LEVEL 3 PPE: - Full Tyvek Suit - Full Face Respirator (ABEK1P3) - Butyl Rubber Gloves BulkScale->Level3 High Vapor/Aerosol Risk

Figure 1: Risk-based PPE selection workflow. Note that fluorinated amines can degrade standard nitrile; double gloving or laminate gloves are required for larger volumes.

Operational Protocol: Handling & Synthesis

Storage & Stability
  • Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen.

  • Temperature: Refrigerate (2-8°C).

  • Incompatibility: Violent reaction with strong oxidizing agents and acid chlorides. Segregate from mineral acids to prevent uncontrolled exotherms.

Weighing and Transfer (The "Static" Risk)

Free amines often accumulate static charge, leading to "flying powder" incidents.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Containment: Never weigh directly on the balance pan. Use a tared scint vial or weighing boat.

  • Solvent Dampening: If possible, dissolve the solid in the reaction solvent (e.g., DCM or THF) immediately upon transfer to suppress dust generation.

Reaction Setup

When using 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine as a nucleophile:

  • Exotherm Control: The amine is basic. Addition to acid chlorides or anhydrides will generate significant heat. Always cool the reaction vessel to 0°C before addition.

  • Scavenging: If used as a reactant, ensure a base trap (e.g., NaOH scrubber) is connected to the manifold if volatile acidic byproducts (like HCl) are generated.

Deactivation & Disposal Methodology

Do not dispose of the active amine directly into organic waste streams. The reactive azetidine ring should be opened or the amine neutralized to prevent downstream reactions in waste drums.

Chemical Deactivation Workflow (Graphviz)

Disposal_Workflow Waste Liquid Waste (Amine Solution) Dilution Dilute with Ice/Water (1:10) Waste->Dilution Neutralization Slow Addition of 1M HCl Dilution->Neutralization Exotherm Control Check Check pH (Target pH 6-8) Neutralization->Check Check->Neutralization pH > 8 Disposal Dispose as Halogenated Organic Waste Check->Disposal pH 6-8

Figure 2: Step-by-step neutralization protocol for amine waste. Acidification converts the volatile free base into a non-volatile hydrochloride salt.

Spill Cleanup Procedure
  • Isolate: Mark the zone.

  • Neutralize: Apply a weak acid powder (e.g., Citric acid or Sodium bisulfate) to the spill to convert the amine to a salt.

  • Absorb: Cover with Vermiculite or sand.

  • Collect: Scoop into a hazardous waste bag labeled "Corrosive Solid - Flammable."

References

Sources

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